Product packaging for 1-(4-Fluoro-3-hydroxyphenyl)ethanone(Cat. No.:CAS No. 949159-95-9)

1-(4-Fluoro-3-hydroxyphenyl)ethanone

Cat. No.: B1439324
CAS No.: 949159-95-9
M. Wt: 154.14 g/mol
InChI Key: WZADRGNQKQFMHI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO2 B1439324 1-(4-Fluoro-3-hydroxyphenyl)ethanone CAS No. 949159-95-9

Properties

IUPAC Name

1-(4-fluoro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADRGNQKQFMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668883
Record name 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949159-95-9
Record name 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-3-hydroxyphenyl)ethanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a valuable intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound, also known as 4'-fluoro-3'-hydroxyacetophenone, is a substituted aromatic ketone. Its chemical structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it a versatile building block in medicinal chemistry. The presence and relative positions of these functional groups allow for a variety of subsequent chemical modifications, enabling the synthesis of complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
IUPAC Name This compound
CAS Number 949159-95-9
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[3]

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Fries rearrangement of 2-fluorophenyl acetate. This reaction is a classic organic transformation that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[4][5]

The Fries Rearrangement: A Strategic Choice

The Fries rearrangement is particularly well-suited for the synthesis of hydroxyaryl ketones.[4] Direct Friedel-Crafts acylation of phenols can be problematic, often leading to a mixture of O-acylated and C-acylated products, with the former being the major product. The Fries rearrangement elegantly circumvents this issue by first intentionally forming the phenolic ester (O-acylation) and then inducing its rearrangement to the desired C-acylated hydroxyaryl ketone.

The mechanism of the Fries rearrangement involves the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination weakens the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate. The electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, via an electrophilic aromatic substitution. The regioselectivity of the reaction is highly dependent on the reaction conditions.

Key Factors Influencing Regioselectivity:

  • Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[4] This is often attributed to the thermodynamic and kinetic control of the reaction. The para-isomer is typically the thermodynamically more stable product, while the ortho-isomer can be formed faster, especially at elevated temperatures where the reversibility of the reaction allows for equilibration to the more stable product.

  • Solvent: The polarity of the solvent can also influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[4]

For the synthesis of this compound from 2-fluorophenyl acetate, the desired product is the result of acylation at the position para to the hydroxyl group of the parent 2-fluorophenol.

Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two main stages:

  • Esterification: The formation of 2-fluorophenyl acetate from 2-fluorophenol and an acetylating agent.

  • Fries Rearrangement: The Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate to yield the target molecule.

Synthesis of this compound cluster_0 Stage 1: Esterification cluster_1 Stage 2: Fries Rearrangement 2-Fluorophenol 2-Fluorophenol 2-Fluorophenyl Acetate 2-Fluorophenyl Acetate 2-Fluorophenol->2-Fluorophenyl Acetate Pyridine (base) Acetylating Agent Acetyl Chloride or Acetic Anhydride Acetylating Agent->2-Fluorophenyl Acetate 2-Fluorophenyl Acetate_rearrangement 2-Fluorophenyl Acetate Product This compound 2-Fluorophenyl Acetate_rearrangement->Product Heat Lewis Acid AlCl₃ Lewis Acid->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established principles of the Fries rearrangement and esterification reactions.

Materials and Reagents:

  • 2-Fluorophenol

  • Acetyl chloride or Acetic anhydride

  • Pyridine (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of 2-Fluorophenyl Acetate

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorophenyl acetate. The product can be purified by vacuum distillation if necessary.

Part 2: Fries Rearrangement to this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a thermometer, place anhydrous aluminum chloride (2.5 eq).

  • Cool the flask in an ice bath and slowly add 2-fluorophenyl acetate (1.0 eq) with vigorous stirring.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (a temperature range of 60-80°C is a good starting point to favor the para-product) and maintain it for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their chemical environments. Key expected signals include:

  • A singlet for the methyl protons of the acetyl group.

  • Signals for the aromatic protons, which will exhibit splitting patterns (doublets, doublets of doublets) due to coupling with each other and with the fluorine atom.

  • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Important signals to identify are:

  • The carbonyl carbon of the ketone.

  • The carbon atoms of the aromatic ring, with their chemical shifts influenced by the fluorine and hydroxyl substituents. The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹Jcf).

  • The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the conjugated ketone carbonyl group.

  • C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (154.14 g/mol ).[1][2] The fragmentation pattern can further confirm the structure, with characteristic losses of fragments such as a methyl group (CH₃) or an acetyl group (CH₃CO).

Table 2: Summary of Expected Characterization Data

TechniqueExpected Features
¹H NMR Singlet for -CH₃, complex multiplets for aromatic protons, broad singlet for -OH.
¹³C NMR Signal for C=O, signals for aromatic carbons (with C-F coupling), signal for -CH₃.
IR Broad O-H stretch (~3200-3600 cm⁻¹), strong C=O stretch (~1650-1680 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹).
MS Molecular ion peak (M⁺) at m/z = 154.

digraph "Characterization_Workflow" {
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"Synthesized_Product" [label="Purified this compound", fillcolor="#D4EDDA"]; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "IR" [label="Infrared Spectroscopy"]; "MS" [label="Mass Spectrometry"]; "Structural_Confirmation" [label="Structural Confirmation\nand Purity Assessment", shape=ellipse, fillcolor="#FFFFFF"];

"Synthesized_Product" -> "NMR"; "Synthesized_Product" -> "IR"; "Synthesized_Product" -> "MS"; "NMR" -> "Structural_Confirmation"; "IR" -> "Structural_Confirmation"; "MS" -> "Structural_Confirmation"; }

Caption: Workflow for the characterization of the synthesized product.

Safety and Handling

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The reagents used in the synthesis, particularly aluminum chloride, are hazardous. Anhydrous aluminum chloride reacts violently with water and is corrosive. Concentrated hydrochloric acid is also highly corrosive. Appropriate safety precautions must be taken when handling these chemicals.

Conclusion

The synthesis of this compound via the Fries rearrangement of 2-fluorophenyl acetate is a robust and reliable method. Careful control of reaction conditions, particularly temperature, is key to maximizing the yield of the desired para-isomer. The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. This in-depth understanding of its synthesis and characterization is fundamental for its effective application in the development of novel pharmaceutical agents.

References

A Technical Guide to the Physicochemical Properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a key building block in medicinal chemistry and drug discovery. This document is structured to deliver not just data, but also the underlying scientific principles and practical experimental methodologies essential for its application in a research and development setting.

Introduction

This compound, also known as 4'-fluoro-3'-hydroxyacetophenone, is a substituted aromatic ketone. Its structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, imparts a unique combination of electronic and steric properties. These characteristics are of significant interest in the design of novel therapeutic agents, as they can influence molecular interactions, metabolic stability, and overall pharmacological profiles. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in synthetic chemistry and drug development pipelines. Hydroxyacetophenones, as a class of compounds, are highly reactive and stable, making them versatile intermediates in organic and pharmaceutical synthesis.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₈H₇FO₂PubChem[3]
Molecular Weight 154.14 g/mol PubChem[3]
Melting Point 119-126 °CChemicalBook[4]
Boiling Point (Predicted) 272.6 ± 25.0 °CChemicalBook[4]
pKa (Predicted) 7.89 ± 0.10ChemicalBook[4]
Solubility in Water (25 °C) Slightly Soluble (1.1 g/L)ChemicalBook[4][5]
IUPAC Name This compoundPubChem[3]
SMILES CC(=O)C1=CC(=C(C=C1)F)OPubChem[3]
InChI Key WZADRGNQKQFMHI-UHFFFAOYSA-NPubChem[3]

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound is a critical step in its characterization. The following sections detail the established experimental protocols for measuring key parameters.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[6][7] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[7]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.[8]

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample to Fine Powder Load Load into Capillary Tube Grind->Load Place Place in Melting Point Apparatus Load->Place Heat Heat Slowly Place->Heat Observe Observe and Record Melting Range Heat->Observe

Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[4] For non-volatile solids like this compound, this property is often predicted as experimental determination can be challenging. However, for analogous liquid compounds, the following micro-method can be employed.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.[9][10]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation Fill Place Liquid in Fusion Tube Invert Invert Sealed Capillary in Liquid Fill->Invert Attach Attach to Thermometer Invert->Attach Heat Heat Apparatus Gently Attach->Heat Bubbles Observe Continuous Bubbles Heat->Bubbles Cool Remove Heat Bubbles->Cool Record Record Temperature of Liquid Entry Cool->Record

Micro-Boiling Point Determination Workflow.
pKa Determination

The pKa value is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton. The pKa can be determined experimentally using spectrophotometric titration.

Experimental Protocol:

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[11]

  • Titration: Aliquots of the stock solution are added to a series of buffered solutions with known pH values.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded. The absorbance will change as the phenolic hydroxyl group deprotonates.[11][12]

  • Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.[11]

pKaWorkflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Stock Prepare Stock Solution Mix Mix Stock with Buffers Stock->Mix Buffer Prepare Buffered Solutions Buffer->Mix Measure Record UV-Vis Spectra Mix->Measure Plot Plot Absorbance vs. pH Measure->Plot Calculate Calculate pKa Plot->Calculate

Workflow for Spectrophotometric pKa Determination.

Spectroscopic Profile

UV-Vis Spectroscopy

Aromatic ketones typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* and n → π* electronic transitions.[13]

  • π → π transition:* An intense absorption band is expected at a shorter wavelength, arising from the conjugated system of the benzene ring and the carbonyl group.

  • n → π transition:* A weaker absorption band is anticipated at a longer wavelength, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[14]

The presence of the hydroxyl and fluoro substituents on the aromatic ring will influence the precise wavelengths and intensities of these absorptions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[15]

  • C=O stretch: A strong, sharp absorption between 1650 and 1700 cm⁻¹ is indicative of the ketone carbonyl group.

  • Aromatic C=C stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[15]

  • C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ range will be present due to the carbon-fluorine bond.

  • C-O stretch: An absorption band around 1200-1260 cm⁻¹ is characteristic of the phenolic C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The coupling patterns will be influenced by the fluorine atom.

  • Hydroxyl Proton: The phenolic -OH proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • Methyl Protons: The three protons of the acetyl group will give rise to a sharp singlet, typically in the range of 2.0-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

  • Carbonyl Carbon: The ketone carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the 110-170 ppm region. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Methyl Carbon: The methyl carbon of the acetyl group will appear as an upfield signal, typically around 20-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.14 g/mol ).

  • Fragmentation: Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) to form a benzoyl cation and the loss of the acetyl group (M-43). The presence of the fluorine and hydroxyl groups will also influence the fragmentation pattern.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties that are crucial for its application in scientific research and drug development. This guide has provided a detailed overview of these properties, along with the standard experimental protocols for their determination. While some of the data presented is based on predictive models due to the limited availability of experimental results, the theoretical and practical information herein serves as a robust foundation for researchers working with this compound. A comprehensive understanding and experimental validation of these properties will undoubtedly facilitate the rational design and synthesis of novel molecules with desired biological activities.

References

Structural and Conformational Analysis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

1-(4-Fluoro-3-hydroxyphenyl)ethanone, also known as 4'-Fluoro-3'-hydroxyacetophenone, is a key substituted phenol derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility in drug discovery, particularly as a building block for complex bioactive molecules, necessitates a thorough understanding of its structural and conformational properties.[3][4] The electronic effects of the fluorine, hydroxyl, and acetyl substituents on the phenyl ring dictate its reactivity, intermolecular interactions, and ultimately, its biological activity in larger molecular constructs. This guide provides a comprehensive analysis of the molecule's structure and conformation, integrating data from spectroscopic methods, crystallographic principles, and computational modeling to offer a holistic view for researchers in medicinal chemistry and materials science.

Synthetic Strategy: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is often achieved through the Fries rearrangement.[5] This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid.[2] The reaction proceeds via an acyl-group migration from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1] The regioselectivity can be controlled by adjusting reaction conditions such as temperature and solvent polarity; lower temperatures generally favor the para product, while higher temperatures favor the ortho isomer.[5]

cluster_start Starting Materials cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement cluster_purification Step 3: Isolation & Purification start_phenol 4-Fluorophenol ester Formation of 4-Fluorophenyl acetate start_phenol->ester start_acyl Acetylating Agent (e.g., Acetic Anhydride) start_acyl->ester rearrange Lewis Acid (AlCl₃) Heat ester->rearrange Catalyst acylium Acylium Ion Intermediate [CH₃CO]⁺ rearrange->acylium Mechanism isomers Mixture of ortho/para Hydroxy Aryl Ketones acylium->isomers quench Acidic Workup (HCl) isomers->quench product This compound (ortho-product) quench->product purify Chromatography product->purify G cluster_trans s-trans Conformer cluster_cis s-cis Conformer s_trans s_trans equilibrium label_trans Methyl group is trans to the C3-OH bond. Favored due to reduced steric hindrance. s_cis s_cis label_cis Methyl group is cis to the C3-OH bond. Less stable due to potential steric clash. cluster_exp Experimental Methods cluster_comp Computational Modeling cluster_analysis Conformational Insights nmr NMR Spectroscopy (Solution State) analysis_node Preferred Conformer Rotational Barriers Spectroscopic Prediction Thermodynamic Stability nmr->analysis_node xray X-ray Crystallography (Solid State) xray->analysis_node ftir FT-IR / Raman (Vibrational Modes) ftir->analysis_node dft DFT Calculations (Gas Phase / Solvated) dft->analysis_node Predicts & Validates analysis_node->dft Refines Models

References

An In-depth Technical Guide to 2-Chloroethanamine (CAS 689-98-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloroethanamine (CAS 689-98-5), a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Due to its reactive nature, a thorough understanding of its properties and safety protocols is crucial for its effective and safe application in research and development.

Chemical Identity and Structure

2-Chloroethanamine, also known as 2-chloroethylamine, is a primary amine with a chlorine substituent.[1] Its bifunctionality, stemming from the nucleophilic amino group and the electrophilic chloroethyl group, makes it a valuable precursor for the synthesis of various nitrogen-containing compounds, including the potent alkylating agents known as nitrogen mustards.[1] The free base is a colorless to pale yellow liquid with a characteristic fishy odor, but it is inherently unstable.[1] Consequently, it is most commonly supplied and handled as its more stable crystalline hydrochloride salt, 2-chloroethylamine hydrochloride.[1][2]

Synonyms: 1-Amino-2-chloroethane, 2-aminochloroethane, 2-chloro-1-ethylamine[3][4]

Identifier Value
CAS Number 689-98-5[5]
Molecular Formula C₂H₆ClN[6]
Molecular Weight 79.53 g/mol [1][7]
Canonical SMILES C(CCl)N[1]
InChI Key VKPPFDPXZWFDFA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of 2-chloroethanamine and its hydrochloride salt differ significantly, which is a critical consideration for storage, handling, and synthetic applications.[1]

Property Value Notes
Appearance Colorless to pale yellow liquid (free base)[1]The hydrochloride salt is a white to light beige crystalline powder.[1][2]
Melting Point 146-148 °C[3][7]Data likely corresponds to the hydrochloride salt.
Boiling Point ~90.19 °C (rough estimate)[3]
Density ~0.9313 g/cm³ (rough estimate)[3][7]
Solubility Soluble in water.[2]The hydrochloride salt is soluble in water.[2]
Stability The free base is unstable and may polymerize explosively.[3]The hydrochloride salt is more stable.[1][2]

Safety and Handling

2-Chloroethanamine and its hydrochloride salt are hazardous substances that require strict adherence to safety protocols.[1]

Hazard Identification:

  • Unstable and may polymerize explosively.[3]

  • When heated to decomposition, it emits toxic fumes of Cl⁻ and NOx.[3]

  • Harmful if swallowed, in contact with skin, or if inhaled.[8]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A self-contained breathing apparatus should be used.[9]

  • Eye Protection: Wear safety goggles.[8][9]

  • Hand Protection: Wear chemical-resistant gloves.[8]

  • Skin and Body Protection: Wear a lab coat, full-sleeved apron, and protective clothing.[8][9]

Handling and Storage:

  • Handle in a well-ventilated fume hood.[1][8]

  • Avoid contact with skin and eyes.[10]

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and moisture.[2][8]

First Aid Measures:

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][11]

  • Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.[8][9]

  • Eye Contact: Rinse immediately with plenty of water.[9]

  • Ingestion: Wash out the mouth with copious amounts of water and seek medical attention.[8][9]

Emergency Procedures Flowchart

Caption: General emergency procedures for 2-Chloroethanamine incidents.

Toxicological Information

Detailed toxicological data for 2-chloroethanamine is not extensively available in the provided search results. However, its structural relationship to nitrogen mustards suggests potential for significant toxicity.[1] The high reactivity of the compound, particularly its ability to act as an alkylating agent, indicates a potential for cytotoxicity.[1]

One protocol for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1]

Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • 2-Chloroethylamine hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 2-chloroethylamine hydrochloride in the complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the test compound. Include appropriate controls (untreated cells and vehicle control).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of 2-chloroethanamine.

Reactivity and Synthetic Applications

The reactivity of 2-chloroethanamine is dominated by the interplay between its amino and chloroethyl groups.[1] A key reaction is the intramolecular cyclization to form a highly reactive aziridinium ion, which is a potent electrophile.[1] This transformation is the rate-determining step for many of its subsequent reactions and is influenced by pH.[1]

This reactivity makes 2-chloroethanamine a valuable building block in organic synthesis. For example, it is used in the N-alkylation of various amines to produce N-substituted ethylenediamines.[1]

References

A Spectroscopic Guide to 1-(4-Fluoro-3-hydroxyphenyl)ethanone: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical insights, this guide serves as a valuable resource for the structural characterization of this and similar aromatic ketones.

Introduction: The Significance of Spectroscopic Characterization

This compound (also known as 4'-Fluoro-3'-hydroxyacetophenone), with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol , is a substituted acetophenone derivative.[1] Its structural integrity is paramount in the synthesis of more complex pharmaceutical agents. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of such molecules. This guide will detail the expected spectroscopic data for this compound and provide the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR spectra of aromatic ketones is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] The choice of solvent is critical; for this compound, DMSO-d₆ is preferable to observe the exchangeable proton of the hydroxyl group. Ensure the sample is free of particulate matter by filtering it through a pipette plugged with glass wool into a clean NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrumental Parameters :

    • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12 ppm is appropriate.

    • ¹³C NMR : Due to the lower natural abundance of ¹³C, a greater number of scans is required. A spectral width of about 220 ppm is typical. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-CH₃ (acetyl)~2.5SingletN/A
Ar-H (adjacent to C=O and OH)~7.6DoubletJ(H,H) ≈ 2
Ar-H (adjacent to F and OH)~7.4Doublet of doubletsJ(H,F) ≈ 10, J(H,H) ≈ 2
Ar-H (adjacent to C=O and F)~7.2Doublet of doubletsJ(H,H) ≈ 8, J(H,F) ≈ 8
-OH~10.0Singlet (broad)N/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (acetyl)~27
Aromatic C-H~115-130
Aromatic C-F (ipso)~155 (doublet, ¹JCF)
Aromatic C-OH (ipso)~148
Aromatic C-C=O (ipso)~132
C=O (carbonyl)~197

Note: The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling.

Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

The key predicted IR absorption bands for this compound are presented in Table 2.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Description
O-H (hydroxyl)3200-3600Strong, BroadStretching vibration of the phenolic hydroxyl group.
C-H (aromatic)3000-3100MediumStretching vibrations of the C-H bonds on the aromatic ring.
C=O (carbonyl)1660-1685Strong, SharpStretching vibration of the conjugated ketone carbonyl group.[5]
C=C (aromatic)1500-1600Medium-StrongIn-plane stretching vibrations of the aromatic ring.
C-O (phenol)1200-1300StrongStretching vibration of the phenolic C-O bond.
C-F (aryl fluoride)1100-1250StrongStretching vibration of the C-F bond.

The conjugation of the carbonyl group with the aromatic ring is expected to lower its stretching frequency compared to a saturated ketone.[5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.

  • Sample Introduction : The sample is introduced into the ion source, where it is vaporized.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[7]

  • Fragmentation : The molecular ion, being highly energetic, undergoes fragmentation into smaller, charged species.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Predicted Mass Spectrum and Fragmentation Pattern

The EI mass spectrum of this compound is expected to show a molecular ion peak at m/z 154, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of an acetophenone derivative.

Key Predicted Fragments:

  • m/z 154 : Molecular ion [C₈H₇FO₂]⁺•.

  • m/z 139 : Loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for methyl ketones, resulting in the [M-15]⁺ ion. This is often a prominent peak.

  • m/z 111 : Loss of an acetyl radical (•COCH₃) from the molecular ion, resulting in the [M-43]⁺ ion.

  • m/z 83 : Further fragmentation of the aromatic ring.

Predicted Fragmentation Pathway

G M [C₈H₇FO₂]⁺• m/z = 154 (Molecular Ion) M_minus_15 [C₇H₄FO₂]⁺ m/z = 139 M->M_minus_15 - •CH₃ M_minus_43 [C₆H₄FO]⁺ m/z = 111 M->M_minus_43 - •COCH₃

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Picture

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise arrangement of protons and carbons, including the substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key hydroxyl and carbonyl functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure. This guide provides the foundational spectroscopic knowledge and experimental protocols necessary for the confident characterization of this important pharmaceutical intermediate.

References

Biological activity of 1-(4-Fluoro-3-hydroxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(4-Fluoro-3-hydroxyphenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The strategic incorporation of fluorine and hydroxyl groups onto this scaffold, as seen in this compound, imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships of derivatives based on this core structure. We delve into their potential as antimicrobial, antioxidant, and anticancer agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

Introduction: The this compound Core

This compound, also known as 4'-Fluoro-3'-hydroxyacetophenone, is an aromatic ketone featuring a strategic arrangement of functional groups that make it a privileged scaffold in drug design.[1]

  • The Acetophenone Moiety : Provides a rigid backbone and a reactive carbonyl group, which is a key site for synthetic modification and a potential hydrogen bond acceptor for interactions with biological targets.

  • The Phenolic Hydroxyl Group (-OH) : This group is crucial for forming hydrogen bonds with receptor sites and is a well-known contributor to antioxidant activity through its ability to donate a hydrogen atom to neutralize free radicals.

  • The Fluorine Atom (-F) : The introduction of fluorine, a highly electronegative and small atom, can significantly alter a molecule's properties. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the compound's pharmacokinetic profile.

The combination of these features makes derivatives of this compound promising candidates for investigation across a spectrum of therapeutic areas.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₇FO₂PubChem[1]
Molecular Weight 154.14 g/mol PubChem[1]
CAS Number 949159-95-9PubChem[1]
SMILES CC(=O)C1=CC(=C(C=C1)F)OPubChem[1]

Synthetic Strategies for Derivatization

The synthesis of derivatives typically starts from commercially available hydroxyacetophenones. A common and effective strategy involves the Claisen-Schmidt (aldol) condensation to produce chalcones, which are versatile intermediates for a wide range of heterocyclic compounds.

General Synthesis of Chalcone and Pyrazole Derivatives

A representative synthetic pathway involves a two-step process: first, the synthesis of a chalcone derivative, followed by its cyclization to form a pyrazole.[2] This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

G cluster_0 Step 1: Chalcone Synthesis (Aldol Condensation) cluster_1 Step 2: Pyrazole Synthesis (Cyclization) A This compound C Chalcone Derivative A->C Base (e.g., NaOH) Ethanol, Stir at RT B Substituted Aromatic Aldehyde (R-CHO) B->C D Chalcone Derivative F Dihydropyrazole Derivative D->F Acid (e.g., Acetic Acid) Reflux E Hydrazine Hydrate (NH2NH2·H2O) E->F

Caption: General workflow for synthesizing chalcone and pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of 4'-Fluoro-2'-hydroxychalcones

This protocol is adapted from methodologies aimed at producing anti-inflammatory agents.[2]

Objective: To synthesize a chalcone derivative via aldol condensation.

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone (1 equivalent)

  • Appropriately substituted aromatic aldehyde (1 equivalent)

  • Ethanol

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 4'-fluoro-2'-hydroxyacetophenone (1 eq.) and the selected substituted aldehyde (1 eq.) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add 50% aqueous NaOH dropwise to the stirred mixture, maintaining the temperature below 10°C.

    • Causality: The basic conditions are necessary to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Keeping the temperature low controls the reaction rate and minimizes side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: TLC allows for visual confirmation of the consumption of starting materials and the formation of a new, typically more nonpolar, product spot (the chalcone).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture by adding dilute HCl dropwise until the pH is acidic. A precipitate (the chalcone product) should form.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual salts and acid, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

Acetophenone derivatives are known to possess significant antimicrobial properties.[3] Studies have shown that certain hydroxyacetophenone derivatives exhibit good antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[3]

The mechanism of action is often linked to the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The presence of phenolic hydroxyl groups and other substituents like halogens can enhance this activity.[3] For instance, some hydroxyphenyl-thiazolyl-coumarin hybrids have shown potent activity against Pseudomonas aeruginosa and Staphylococcus aureus.[4]

Table 2: Reported Antibacterial Activity of Hydroxyacetophenone Derivatives

Compound ClassTarget OrganismActivity (MIC in µg/mL)Reference
Hydroxyphenyl-thiazolyl-coumarin hybridsPseudomonas aeruginosa15.62–31.25MDPI[4]
Hydroxyphenyl-thiazolyl-coumarin hybridsEnterococcus faecalis15.62–31.25MDPI[4]
Hydroxyphenyl-thiazolyl-coumarin hybridsStaphylococcus aureus62.5–125MDPI[4]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesMethicillin-resistant S. aureus (MRSA)1–8MDPI[5]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesVancomycin-resistant E. faecalis (VRE)0.5–2MDPI[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol for quantifying antimicrobial activity.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Synthesized test compounds

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Positive control (standard antibiotic, e.g., Ampicillin)

  • Negative control (broth with DMSO, no compound)

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

  • Add the standardized microbial inoculum to each well.

    • Self-Validation: Include a positive control (a known antibiotic) to ensure the assay is working and the microbes are susceptible. A negative control (no compound) ensures the microbes can grow under the assay conditions.

  • Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

G A Prepare serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Include Positive (Antibiotic) & Negative (No Compound) Controls B->C D Incubate plate (e.g., 37°C, 24h) C->D E Visually assess for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Chalcone derivatives of 4'-fluoro-2'-hydroxyacetophenone have been evaluated for their ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous diseases.[2]

The primary mechanism involves the donation of a hydrogen atom from the phenolic -OH group to a free radical, thereby neutralizing it and terminating the damaging chain reaction.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating antioxidant capacity.

Objective: To measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test compounds

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • In a test tube or 96-well plate, mix a specific volume of the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Causality: The incubation period allows the antioxidant compound to react with the DPPH radical. The reaction causes the deep violet color of the DPPH solution to fade to yellow as the radical is scavenged. The degree of color change is proportional to the antioxidant activity.

  • Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.

Anticancer Activity

Fluorinated compounds are prevalent in oncology drug development. Derivatives of fluorinated acetophenones, such as those from the 1,3,4-thiadiazole class, have shown promise as anticancer agents.[6] A key mechanism for some of these compounds is the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis, making them particularly relevant for hormone-dependent cancers like certain types of breast cancer.[6]

Studies have shown that fluorophenyl-substituted 1,3,4-thiadiazole derivatives exhibit selective cytotoxic activity against estrogen-dependent (MCF-7) breast cancer cells while showing minimal effect on estrogen-independent (MDA-MB-231) cells.[6] This selectivity suggests a targeted mechanism of action, potentially through aromatase inhibition.

Table 3: Reported Anticancer Activity of Related Fluorophenyl Derivatives

Compound ClassCell LineActivity (IC₅₀ in µM)Proposed MechanismReference
Fluorophenyl-substituted 1,3,4-thiadiazolesMCF-7 (Estrogen-dependent breast cancer)~52–55Aromatase InhibitionMDPI[6]
Fluorophenyl-substituted 1,3,4-thiadiazolesMDA-MB-231 (Estrogen-independent breast cancer)>100Aromatase InhibitionMDPI[6]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (Non-small cell lung cancer)Structure-dependentNot specifiedNIH[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Analysis of different derivatives allows for the elucidation of key structure-activity relationships (SAR).

  • Role of the Phenol Moiety : The position and presence of the hydroxyl group are critical. It often acts as a key hydrogen bond donor, essential for binding to target enzymes or receptors.[8] Its presence is also fundamental to the antioxidant properties of these compounds.

  • Effect of Methoxy Substitution : In studies on aldose reductase inhibitors, methoxy-substitution on the benzoyl-moiety of related structures significantly influenced both potency and selectivity, highlighting the sensitivity of the binding pocket to steric and electronic changes.[8]

  • Importance of the Halogen : The fluorine atom at the 4-position of the phenyl ring is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. It can enhance binding affinity and improve metabolic stability, often leading to more potent and selective compounds.

  • Derivatization into Heterocycles : Converting chalcone intermediates into heterocyclic systems like pyrazoles or thiadiazoles can lock the molecule into a more rigid conformation, potentially improving binding to a specific target. It also introduces additional hydrogen bond donors/acceptors, which can be fine-tuned to optimize activity.[2]

G cluster_0 Core Structure: this compound cluster_1 Structural Modifications & Effects Core Mod1 Modify/Replace -OH Group Core->Mod1 SAR Mod2 Modify/Replace -F Atom Core->Mod2 SAR Mod3 Derivatize Acetyl Group (e.g., to Chalcone, Pyrazole) Core->Mod3 SAR Core_label Key Pharmacophores Effect1 Alters H-bonding capacity Impacts antioxidant activity Mod1->Effect1 Effect2 Modifies electronics & lipophilicity Impacts metabolic stability Mod2->Effect2 Effect3 Changes conformation & size Introduces new interaction sites Mod3->Effect3

References

The Strategic deployment of 1-(4-Fluoro-3-hydroxyphenyl)ethanone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Fluoro-3-hydroxyphenyl)ethanone has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural features—a reactive ketone, an activatable phenol, and a strategically positioned fluorine atom—offer a versatile platform for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this valuable synthon. We will delve into the causality behind key experimental choices for pivotal transformations such as O-alkylation and the construction of privileged heterocyclic scaffolds, including 1,4-benzoxazin-3-ones and 2-aminothiazoles. Each section is supported by detailed, field-proven protocols and mechanistic insights to ensure scientific integrity and reproducibility.

Introduction: Unveiling the Potential of a Versatile Building Block

This compound, also known as 4'-fluoro-3'-hydroxyacetophenone, is a trifunctional aromatic compound that has garnered significant interest as a starting material in multi-step synthetic sequences. The interplay of its functional groups dictates its reactivity and strategic utility.

  • The Phenolic Hydroxyl Group: This moiety serves as a prime site for nucleophilic reactions, most notably O-alkylation via Williamson ether synthesis or Ullmann condensation.[1][2][3] This functionalization is a cornerstone for introducing diverse side chains and building more complex ethereal linkages, which are prevalent in pharmacologically active molecules.

  • The Acetyl Group: The ketone functionality provides a handle for a wide array of classical carbonyl chemistry. It can be transformed into amines, heterocycles, and other functional groups. Furthermore, the alpha-protons are amenable to deprotonation, enabling enolate chemistry, and the carbonyl itself can be a target for nucleophilic attack.

  • The Fluorine Atom: The presence of a fluorine atom ortho to the hydroxyl group and meta to the acetyl group significantly influences the molecule's electronic properties and, consequently, its reactivity. It enhances the acidity of the phenolic proton, facilitating its deprotonation under milder basic conditions. In the context of drug design, the introduction of fluorine can improve metabolic stability, binding affinity, and bioavailability of the final compound.

This guide will explore the practical applications of these features, providing a robust framework for leveraging this compound in the synthesis of high-value compounds.

Core Synthetic Transformations and Methodologies

The true value of a building block is realized through its successful implementation in synthetic routes. This section details key, reproducible protocols for the transformation of this compound.

O-Alkylation: Gateway to Diverse Ethereal Scaffolds

The Williamson ether synthesis is a fundamental and widely employed method for the O-alkylation of phenols.[4][5] The enhanced acidity of the phenolic proton in this compound allows for efficient deprotonation with common bases, followed by nucleophilic attack on an alkyl halide. A particularly relevant transformation is the reaction with ethyl bromoacetate, which serves as a precursor to various heterocyclic systems.

  • Reagents and Materials:

    • This compound

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Step-by-Step Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified ethyl 2-(2-acetyl-5-fluorophenoxy)acetate.

  • Causality and Mechanistic Insight: The choice of potassium carbonate as the base is critical; it is sufficiently strong to deprotonate the acidic phenol without causing unwanted side reactions, such as hydrolysis of the ester. Acetone is an ideal solvent due to its polarity, which facilitates the dissolution of the starting materials, and its relatively low boiling point, which allows for easy removal post-reaction. The reaction proceeds via a classic Sₙ2 mechanism where the phenoxide ion acts as the nucleophile, displacing the bromide from ethyl bromoacetate.

Williamson_Ether_Synthesis start This compound + Ethyl Bromoacetate base K₂CO₃ in Acetone start->base Deprotonation sn2 Sₙ2 Reaction start->sn2 phenoxide Phenoxide Intermediate base->phenoxide phenoxide->sn2 product Ethyl 2-(2-acetyl-5-fluorophenoxy)acetate sn2->product C-O Bond Formation workup Workup: Filtration, Extraction, Drying product->workup Purification

Caption: Workflow for the Williamson ether synthesis.

Synthesis of 1,4-Benzoxazin-3-ones: A Privileged Scaffold

1,4-Benzoxazin-3-one derivatives are prevalent motifs in a variety of biologically active compounds.[6][7][8] The O-alkylated product from the previous section can be readily converted to this important heterocyclic system through a tandem amidation-cyclization sequence.

  • Reagents and Materials:

    • Ethyl 2-(2-acetyl-5-fluorophenoxy)acetate

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc)

    • Ethanol

    • Polyphosphoric acid (PPA)

    • Ice water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Step-by-Step Procedure:

    • Oxime Formation: Dissolve ethyl 2-(2-acetyl-5-fluorophenoxy)acetate (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture until the starting material is consumed (monitored by TLC).

    • Beckmann Rearrangement and Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude oxime, add polyphosphoric acid and heat the mixture.

    • Monitor the reaction progress by TLC. Upon completion, carefully pour the hot reaction mixture into ice water with vigorous stirring.

    • The solid precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried to afford the 7-fluoro-2H-1,4-benzoxazin-3(4H)-one.

  • Causality and Mechanistic Insight: The initial oximation of the ketone is a standard condensation reaction. The subsequent Beckmann rearrangement of the oxime is promoted by the strong acid, polyphosphoric acid, which also serves as the dehydrating agent and solvent for the intramolecular cyclization (amidation) to form the benzoxazinone ring. The fluorine atom remains intact throughout this sequence, providing a handle for further diversification if needed.

Benzoxazinone_Synthesis start Ethyl 2-(2-acetyl-5-fluorophenoxy)acetate oximation Oximation (NH₂OH·HCl, NaOAc) start->oximation oxime Oxime Intermediate oximation->oxime rearrangement Beckmann Rearrangement & Cyclization (PPA) oxime->rearrangement product 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one rearrangement->product workup Precipitation & Filtration product->workup

Caption: Synthetic workflow for 1,4-benzoxazin-3-one.

Construction of 2-Aminothiazoles: A Key Pharmacophore

The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs, including the kinase inhibitor Dasatinib.[9][10] this compound can be readily converted to the corresponding α-bromoketone, which is a key precursor for the Hantzsch thiazole synthesis.

  • Reagents and Materials:

    • This compound

    • Bromine (Br₂)

    • Acetic acid

    • Thiourea

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

  • Step-by-Step Procedure:

    • α-Bromination: Dissolve this compound (1.0 eq) in acetic acid. To this solution, add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring at room temperature.[11]

    • After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the crude 2-bromo-1-(4-fluoro-3-hydroxyphenyl)ethanone. Collect the solid by filtration and wash with water.

    • Hantzsch Thiazole Synthesis: To a suspension of the crude α-bromoketone in ethanol, add thiourea (1.1 eq).

    • Reflux the reaction mixture. Monitor the formation of the thiazole by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The precipitated product, 4-(4-fluoro-3-hydroxyphenyl)thiazol-2-amine, is collected by filtration, washed with water, and dried.

  • Causality and Mechanistic Insight: The α-bromination of the ketone proceeds via an enol or enolate intermediate and is a standard method for introducing a leaving group adjacent to the carbonyl. The subsequent Hantzsch synthesis is a classic condensation reaction where the thiourea acts as a binucleophile, first attacking the α-bromoketone and then cyclizing to form the thiazole ring. The fluorine and hydroxyl groups on the phenyl ring are generally well-tolerated under these reaction conditions.

Thiazole_Synthesis start This compound bromination α-Bromination (Br₂, Acetic Acid) start->bromination bromoketone 2-Bromo-1-(4-fluoro-3- hydroxyphenyl)ethanone bromination->bromoketone hantzsch Hantzsch Synthesis (Thiourea, Ethanol) bromoketone->hantzsch product 4-(4-Fluoro-3-hydroxyphenyl) thiazol-2-amine hantzsch->product workup Neutralization & Filtration product->workup

Caption: Synthetic pathway to 2-aminothiazoles.

Data Summary and Comparative Analysis

To facilitate experimental design and optimization, the following table summarizes key parameters for the described transformations.

TransformationKey ReagentsSolventTemperatureTypical Yield
O-Alkylation Ethyl bromoacetate, K₂CO₃AcetoneRefluxHigh
Benzoxazinone Synthesis NH₂OH·HCl, NaOAc, PPAEthanol, PPAReflux, ElevatedModerate to Good
2-Aminothiazole Synthesis Br₂, ThioureaAcetic Acid, EthanolRT, RefluxGood

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its inherent reactivity, modulated by the judicious placement of its functional groups, provides a reliable and versatile entry point to a diverse range of complex molecules, particularly those with therapeutic potential. The protocols detailed in this guide represent a robust foundation for researchers to build upon. Future explorations may involve leveraging the ketone for asymmetric transformations, utilizing the fluorine atom to direct further aromatic substitutions, or employing the phenolic hydroxyl in more advanced coupling reactions. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of innovation.

References

A Comprehensive Technical Guide to 1-(4-Fluoro-3-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a key building block for researchers, medicinal chemists, and professionals in the field of drug development. This document delves into its commercial availability, key suppliers, physicochemical properties, safety and handling protocols, and its significance in modern medicinal chemistry.

Introduction: The Strategic Role of Fluorinated Phenylethanones in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3] The judicious placement of a fluorine atom can influence metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] this compound, belonging to the class of fluorinated acetophenones, represents a valuable scaffold for the synthesis of novel therapeutic agents. Its structure combines the reactivity of the ethanone group with the unique electronic properties imparted by the fluorine and hydroxyl substitutions on the phenyl ring. This guide serves as a practical resource for sourcing and utilizing this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource
Molecular Formula C₈H₇FO₂PubChem[4]
Molecular Weight 154.14 g/mol PubChem[4]
CAS Number 949159-95-9PubChem[4]
Appearance Varies by supplier, typically a solidN/A
IUPAC Name This compoundPubChem[4]
Synonyms 4'-Fluoro-3'-hydroxyacetophenonePubChem[4]
Polar Surface Area 37.3 ŲPubChem[4]

Commercial Availability and Key Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk quantity requirements. The availability and lead times can vary, so it is advisable to contact suppliers directly for the most current information.

SupplierWebsiteNotes
Sigma-Aldrich (Merck)--INVALID-LINK--A major global supplier of research chemicals.
Dana Bioscience--INVALID-LINK--Offers a range of research chemicals and reagents.[5]
Echemi--INVALID-LINK--A platform connecting chemical buyers and sellers.[6]
Chemlyte Solutions--INVALID-LINK--Specializes in R&D and commercial chemical supply.[7]
CymitQuimica--INVALID-LINK--Provides a range of fine chemicals for research.[8]
Hunan Chemfish Pharmaceutical Co., Ltd.--INVALID-LINK--A supplier of pharmaceutical and chemical intermediates.[9]

Note: This is not an exhaustive list, and other suppliers may be available.

Quality Control and Representative Certificate of Analysis

Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch of this compound. The CoA is a critical document that verifies the identity and purity of the compound. While a specific CoA for this exact compound is dependent on the supplier and batch, a representative CoA for a substituted acetophenone derivative would typically include the following information:

Representative Certificate of Analysis

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Purity (HPLC) ≥97.0%98.5%HPLC
Water Content (Karl Fischer) ≤0.5%0.2%Karl Fischer
Residual Solvents Meets USP <467> limitsConformsGC-HS

This is an illustrative example. Actual specifications and results will vary.[10][11][12]

Safety, Handling, and Hazard Information

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information.

GHS Hazard Classification: [4]

  • Skin irritation (Category 2) - H315: Causes skin irritation.

  • Serious eye irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation - H335: May cause respiratory irritation.

GHS Pictograms:

alt text

Precautionary Statements: [4][13][14]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Synthetic Considerations

While specific, detailed synthetic protocols for this compound are often proprietary to the manufacturer, a plausible synthetic route can be inferred from established organic chemistry principles and related literature. A common approach for the synthesis of substituted acetophenones is the Friedel-Crafts acylation.

A potential synthetic pathway could involve the acylation of 2-fluorophenol. The directing effects of the hydroxyl and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Fluorophenol 2-Fluorophenol Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Fluorophenol->Friedel-Crafts Acylation Acetylating Agent Acetylating Agent Acetylating Agent->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound G Start This compound Mod Chemical Modification Start->Mod App1 Synthesis of Kinase Inhibitors Mod->App1 e.g., Suzuki Coupling App2 Development of CNS-active Agents Mod->App2 e.g., Reductive Amination App3 Scaffold for Combinatorial Libraries Mod->App3 e.g., Heterocycle Formation

References

An In-Depth Technical Guide to the Therapeutic Potential of 1-(4-Fluoro-3-hydroxyphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The acetophenone scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. This guide focuses on the therapeutic potential of a specific subclass: 1-(4-fluoro-3-hydroxyphenyl)ethanone and its analogs. We will explore the scientific rationale for investigating these compounds as potential therapeutics in oncology, inflammatory diseases, and dermatology. This document provides a comprehensive overview of key molecular targets, detailed methodologies for analog synthesis, and robust protocols for in vitro evaluation. By integrating insights from medicinal chemistry, molecular biology, and pharmacology, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Scientific Rationale for Investigating this compound Analogs

The core structure of this compound presents a unique combination of functional groups that are highly valuable in drug design. The strategic placement of a fluorine atom and a phenolic hydroxyl group on the acetophenone backbone suggests the potential for potent and selective interactions with various biological targets.

  • The Role of Fluorine in Medicinal Chemistry : The introduction of fluorine into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] Its high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to increased metabolic stability and bioavailability.[1][3][4]

  • The Significance of the Phenolic Hydroxyl Group : The hydroxyl group is a key hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.[6][7][8][9] Its presence can significantly contribute to the binding affinity and specificity of a ligand for its target.

The confluence of these features in the this compound scaffold provides a strong rationale for its exploration as a source of novel therapeutic agents. This guide will focus on three primary areas of investigation where this scaffold shows significant promise:

  • Oncology : Targeting key signaling pathways implicated in cancer cell proliferation and survival.

  • Inflammatory Diseases : Modulating the activity of nuclear receptors that regulate inflammatory responses.

  • Dermatology : Inhibiting enzymes involved in hyperpigmentation disorders.

This document will provide a detailed roadmap for synthesizing and evaluating analogs of this compound against these targets.

Potential Therapeutic Targets and Mechanisms of Action

Based on the structural features of the this compound scaffold and the known activities of related compounds, we have identified several high-priority therapeutic targets.

Tyrosinase: A Key Target in Hyperpigmentation

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[4][10] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Hydroxyacetophenones have been identified as potent inhibitors of tyrosinase, and the this compound scaffold is a prime candidate for the development of novel skin-lightening agents.[10][11]

Hypothesized Mechanism of Inhibition: The phenolic hydroxyl group of the this compound core can chelate the copper ions in the active site of tyrosinase, while the overall scaffold can form favorable interactions with surrounding amino acid residues, leading to competitive or mixed-type inhibition.[10][12] Molecular docking studies can further elucidate these binding interactions.[4][11]

G cluster_0 Tyrosinase Inhibition Pathway Tyrosinase Tyrosinase (Copper-containing enzyme) L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Analog This compound Analog Analog->Tyrosinase Inhibition G cluster_1 RORγt Signaling Pathway RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production (Pro-inflammatory) Th17->IL17 Autoimmunity Autoimmune Diseases IL17->Autoimmunity Analog This compound Analog Analog->RORgt Inverse Agonism G cluster_2 Oncogenic Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Analog This compound Analog Analog->ERK Inhibition Analog->PI3K Inhibition Analog->Akt Inhibition G cluster_3 Synthetic Workflow Start Substituted 4-Fluoro-3-methoxytoluene Intermediate1 Substituted 4-Fluoro-3-methoxybenzoic acid Start->Intermediate1 Oxidation (e.g., KMnO4) Intermediate2 Substituted 4-Fluoro-3-methoxybenzoyl chloride Intermediate1->Intermediate2 Acyl Chloride Formation (e.g., SOCl2) Intermediate3 Substituted 1-(4-Fluoro-3-methoxyphenyl)ethanone Intermediate2->Intermediate3 Friedel-Crafts Acylation or Organometallic Addition Final Substituted This compound (Target Analogs) Intermediate3->Final Demethylation (e.g., BBr3)

References

Methodological & Application

Synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction

This compound, also known as 4'-fluoro-3'-hydroxyacetophenone (CAS No. 949159-95-9), is a substituted aromatic ketone.[1] Its structure, featuring a fluorine atom and ortho-hydroxy and acetyl groups, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The reliable and efficient synthesis of this compound is therefore of significant interest.

This guide details a two-step synthetic route commencing with the readily available 2-fluorophenol. The process involves an initial O-acetylation to form the intermediate, 2-fluorophenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the target molecule.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • O-Acetylation of 2-Fluorophenol: Formation of the phenolic ester intermediate, 2-fluorophenyl acetate.

  • Fries Rearrangement: Intramolecular rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring to form the desired hydroxyaryl ketone.

Mechanistic Insights and Rationale

The core of this synthesis lies in the Fries rearrangement , a powerful reaction for the preparation of hydroxyaryl ketones from phenolic esters.[2] The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3]

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which facilitates the formation of an acylium ion intermediate.[2] This electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

A critical aspect of the Fries rearrangement is its regioselectivity , yielding a mixture of ortho and para isomers. The ratio of these products is highly dependent on the reaction conditions, particularly temperature.[2][3]

  • Low temperatures (typically < 60 °C) favor the formation of the para-hydroxyacetophenone, which is often the thermodynamically controlled product.

  • High temperatures (typically > 160 °C) favor the formation of the ortho-hydroxyacetophenone.[3] This is because the ortho product can form a more stable bidentate chelate complex with the aluminum chloride catalyst, making it the kinetically favored product at elevated temperatures.[2]

For the synthesis of this compound from 2-fluorophenyl acetate, the desired product is the result of acetylation at the position ortho to the hydroxyl group. Therefore, a higher reaction temperature is employed in the protocol. It is important to note that the Fries rearrangement of ortho-halogenated phenyl acetates can be complex, potentially leading to a mixture of products due to acyl and halogen migration at high temperatures.[4] Careful control of the reaction conditions and thorough purification are therefore essential.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: O-Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Workup & Purification start 2-Fluorophenol reagents1 Acetic Anhydride Pyridine start->reagents1 ester 2-Fluorophenyl Acetate reagents1->ester reagents2 Aluminum Chloride (AlCl₃) Heat ester->reagents2 rearrangement Reaction Mixture (ortho/para isomers) reagents2->rearrangement workup Aqueous Workup (HCl) rearrangement->workup extraction Solvent Extraction workup->extraction purification Column Chromatography or Recrystallization extraction->purification product This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberHazards
2-FluorophenolC₆H₅FO112.10367-12-4Toxic, Corrosive, Flammable
Acetic AnhydrideC₄H₆O₃102.09108-24-7Corrosive, Flammable
PyridineC₅H₅N79.10110-86-1Flammable, Toxic, Carcinogen
Aluminum Chloride (anhydrous)AlCl₃133.347446-70-0Corrosive, Reacts violently with water
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Carcinogen, Irritant
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Irritant
HexaneC₆H₁₄86.18110-54-3Flammable, Irritant, Neurotoxin
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, Toxic
Sodium BicarbonateNaHCO₃84.01144-55-8Irritant
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic
This compoundC₈H₇FO₂154.14949159-95-9Skin, eye, and respiratory irritant[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluorophenyl Acetate

This procedure is based on standard esterification methods for phenols.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorophenol (1.0 eq.) in pyridine (3.0 eq.).

  • Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid (HCl) to neutralize the pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-fluorophenyl acetate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Fries Rearrangement to this compound

This protocol is adapted from general procedures for the Fries rearrangement, with conditions optimized for ortho-selectivity.[2][3]

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, add anhydrous aluminum chloride (AlCl₃) (2.5 eq.).

  • Addition of Reactant: Slowly add the crude 2-fluorophenyl acetate (1.0 eq.) to the stirred AlCl₃. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 160-170 °C and maintain this temperature for 2-3 hours. The mixture will become a dark, viscous slurry.

  • Quenching: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then carefully in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl until the mixture is acidic. This will decompose the aluminum complex.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product from the Fries rearrangement will likely be a mixture of the desired ortho isomer (this compound), the para isomer (1-(5-fluoro-2-hydroxyphenyl)ethanone), and unreacted starting material.

Purification:

  • Column Chromatography: The most effective method for separating the isomers is silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is typically employed.

  • Recrystallization: If one isomer is present in a significant majority, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective purification method.

Characterization:

The purified this compound should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and isomeric purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carbonyl).

  • Melting Point: To assess purity.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Fluorophenol is toxic and corrosive. Handle with care.

  • Acetic anhydride and concentrated HCl are corrosive.

  • Pyridine is flammable and a suspected carcinogen.

  • Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle it in a moisture-free environment.

  • The quenching of the Fries rearrangement is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

Conclusion

The two-step synthesis of this compound via O-acetylation of 2-fluorophenol followed by a high-temperature Fries rearrangement is a viable and instructive method for obtaining this valuable chemical intermediate. Careful control of the reaction temperature during the rearrangement is crucial for maximizing the yield of the desired ortho-acylated product. Adherence to the detailed protocol and safety precautions outlined in this document will enable researchers to successfully synthesize and purify this compound for their research and development needs.

References

The Versatile Scaffold: 1-(4-Fluoro-3-hydroxyphenyl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 1-(4-fluoro-3-hydroxyphenyl)ethanone, a seemingly simple substituted acetophenone, has emerged as a highly valuable and versatile scaffold. Its unique combination of a reactive ketone, a nucleophilic hydroxyl group, and a metabolically stable fluorine atom offers medicinal chemists a powerful tool for the synthesis of diverse and biologically active compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of potential therapeutic agents and the subsequent evaluation of their biological activity.

The Strategic Advantage of Fluorine and Hydroxyl Substitution

The chemical personality of this compound is defined by its key functional groups. The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its high electronegativity can modulate the acidity of the adjacent hydroxyl group and influence binding interactions with biological targets. The hydroxyl group provides a crucial handle for forming hydrogen bonds, a fundamental interaction in protein-ligand recognition, and also serves as a key site for further chemical modification. The ketone functionality is a versatile anchor for a variety of chemical transformations, most notably for the construction of carbon-carbon bonds.

Core Applications in Medicinal Chemistry

The utility of this compound as a building block spans several therapeutic areas, primarily through its role as a precursor to more complex molecular architectures.

Synthesis of Chalcones: A Gateway to Anti-inflammatory and Anticancer Agents

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a prominent class of bioactive molecules.[1] Derivatives of this compound are ideal starting materials for the synthesis of novel chalcones with potential anti-inflammatory and anticancer properties. The α,β-unsaturated ketone moiety of chalcones can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in the active sites of various enzymes.[2]

Workflow for Chalcone Synthesis and Biological Evaluation

A This compound C Claisen-Schmidt Condensation A->C B Substituted Aromatic Aldehyde B->C D Crude Chalcone Derivative C->D E Purification (Recrystallization/Chromatography) D->E F Pure Chalcone E->F G Biological Screening F->G H Anti-inflammatory Assays (e.g., COX inhibition, NO production) G->H Identify lead compounds I Anticancer Assays (e.g., MTT, Apoptosis assays) G->I Identify lead compounds

Caption: Workflow for the synthesis and biological screening of chalcone derivatives.

Precursor to Flavonoids and Other Heterocyclic Systems

Beyond chalcones, this compound can be utilized in the synthesis of a wide array of heterocyclic compounds, including flavonoids, which are known for their antioxidant and enzyme-inhibiting properties. The ketone and hydroxyl groups provide the necessary reactivity for cyclization reactions to form various heterocyclic rings.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound via Fries Rearrangement

The Fries rearrangement is a reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[3][4] This protocol outlines the synthesis of the title compound from 4-fluorophenyl acetate.

Materials:

  • 4-Fluorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-fluorophenyl acetate (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents) portion-wise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.[2]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol (10 volumes).

  • To this stirred solution, add a 50% aqueous solution of sodium hydroxide dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, or until a precipitate forms. Monitor the reaction by TLC.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target protein kinase using a luminescence-based assay.[5][6]

Materials:

  • Purified target kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 384-well plate, add the inhibitor dilutions or DMSO (for control wells) to the appropriate wells.

  • Add the kinase enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by following the instructions of the luminescent kinase activity assay kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition

Compound IDTarget KinaseIC₅₀ (nM)
Chalcone-1Kinase A150
Chalcone-2Kinase A85
Chalcone-3Kinase B>10,000
Protocol 4: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol describes the evaluation of the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the inhibitor compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

  • After 24 hours, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition for each inhibitor concentration.

Logical Relationship: Anti-inflammatory Screening Cascade

A Synthesized Compound Library B Primary Screen: In vitro Enzyme Assay (e.g., COX-2) A->B C Inactive Compounds B->C D Active 'Hits' B->D E Secondary Screen: Cell-Based Assay (e.g., NO Production in Macrophages) D->E F Non-potent or Toxic Compounds E->F G Potent and Non-toxic 'Leads' E->G H Mechanism of Action Studies (e.g., Western Blot for NF-κB pathway) G->H I Lead Optimization H->I

Caption: A typical screening cascade for identifying anti-inflammatory lead compounds.

Conclusion

This compound is a building block of significant strategic importance in medicinal chemistry. Its inherent chemical features provide a robust starting point for the synthesis of diverse compound libraries with the potential to address a range of therapeutic targets. The protocols outlined in this guide offer a practical framework for researchers to harness the potential of this versatile scaffold in their drug discovery endeavors. The continued exploration of derivatives of this compound is expected to yield novel and effective therapeutic agents in the years to come.

References

Application of 1-(4-Fluoro-3-hydroxyphenyl)ethanone in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-3-hydroxyphenyl)ethanone is a key starting material and versatile intermediate in the synthesis of a variety of kinase inhibitors, particularly those targeting the BRAF and MEK kinases, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making inhibitors of its components a significant focus of oncological drug development. This application note provides a detailed overview of the utility of this compound in the synthesis of intermediates for prominent kinase inhibitors such as Vemurafenib (a BRAF inhibitor) and Cobimetinib (a MEK inhibitor). We will explore the underlying chemical principles, provide detailed experimental protocols for key transformations, and discuss the importance of this building block in medicinal chemistry.

The Role of this compound in Kinase Inhibitor Scaffolds

The chemical structure of this compound, featuring a fluorinated phenyl ring with hydroxyl and acetyl groups, provides a strategic starting point for constructing more complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the hydroxyl and acetyl groups offer reactive handles for a variety of chemical transformations. These transformations are crucial for building the core structures of many kinase inhibitors.

A critical application of this compound lies in its conversion to substituted anilines, which are pivotal fragments in the assembly of numerous kinase inhibitors. For instance, the synthesis of Vemurafenib and Cobimetinib involves key intermediates that are substituted aniline derivatives. The following sections will detail a plausible and referenced synthetic pathway from this compound to a key precursor for such inhibitors.

Synthetic Pathways and Protocols

A key strategy in utilizing this compound is to introduce additional functional groups onto the aromatic ring, which can then be elaborated to form the core structures of the target kinase inhibitors. A common and effective approach involves a nitration reaction, followed by subsequent reduction and other modifications.

Part 1: Synthesis of a Key Anilino-Intermediate

A crucial step towards the synthesis of various kinase inhibitors is the preparation of appropriately substituted anilines. Here, we outline a protocol for the conversion of this compound to a versatile nitroaromatic intermediate, which can then be reduced to the corresponding aniline.

Step 1.1: Nitration of this compound

The introduction of a nitro group onto the aromatic ring is a fundamental step to enable the subsequent formation of an amino group. The directing effects of the existing substituents (hydroxyl and acetyl groups) will influence the position of nitration.

Protocol: Synthesis of 1-(4-Fluoro-3-hydroxy-5-nitrophenyl)ethanone

  • Materials:

    • This compound

    • Fuming nitric acid

    • Sulfuric acid (concentrated)

    • Ice

    • Dichloromethane

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the resulting precipitate with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 1-(4-Fluoro-3-hydroxy-5-nitrophenyl)ethanone.[2]

Step 1.2: Reduction of the Nitro Group

The nitro group is then reduced to an amino group, a critical functional group for subsequent coupling reactions in the synthesis of kinase inhibitors.

Protocol: Synthesis of 1-(5-Amino-4-fluoro-3-hydroxyphenyl)ethanone

  • Materials:

    • 1-(4-Fluoro-3-hydroxy-5-nitrophenyl)ethanone

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

    • Celite

  • Procedure:

    • To a suspension of iron powder in a mixture of ethanol and water in a round-bottom flask, add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux.

    • Add a solution of 1-(4-Fluoro-3-hydroxy-5-nitrophenyl)ethanone in ethanol dropwise to the refluxing mixture.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

    • After completion, hot-filter the reaction mixture through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(5-Amino-4-fluoro-3-hydroxyphenyl)ethanone.

This resulting aminophenol derivative serves as a valuable precursor. The amino group can be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions to introduce other substituents, or directly used in coupling reactions to build the core scaffold of kinase inhibitors.

Part 2: Elaboration to Kinase Inhibitor Scaffolds

The synthesized 1-(5-Amino-4-fluoro-3-hydroxyphenyl)ethanone can be envisioned as a precursor to key fragments of inhibitors like Vemurafenib and Cobimetinib, although this represents a non-traditional route. The core structures of these drugs are typically assembled from more advanced intermediates. For example, Vemurafenib synthesis often involves the coupling of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine with a substituted benzoyl chloride.[3] Cobimetinib synthesis involves the condensation of 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid with a piperidine-azetidine core.[4]

While a direct, multi-step protocol from this compound to these specific advanced intermediates is not prominently documented in publicly available literature, the principles of aromatic functionalization demonstrated above are fundamental in medicinal chemistry for the synthesis of such complex molecules. The strategic placement of fluoro, hydroxyl, and amino groups on the phenyl ring provides the necessary handles for building these intricate structures through established synthetic methodologies like cross-coupling reactions and amide bond formations.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
This compoundC₈H₇FO₂154.14Starting Material
1-(4-Fluoro-3-hydroxy-5-nitrophenyl)ethanoneC₈H₆FNO₄199.14Nitration
1-(5-Amino-4-fluoro-3-hydroxyphenyl)ethanoneC₈H₈FNO₂169.15Reduction

Experimental Workflows and Signaling Pathways

Workflow for Intermediate Synthesis

The following diagram illustrates the general workflow for the synthesis of the key aminophenol intermediate from this compound.

G start This compound nitration Nitration (HNO3/H2SO4) start->nitration nitro_intermediate 1-(4-Fluoro-3-hydroxy-5-nitrophenyl)ethanone nitration->nitro_intermediate reduction Reduction (Fe/NH4Cl) nitro_intermediate->reduction amino_intermediate 1-(5-Amino-4-fluoro-3-hydroxyphenyl)ethanone reduction->amino_intermediate elaboration Further Elaboration amino_intermediate->elaboration inhibitor Kinase Inhibitor Scaffold elaboration->inhibitor G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF inhibits Cobimetinib Cobimetinib (MEK Inhibitor) Cobimetinib->MEK inhibits

References

Application Notes & Protocols: 1-(4-Fluoro-3-hydroxyphenyl)ethanone as a Key Intermediate for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Phenolic Ketone

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates. 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a substituted acetophenone, represents a quintessential example of a high-value building block that leverages these benefits. Its structure combines a reactive ketone, a nucleophilic hydroxyl group, and a strategically placed fluorine atom, making it a versatile precursor for a range of complex pharmaceutical agents.

This intermediate is particularly crucial in the synthesis of targeted therapies, most notably in the class of protein kinase inhibitors.[1][2][3] Protein kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The hydroxyaryl ketone motif present in this compound serves as a key anchor for building molecules that can interact with the ATP-binding pocket of these kinases.[1][4]

This document provides a detailed guide to the synthesis of this compound and demonstrates its application in the multi-step synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2.[5][6][7] The protocols herein are designed for researchers and drug development professionals, emphasizing the underlying chemical principles, procedural details, and analytical validation required for successful synthesis.

Compound Profile: this compound
IUPAC Name This compound[8]
Synonyms 4'-Fluoro-3'-hydroxyacetophenone[8]
CAS Number 949159-95-9[8]
Molecular Formula C₈H₇FO₂[8]
Molecular Weight 154.14 g/mol [8]
Appearance Solid
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

Synthesis of this compound via Fries Rearrangement

The most industrially relevant and efficient method for preparing hydroxyaryl ketones is the Fries rearrangement.[10][11][12] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[10]

Principle of the Reaction: The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid (commonly AlCl₃) coordinates to the carbonyl oxygen of the ester. This electrophilic acylium ion then attacks the electron-rich aromatic ring in an intramolecular Friedel-Crafts-type acylation. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Lower temperatures generally favor the thermodynamically more stable para-product, which is the desired isomer in this case.[10]

G 2-Fluorophenol 2-Fluorophenol 2-Fluorophenyl acetate 2-Fluorophenyl acetate 2-Fluorophenol->2-Fluorophenyl acetate 2-Fluorophenol->2-Fluorophenyl acetate Acylium-Lewis Acid Complex Acylium-Lewis Acid Complex 2-Fluorophenyl acetate->Acylium-Lewis Acid Complex AlCl₃ (Lewis Acid) This compound This compound Acylium-Lewis Acid Complex->this compound

Caption: Workflow for the synthesis of the target intermediate.

Experimental Protocol: Synthesis of this compound

Part A: Acetylation of 2-Fluorophenol

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenol (10.0 g, 89.2 mmol) in pyridine (50 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (10.1 mL, 107 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Add 1 M HCl solution until the pH is acidic (~pH 2) to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-fluorophenyl acetate as a colorless oil. This intermediate is often used directly in the next step without further purification.

Part B: Fries Rearrangement

  • Reagent Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃) (26.2 g, 196 mmol).

  • Reaction: Cool the flask to 0 °C. Slowly add the crude 2-fluorophenyl acetate (13.7 g, 89.2 mmol) from Part A to the AlCl₃. Causality Note: This exothermic reaction must be controlled to prevent side reactions. The AlCl₃ acts as the Lewis acid catalyst required to generate the acylium ion.

  • Heating: After the initial exotherm subsides, slowly heat the reaction mixture to 60-70 °C. Rationale: This temperature provides the activation energy for the rearrangement while still favoring the formation of the para-isomer over the ortho-isomer.[10]

  • Reaction Monitoring: Maintain the temperature and stir for 3-5 hours. The reaction mixture will become a thick, stirrable paste. Monitor the formation of the product by TLC or HPLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by dropwise addition of concentrated HCl (approx. 50 mL) until the aluminum salts dissolve.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford this compound as a crystalline solid.

Application Profile: Synthesis of the MEK Inhibitor Trametinib

Trametinib is an FDA-approved medication for the treatment of various cancers, particularly BRAF-mutant melanoma.[5][7] It functions by inhibiting MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway that drives cell proliferation.[6] The synthesis of Trametinib provides an excellent case study for the utility of this compound. The core of the Trametinib molecule is constructed by reacting a derivative of our intermediate with a substituted urea compound.[13]

A This compound B Protection of Hydroxyl Group A->B C α-Bromination B->C D Protected & Brominated Intermediate C->D F Cyclization/Condensation D->F E N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea E->F G Core Heterocycle F->G H Further Functionalization (e.g., Amidation, Deprotection) G->H I Trametinib H->I

Caption: Key stages in the synthesis of Trametinib.

Protocol Outline: Multi-step Synthesis of Trametinib

This protocol outlines the key transformations starting from this compound. Note: These steps are based on established synthetic routes and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Objective: To prevent the acidic phenol from interfering with subsequent base-mediated reactions. A common protecting group is methoxymethyl (MOM) ether.

  • Procedure:

    • Dissolve this compound in an aprotic solvent like dichloromethane (DCM).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

    • Cool to 0 °C and add methoxymethyl chloride (MOM-Cl).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous work-up and purify to obtain 1-(4-fluoro-3-(methoxymethoxy)phenyl)ethanone.

Step 2: α-Bromination of the Ketone

  • Objective: To introduce a leaving group on the carbon adjacent to the ketone, enabling subsequent cyclization.

  • Procedure:

    • Dissolve the MOM-protected intermediate in a suitable solvent like methanol or acetic acid.

    • Add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS).

    • Stir at room temperature until the reaction is complete.

    • Isolate the crude 2-bromo-1-(4-fluoro-3-(methoxymethoxy)phenyl)ethanone after an appropriate work-up.

Step 3: Condensation and Cyclization

  • Objective: To construct the core pyridopyrimidine tricycle of Trametinib.[13]

  • Procedure:

    • In a solvent such as THF, react N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a strong base like sodium ethoxide at 0 °C.[13]

    • Add the α-bromo ketone from Step 2 to the reaction mixture.

    • Heat the reaction, typically to around 60 °C, for several hours to drive the cyclization.[13]

    • After completion, acidify the mixture and extract the cyclized product. Purification is typically performed via recrystallization.

Step 4: Final Functionalization Steps

  • Objective: To complete the synthesis of Trametinib through several additional transformations, which may include further condensation, amidation, and final deprotection of the hydroxyl group. The exact sequence can vary based on the specific synthetic route reported in patent literature.[5][13]

Summary of Key Transformations
Starting Material This compound
Key Reaction 1 Protection of the phenol (e.g., MOM ether formation)
Key Reaction 2 α-Bromination of the methyl ketone
Key Reaction 3 Base-mediated condensation with a substituted urea to form the heterocyclic core
Final Product Trametinib

References

Application Note & Protocol: O-Alkylation of 1-(4-Fluoro-3-hydroxyphenyl)ethanone for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The O-alkylation of phenols is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The resulting aryl ethers are prevalent structural motifs in a vast array of pharmacologically active compounds. The introduction of an alkoxy group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 1-(4-Fluoro-3-hydroxyphenyl)ethanone is a valuable synthetic intermediate, and the selective alkylation of its phenolic hydroxyl group opens avenues to novel derivatives for screening and development.

This document provides a comprehensive guide to the O-alkylation of this compound, focusing on the robust and widely applicable Williamson ether synthesis.[2][3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer insights into product characterization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of O-alkylated phenolic ketones.

Scientific Rationale and Reaction Mechanism

The Williamson ether synthesis is a classic and dependable method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] The reaction involves two key steps:

  • Deprotonation of the Phenol: The phenolic proton of this compound is acidic and can be readily removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group, such as a tosylate or mesylate). This attack displaces the halide ion in a concerted fashion, forming the desired ether linkage.

The choice of base and solvent is critical for the success of the reaction. A moderately strong base like potassium carbonate is often sufficient for deprotonating phenols and is favored for its ease of handling. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly employed as they effectively solvate the cation of the base, leaving the phenoxide anion highly reactive, thus accelerating the rate of the SN2 reaction.[2]

Williamson_Ether_Synthesis cluster_conditions Reaction Conditions A This compound E Phenoxide Intermediate A->E Deprotonation B Base (e.g., K2CO3) B->E C Alkyl Halide (R-X) F Product: 1-(4-Fluoro-3-(alkoxy)phenyl)ethanone C->F E->F SN2 Attack G Byproducts (e.g., KX, KHCO3)

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

This protocol details the methylation of this compound using methyl iodide. The same general procedure can be adapted for other primary alkyl halides.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
This compoundC₈H₇FO₂154.141.54 g (10.0 mmol)>98%
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212.07 g (15.0 mmol)>99%
Methyl Iodide (CH₃I)CH₃I141.940.75 mL (12.0 mmol)>99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mLACS Grade
Deionized WaterH₂O18.02~150 mL-
Brine (Saturated NaCl solution)NaCl(aq)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column, beakers, flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Experimental workflow for O-alkylation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.54 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas.

  • Reagent Addition: While stirring, add methyl iodide (0.75 mL, 12.0 mmol) to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(4-fluoro-3-methoxyphenyl)ethanone. Alternatively, recrystallization may be employed.[6][7][8]

Product Characterization

The identity and purity of the synthesized 1-(4-fluoro-3-methoxyphenyl)ethanone should be confirmed using standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the appearance of a singlet corresponding to the methoxy protons (-OCH₃) at approximately 3.9 ppm. The aromatic proton signals will also shift slightly compared to the starting material. Protons on a benzene ring typically appear between 7-9 ppm.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new peak corresponding to the methoxy carbon should be observed around 56 ppm.

  • IR (Infrared) Spectroscopy: The broad O-H stretching band of the starting phenol (around 3200-3600 cm⁻¹) should be absent in the product spectrum. The appearance of a C-O-C stretching band (around 1250 cm⁻¹ and 1050 cm⁻¹) is indicative of ether formation.[10]

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₉FO₂, MW = 168.17).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (absorbed moisture).- Impure or wet solvent.- Low reaction temperature.- Use freshly dried, anhydrous potassium carbonate.- Use anhydrous grade solvent.- Increase reaction temperature or time.
Incomplete Reaction - Insufficient amount of alkylating agent or base.- Insufficient reaction time.- Increase the equivalents of the alkylating agent and base (e.g., 1.5 and 2.0 eq., respectively).- Extend the reaction time and continue monitoring by TLC.
Side Products - C-alkylation can occur, though less common for phenols.[11]- Elimination reaction if using a secondary or tertiary alkyl halide.- Use a polar aprotic solvent to favor O-alkylation.[4]- Use a primary alkyl halide to minimize elimination, as the Williamson synthesis is an SN2 reaction.[4]
Difficult Purification - Residual DMF in the product.- Ensure thorough washing with water and brine during the work-up. Multiple extractions and washes are crucial.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Alkylating Agents: Alkylating agents like methyl iodide are toxic, volatile, and potential carcinogens.[14][15] Handle with extreme care and avoid inhalation or skin contact.

  • Solvents: DMF is a reproductive toxin. Avoid exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety guidelines.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Ketones

The biaryl ketone motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The specific substrate, 1-(4-fluoro-3-hydroxyphenyl)ethanone, presents a valuable building block for the synthesis of complex molecular architectures. The strategic placement of the fluoro, hydroxyl, and acetyl groups allows for vectorial functionalization and modulation of physicochemical properties such as metabolic stability, acidity, and receptor binding interactions.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[1] However, the unique substitution pattern of this compound introduces distinct challenges to this otherwise robust transformation. The inherent inertness of the C-F bond, coupled with the presence of a potentially reactive hydroxyl group and an electron-withdrawing acetyl moiety, necessitates a carefully considered and optimized approach to achieve efficient and selective coupling.

This guide provides an in-depth analysis of the mechanistic nuances, practical considerations, and detailed experimental protocols for the successful Suzuki coupling of this compound. We will explore both palladium and nickel-catalyzed systems, offering researchers the tools to navigate the complexities of this specific transformation.

Mechanistic Considerations: A Tale of Three Functional Groups

The success of the Suzuki coupling of this compound hinges on understanding the interplay of its three key functional groups within the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

The Catalytic Cycle

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1. Oxidative Addition: The C-F Bond Challenge

The initial and often rate-limiting step is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0) or Ni(0)).[1] The high bond dissociation energy of the C-F bond makes aryl fluorides the most challenging coupling partners among the aryl halides.[3] However, the presence of the electron-withdrawing acetyl group para to the fluorine in our substrate is advantageous, as it lowers the electron density of the aromatic ring, thereby facilitating the oxidative addition.[4]

For particularly challenging C-F bond activations, nickel catalysts have shown significant promise and are often superior to palladium-based systems.[2][4]

2. Transmetalation: The Role of the Base and the Hydroxyl Group

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the metal center. This process is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is therefore crucial and can significantly impact reaction efficiency.

The ortho-hydroxyl group in this compound can play a dual role. On one hand, it is an acidic proton that can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. On the other hand, the resulting phenoxide could act as a directing group, facilitating the oxidative addition or transmetalation steps through coordination with the metal center.[6] While direct coupling of unprotected phenols is possible, protection of the hydroxyl group (e.g., as a methyl or silyl ether) can be a viable strategy to circumvent potential complications.[7]

3. Reductive Elimination: Forging the New C-C Bond

The final step is the reductive elimination from the diorganometallic intermediate, which forms the desired biaryl product and regenerates the active catalytic species.[1] This step is generally facile and irreversible.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific boronic acid used.

Protocol 1: Palladium-Catalyzed Suzuki Coupling (General Conditions)

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). For microwave-assisted reactions, typical conditions are 100-150 °C for 15-60 minutes.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling for Challenging C-F Activation

This protocol is recommended for less reactive arylboronic acids or when the palladium-catalyzed reaction shows low conversion.[2][4]

Materials and Reagents:

  • This compound

  • Arylboronic acid or ester (1.5 - 2.0 equivalents)

  • Nickel catalyst (e.g., Ni(cod)₂, NiCl₂(dme)) (5-10 mol%)

  • Ligand (e.g., PCy₃, SIMes·HCl) (10-20 mol%)

  • Base (e.g., K₃PO₄, NaOt-Bu) (2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add the nickel catalyst (5-10 mol%) and ligand (10-20 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the arylboronic acid or ester (1.5-2.0 equiv.), and the base (2-3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Experimental Workflow Diagram

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// Edges Start -> Prep [color="#5F6368"]; Prep -> Reagents [color="#5F6368"]; Reagents -> Catalyst [color="#5F6368"]; Catalyst -> Solvent [color="#5F6368"]; Solvent -> Reaction [color="#5F6368"]; Reaction -> Monitor [color="#5F6368"]; Monitor -> Reaction [label="Incomplete", color="#EA4335"]; Monitor -> Workup [label="Complete", color="#34A853"]; Workup -> Purify [color="#5F6368"]; Purify -> Characterize [color="#5F6368"]; Characterize -> End [color="#5F6368"]; } digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

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Data Presentation and Optimization

For systematic optimization, a Design of Experiments (DoE) approach is recommended. Key parameters to investigate include:

ParameterRange to InvestigateRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts, Ni(cod)₂Buchwald-type ligands are often effective for challenging couplings.[8] Nickel catalysts are adept at C-F activation.[2][4]
Ligand SPhos, XPhos, RuPhos, PCy₃, IPrThe choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphines are generally preferred.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOt-BuThe base strength and solubility can significantly affect the rate of transmetalation.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, MeCNThe solvent system influences the solubility of reagents and the reaction rate.[9]
Temperature 80 - 140 °C (Conventional), 100 - 160 °C (Microwave)Higher temperatures are often required for C-F bond activation.
Hydroxyl Protection Unprotected, OMe, OTBSProtecting the hydroxyl group can prevent potential side reactions.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, changing to a more active catalyst/ligand system (e.g., a Buchwald precatalyst or a nickel-based system), or using a stronger base. Ensure all reagents and solvents are of high purity and appropriately degassed.

  • Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using a less aqueous solvent system, a milder base (like KF), or a boronic ester instead of the free acid can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring a properly inert atmosphere and using an active catalyst.

  • Purification Challenges: The polarity of the hydroxyl group can sometimes complicate purification. If the product is difficult to separate from starting materials or byproducts, consider protecting the hydroxyl group prior to the coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of complex biaryl ketones. A thorough understanding of the mechanistic interplay between the fluoro, hydroxyl, and acetyl groups is paramount for successful reaction development. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively navigate the hurdles of C-F bond activation and potential side reactions involving the phenolic hydroxyl group. The protocols and optimization strategies outlined in this guide provide a solid foundation for the efficient and selective synthesis of a diverse range of novel compounds with potential applications in drug discovery and materials science.

References

Application Note: A Validated RP-HPLC Method for Purity Determination of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 1-(4-Fluoro-3-hydroxyphenyl)ethanone. This compound is a key intermediate in pharmaceutical synthesis, making purity control essential for ensuring the quality and safety of final drug products. The developed method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals for the reliable purity assessment of this critical chemical entity.

Introduction and Method Rationale

This compound is an aromatic ketone with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol .[4][5] Its structure, featuring a phenolic hydroxyl group and a fluorinated aromatic ring, makes it a versatile building block in medicinal chemistry. The purity of such intermediates is a critical parameter that directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).

The selection of the analytical methodology was guided by the physicochemical properties of the analyte.

  • Analyte Properties : this compound has a predicted pKa of approximately 7.89, attributed to its phenolic hydroxyl group.[6] It is slightly soluble in water but readily soluble in organic solvents.[4][6][7]

  • Chromatographic Mode : Given its moderate polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation technique.[8][9] This mode separates compounds based on their hydrophobicity.

  • Stationary Phase : A C18 (octadecylsilane) column was selected as it provides excellent hydrophobicity and is a standard choice for the analysis of a wide range of pharmaceutical compounds, including phenolic derivatives.[9][10]

  • Mobile Phase : A binary mobile phase consisting of an organic modifier (acetonitrile) and an aqueous phase was chosen. Acetonitrile typically offers lower viscosity and better UV transparency compared to methanol. To ensure consistent retention and sharp, symmetrical peak shapes, the aqueous phase is acidified with phosphoric acid. This suppresses the ionization of the acidic phenolic hydroxyl group (maintaining it in its protonated, less polar form), which is crucial for reproducible retention on a reversed-phase column.[8][9]

  • Detection : The conjugated system of the aromatic ring and the ketone functionality in this compound results in strong UV absorbance. A Diode Array Detector (DAD) is employed to monitor the elution, allowing for peak purity analysis and identification of the optimal detection wavelength. Quantification is performed at the absorbance maximum (λmax) to ensure maximum sensitivity. Phenolic compounds typically exhibit strong absorbance between 254 nm and 280 nm.[10]

Experimental

Reagents and Materials
  • Analyte: this compound Reference Standard (>99.5% purity)

  • Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent HPLC Grade)

  • Reagents: Phosphoric Acid (85%, Analytical Grade)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Sunfire™ C18, Agilent Zorbax Eclipse Plus C18, or equivalent)

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 35 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC gradient grade acetonitrile directly. Degas before use.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11]

System Suitability

System suitability tests are integral to ensuring the chromatographic system is adequate for the analysis.[3] The test is performed by making five replicate injections of the Reference Standard Solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[1][2] Forced degradation studies were conducted on the sample solution under the following conditions:

  • Acidic: 1 M HCl at 60°C for 4 hours

  • Basic: 1 M NaOH at 60°C for 2 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105°C for 48 hours (solid state)

  • Photolytic: UV light (254 nm) for 24 hours (solid state)

The resulting solutions were analyzed, and the peak purity of the main component was assessed using the DAD to ensure no co-eluting peaks.

Linearity

The linearity of the method was established by preparing a series of solutions from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.5 µg/mL to 750 µg/mL). The peak area versus concentration data was plotted, and the correlation coefficient (r²) was determined. An r² value of ≥ 0.999 is considered acceptable.

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three different concentration levels: 80%, 100%, and 120% of the nominal sample concentration. Each level was prepared in triplicate, and the percentage recovery was calculated. The acceptance criterion is a mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the sample solution at 100% of the target concentration were analyzed on the same day. The %RSD of the purity results was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was repeated on a different day by a different analyst using a different HPLC system. The %RSD for the combined results from both days was calculated.

For both precision studies, a %RSD of ≤ 2.0% is acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ corresponds to a ratio of 10:1.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (± 2% absolute for acetonitrile)

The system suitability parameters were checked under each varied condition to ensure they remained within the acceptance criteria.

Detailed Protocols

Protocol 1: System Preparation and Equilibration
  • Prepare the mobile phases and diluent as described in Section 2.4.

  • Place the mobile phases in the HPLC system reservoirs and purge the pump lines to remove any air bubbles.

  • Install the specified C18 column into the column compartment.

  • Set the column temperature to 30°C.

  • Begin pumping the mobile phase at the initial gradient condition (70% A, 30% B) at a flow rate of 1.0 mL/min.

  • Equilibrate the system for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Purity Analysis Workflow
  • System Suitability: Inject the Reference Standard Solution (0.5 mg/mL) five times. Verify that all system suitability parameters (Tailing Factor, Theoretical Plates, %RSD) meet the criteria defined in Section 3.1.

  • Blank Injection: Inject the diluent to ensure there are no interfering peaks at the retention time of the analyte or its known impurities.

  • Standard Injection: Inject the Reference Standard Solution once.

  • Sample Injections: Inject the Sample Solution(s) in duplicate.

  • Data Acquisition: Collect chromatograms for 35 minutes for all injections.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Routine Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) (Purity Assay) B Analyte Characterization (pKa, Solubility, UV Spectra) A->B C Initial Screening (Column, Mobile Phase, pH) B->C D Method Optimization (Gradient, Flow Rate, Temp) C->D E Write Validation Protocol D->E Final Method F System Suitability E->F G Specificity (Forced Degradation) F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Generate Validation Report K->L M Sample Preparation L->M Validated Method Transfer N System Suitability Check M->N O Sample Analysis N->O P Data Processing & Reporting O->P

References

Application Note & Protocol: A Scalable Laboratory Synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Building Block

1-(4-Fluoro-3-hydroxyphenyl)ethanone, also known as 4'-Fluoro-3'-hydroxyacetophenone, is a valued intermediate in the synthesis of diverse bioactive molecules and pharmaceutical agents.[1] The presence of the fluoro, hydroxyl, and ketone functionalities provides three distinct points for molecular modification, making it a versatile scaffold in medicinal chemistry. Organofluorine compounds, in particular, have a prominent role in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability.[2]

This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for reproducibility and scalability in a standard laboratory setting. We eschew complex or expensive starting materials in favor of a classic and reliable two-step approach: the initial formation of a phenolic ester followed by a Lewis acid-catalyzed Fries Rearrangement.[3][4][5] This method offers excellent control over the final product's regiochemistry.

The Chemical Principle: Directed Acyl Migration via Fries Rearrangement

The core of this synthesis is the Fries rearrangement, an organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism and is highly selective for the ortho and para positions relative to the hydroxyl group.

Mechanism Deep Dive:

  • Lewis Acid Coordination: The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenolic ester. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen.[4]

  • Acylium Ion Generation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic species is the key intermediate that will acylate the aromatic ring.[6]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring. The substitution is directed to the positions activated by the oxygen atom (ortho and para).

  • Regioselectivity Control: A critical feature of the Fries rearrangement is its temperature-dependent regioselectivity.[3][5]

    • Low Temperatures (<60°C): Favor the formation of the para-substituted product. This is the kinetically controlled pathway.

    • High Temperatures (>160°C): Favor the formation of the ortho-substituted product, which can form a more stable bidentate complex with the aluminum catalyst (thermodynamic control).[5]

For this synthesis, we will leverage low-temperature conditions to maximize the yield of the desired para product, this compound.

Fries_Mechanism Figure 1: Fries Rearrangement Mechanism Start 2-Fluorophenyl Acetate + AlCl₃ (Lewis Acid) Complex1 Lewis Acid-Carbonyl Complex Formation Start->Complex1 Coordination Acylium Generation of Acylium Ion Electrophile (CH₃CO⁺) Complex1->Acylium Rearrangement EAS Electrophilic Aromatic Substitution Acylium->EAS Attack on Ring Arenium Intermediate Arenium Ion EAS->Arenium Hydrolysis Aqueous Workup (Hydrolysis) Arenium->Hydrolysis Deprotonation Product Final Product: This compound Hydrolysis->Product

Caption: Figure 1: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Detailed Synthesis Protocol

This protocol is divided into two primary stages: the synthesis of the precursor ester and its subsequent rearrangement to the target ketone.

Overall Workflow

workflow Figure 2: Overall Synthesis Workflow cluster_part1 Part A: Esterification cluster_part2 Part B: Fries Rearrangement A1 React 2-Fluorophenol with Acetic Anhydride A2 Aqueous Workup & Extraction A1->A2 A3 Purify to yield 2-Fluorophenyl Acetate A2->A3 B1 React 2-Fluorophenyl Acetate with AlCl₃ at 0-25°C A3->B1 Precursor B2 Reaction Quench (Ice/HCl) & Extraction B1->B2 B3 Purification by Column Chromatography B2->B3 B4 Isolate Final Product B3->B4

Caption: Figure 2: High-level workflow for the two-part synthesis.

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
2-FluorophenolC₆H₅FO112.10367-12-4Commercial>99% Purity
Acetic AnhydrideC₄H₆O₃102.09108-24-7Commercial>99% Purity
PyridineC₅H₅N79.10110-86-1CommercialAnhydrous
Aluminum Chloride (AlCl₃)AlCl₃133.347446-70-0CommercialAnhydrous, >99.9%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2CommercialAnhydrous
Diethyl EtherC₄H₁₀O74.1260-29-7CommercialACS Grade
Ethyl AcetateC₄H₈O₂88.11141-78-6CommercialACS Grade
HexanesC₆H₁₄86.18110-54-3CommercialACS Grade
Hydrochloric Acid (HCl)HCl36.467647-01-0Commercial37% (conc.)
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9CommercialAnhydrous
Silica GelSiO₂60.087631-86-9Commercial230-400 mesh
Part A: Synthesis of 2-Fluorophenyl Acetate (Precursor)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (10.0 g, 89.2 mmol).

  • Reagent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the phenol. To this solution, add acetic anhydride (10.0 mL, 107 mmol, 1.2 eq) followed by the slow, dropwise addition of pyridine (1.0 mL, 12.4 mmol) as a catalyst.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Result: The resulting oil is 2-fluorophenyl acetate, which is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: ~13.0 g (~94%).

Part B: Fries Rearrangement to this compound
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (26.0 g, 195 mmol, ~2.5 eq) to 150 mL of anhydrous DCM. The suspension will become warm.

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the 2-fluorophenyl acetate (12.0 g, 77.8 mmol) from Part A in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the acetate solution dropwise to the cold AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The mixture will darken significantly. Monitor by TLC (e.g., 20% Ethyl Acetate/Hexanes) for the formation of the product spots.

  • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas. Perform this step in a well-ventilated fume hood with vigorous stirring.

  • Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will be a mixture of ortho and para isomers. Purify this mixture using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 25%). The para isomer (target product) is typically less polar and will elute first.

  • Final Product: Combine the fractions containing the pure product, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid. Expected yield: 6.5 - 7.8 g (54-65%).

Data Summary & Characterization

ParameterValue
Product Name This compound
Synonyms 4'-Fluoro-3'-hydroxyacetophenone
Molecular Formula C₈H₇FO₂[7]
Molecular Weight 154.14 g/mol [7]
Appearance Off-white to pale yellow solid
Expected Yield 54-65% (after purification)
Purity (by HPLC/NMR) >98%
¹H NMR (400 MHz, CDCl₃) Consistent with literature values
Elemental Analysis Calcd. for C₈H₇FO₂: C, 62.34; H, 4.58. Found: C, 62.44; H, 4.66.[1]

Safety, Handling, and Waste Disposal

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • General PPE: Safety glasses with side shields (or goggles), flame-resistant lab coat, and nitrile gloves are mandatory.[8]

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox). Avoid inhalation of dust.

  • 2-Fluorophenol: Toxic and corrosive. Avoid skin contact and inhalation.

  • Acetic Anhydride & Pyridine: Corrosive, flammable, and have strong odors. Handle with care.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. The quenching step generates HCl gas and must be done slowly in a fume hood.

  • Product (this compound): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Avoid breathing dust and ensure adequate ventilation.[9]

Waste Disposal: All organic and chlorinated waste must be collected in appropriately labeled hazardous waste containers. Aqueous acidic and basic waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Part B 1. Moisture contamination deactivating AlCl₃.2. Incomplete reaction.3. Loss during workup/purification.1. Ensure all glassware is oven-dried and the reaction is run under a dry N₂ atmosphere. Use fresh, anhydrous AlCl₃.2. Extend reaction time and monitor closely by TLC.3. Be careful during extractions; perform back-extraction of the aqueous layer if necessary. Optimize chromatography conditions.
Poor Regioselectivity (High ortho-isomer yield) Reaction temperature was too high during substrate addition or reaction period.Maintain strict temperature control, especially during the exothermic addition of the substrate to the AlCl₃ suspension. Keep the temperature below 5°C during addition.
Difficult Isomer Separation Isomers have similar polarity.Use a long silica gel column with a shallow elution gradient. Try a different solvent system (e.g., DCM/Methanol or Toluene/Acetone) if Ethyl Acetate/Hexanes fails to give good separation.
Reaction Fails to Start Poor quality of AlCl₃ (hydrated).Use a freshly opened bottle of high-purity, anhydrous AlCl₃.

References

Application Notes & Protocols: Leveraging 1-(4-Fluoro-3-hydroxyphenyl)ethanone for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] 1-(4-Fluoro-3-hydroxyphenyl)ethanone is a versatile and highly valuable starting material for the synthesis of a diverse range of novel fluorinated heterocycles. Its substituted phenyl ring, featuring both a hydroxyl and a fluorine group, offers multiple reactive sites for cyclization reactions, making it an ideal precursor for generating libraries of potentially bioactive compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three key classes of heterocycles—benzofurans, chromones, and pyridinones—utilizing this compound as the common progenitor. These heterocyclic cores are prevalent in numerous FDA-approved drugs and natural products, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also a deep dive into the mechanistic rationale behind the experimental choices.

Starting Material: Properties and Safety Considerations

Before commencing any synthetic work, it is crucial to be familiar with the properties and safety hazards associated with the starting material, this compound.

PropertyValue
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 125.0 to 129.0 °C
CAS Number 949159-95-9

Safety Precautions: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

I. Synthesis of Novel 6-Fluoro-7-hydroxybenzofurans

Benzofuran derivatives are a prominent class of heterocycles with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The following protocol describes a two-step synthesis of 2-substituted-6-fluoro-7-hydroxybenzofurans from this compound via an initial O-alkylation followed by an intramolecular cyclization.

Experimental Workflow: Benzofuran Synthesis

A This compound B O-Alkylation with α-haloketone A->B K₂CO₃, Acetone, Reflux C Intermediate α-aryloxyketone B->C D Intramolecular Cyclization (e.g., Eaton's Reagent) C->D P₂O₅, MeSO₃H E 2-Substituted-6-fluoro-7-hydroxybenzofuran D->E

Caption: Workflow for the synthesis of 2-substituted-6-fluoro-7-hydroxybenzofurans.

Protocol 1: Synthesis of 2-Aryl-6-fluoro-7-hydroxybenzofurans

This protocol is a modification of the classical Perkin reaction, adapted for benzofuran synthesis.

Step 1: Synthesis of 2-(4-Fluoro-3-acetylphenoxy)-1-phenylethanone

  • To a stirred solution of this compound (1.54 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • To this suspension, add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the intermediate α-aryloxyketone.

Step 2: Intramolecular Cyclization to form 2-Phenyl-6-fluoro-7-hydroxybenzofuran

  • Prepare Eaton's reagent by dissolving phosphorus pentoxide (10 g) in methanesulfonic acid (50 mL) with stirring.

  • Add the intermediate from Step 1 (2.72 g, 10 mmol) to the Eaton's reagent at room temperature.

  • Stir the reaction mixture at 60-70 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture carefully into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude benzofuran derivative.

  • Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Mechanistic Rationale:

The synthesis of benzofurans from α-aryloxyketones is a well-established method. The reaction proceeds via an intramolecular cyclodehydration. Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, is a powerful dehydrating agent that facilitates the cyclization.

A α-Aryloxyketone B Protonation of Carbonyl Oxygen A->B Eaton's Reagent (H⁺) C Enolization B->C D Electrophilic Aromatic Substitution C->D Intramolecular Attack E Dehydration D->E F Benzofuran Product E->F -H₂O

Caption: Mechanism of intramolecular cyclodehydration for benzofuran synthesis.

II. Synthesis of Novel 6-Fluoro-7-hydroxychromones

Chromones are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and possess a broad range of biological activities.[6][7][9] The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of chromones from o-hydroxyacetophenones.[10][11][12][13]

Experimental Workflow: Chromone Synthesis

A This compound B O-Acylation with Benzoyl Chloride A->B Pyridine C Intermediate Ester B->C D Baker-Venkataraman Rearrangement C->D KOH, Pyridine E 1,3-Diketone Intermediate D->E F Acid-catalyzed Cyclization E->F H₂SO₄, Acetic Acid G 6-Fluoro-7-hydroxy-2-phenylchromone F->G

Caption: Workflow for the synthesis of 6-fluoro-7-hydroxy-2-phenylchromone.

Protocol 2: Synthesis of 6-Fluoro-7-hydroxy-2-phenylchromone

Step 1: O-Acylation of this compound

  • Dissolve this compound (1.54 g, 10 mmol) in dry pyridine (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.41 g, 10 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (100 g ice and 10 mL HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude ester.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester from Step 1 in pyridine (30 mL).

  • Add powdered potassium hydroxide (1.12 g, 20 mmol) and stir the mixture at 50-60 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the precipitated solid (the 1,3-diketone) by filtration, wash with cold water, and dry.

Step 3: Cyclization to form the Chromone

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid (20 mL).

  • Add a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated chromone by filtration, wash with water, and recrystallize from ethanol.

Mechanistic Rationale:

The Baker-Venkataraman rearrangement involves the intramolecular acyl migration of an o-acyloxyacetophenone to form a 1,3-diketone. This is followed by an acid-catalyzed cyclization and dehydration to yield the chromone ring system.

A o-Acyloxyacetophenone B Enolate Formation A->B Base (KOH) C Intramolecular Acyl Transfer B->C D 1,3-Diketone C->D E Acid-catalyzed Cyclization D->E Acid (H₂SO₄) F Dehydration E->F G Chromone F->G -H₂O

Caption: Mechanism of the Baker-Venkataraman rearrangement and subsequent cyclization.

III. Synthesis of Novel 5-Fluoro-6-hydroxy-2-pyridinones

Pyridinone scaffolds are present in a variety of medicinally important compounds with diverse biological activities, including antibacterial, antiviral, and cardiotonic effects.[14][15] A common route to substituted 2-pyridinones involves the condensation of a β-ketoester with an enamine or a similar nitrogen-containing species.

Experimental Workflow: Pyridinone Synthesis

A This compound B Condensation with Diethyl Oxalate A->B NaOEt, Ethanol C β-Dicarbonyl Intermediate B->C D Reaction with Cyanoacetamide C->D Piperidine, Ethanol, Reflux E Substituted 2-Pyridinone D->E

Caption: Workflow for the synthesis of a substituted 2-pyridinone.

Protocol 3: Synthesis of 3-Cyano-5-(4-fluoro-3-hydroxyphenyl)-4-methyl-2(1H)-pyridinone

  • To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), add this compound (1.54 g, 10 mmol).

  • To the resulting solution, add diethyl oxalate (1.46 g, 10 mmol) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and add cyanoacetamide (0.84 g, 10 mmol) and a catalytic amount of piperidine (0.5 mL).

  • Reflux the mixture for an additional 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol or acetic acid.

Mechanistic Rationale:

This synthesis is a variation of the Guareschi-Thorpe condensation. It begins with a Claisen condensation between the starting ketone and diethyl oxalate to form a β-dicarbonyl intermediate. This intermediate then undergoes a Knoevenagel-type condensation with cyanoacetamide, followed by intramolecular cyclization and tautomerization to yield the stable 2-pyridinone ring.

A This compound B Claisen Condensation A->B NaOEt, Diethyl Oxalate C β-Dicarbonyl Intermediate B->C D Knoevenagel Condensation with Cyanoacetamide C->D E Michael Addition D->E F Intramolecular Cyclization E->F G Dehydration & Tautomerization F->G H 2-Pyridinone G->H

Caption: Mechanism for the synthesis of a substituted 2-pyridinone.

This compound serves as an excellent and versatile starting material for the synthesis of a variety of novel fluorinated heterocycles with high potential for biological activity. The protocols detailed in this guide provide robust and reproducible methods for the synthesis of substituted benzofurans, chromones, and pyridinones. The strategic placement of the fluorine atom in the resulting heterocyclic systems is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties, making these compounds attractive candidates for further investigation in drug discovery programs. The mechanistic insights provided for each synthetic pathway are intended to empower researchers to further optimize these reactions and explore the synthesis of an even broader range of derivatives.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the... ResearchGate.

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. Source.

  • Antibacterial activity of chromone-tetrazoles and fluorine-containing... ResearchGate.

  • Baker–Venkataraman rearrangement. Wikipedia.

  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Source.

  • Baker-Venkataraman Rearrangement. Alfa Chemistry.

  • Baker-Venkatraman Rearrangement. Source.

  • Baker-Venkataraman Rearrangement. Organic Chemistry Portal.

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... ResearchGate.

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

  • Synthesis strategies of 3‐substituted chromones. ResearchGate.

  • Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate.

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal.

  • Gewald reaction. Wikipedia.

  • Claisen–Schmidt condensation. Wikipedia.

  • Benzofuran synthesis. Organic Chemistry Portal.

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

  • (b)Synthesis of benzofuran derivatives. ResearchGate.

  • A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Source.

  • Review Article Styrylchromones: Biological Activities and Structure. ScienceOpen.

  • An update on natural occurrence and biological activity of chromones. PubMed.

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.

  • Synthesis of 3‐perfluoroalkyl chromones. | Download Scientific Diagram. ResearchGate.

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS. IJRPC.

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.

  • Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. ResearchGate.

  • Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes. Nanjing Tech University.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa.

  • Gewald Reaction. Organic Chemistry Portal.

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Source.

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH.

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH.

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek.

  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed.

  • This compound | C8H7FO2 | CID 45119097. PubChem.

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH.

References

Application Notes & Protocols: Derivatization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical modification of 1-(4-fluoro-3-hydroxyphenyl)ethanone, a valuable scaffold in medicinal chemistry, for the purpose of conducting Structure-Activity Relationship (SAR) studies. We will explore the strategic importance of this starting material, detail various derivatization strategies targeting the phenolic hydroxyl group, and provide robust, step-by-step protocols for key synthetic transformations including O-alkylation and esterification. The causality behind experimental choices, analytical characterization of synthesized analogues, and the interpretation of SAR data are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Strategic Value of the this compound Scaffold

The this compound moiety is a privileged scaffold in modern drug discovery. Its structural components—a phenolic hydroxyl group, a ketone, and a fluorine atom—each offer distinct opportunities for molecular interactions with biological targets and for modulation of pharmacokinetic properties.

  • The Phenolic Hydroxyl Group: This versatile functional group can act as both a hydrogen bond donor and acceptor, crucial for anchoring a molecule within a protein's binding pocket.[1] However, phenols can also be liabilities, prone to rapid metabolism (e.g., glucuronidation) leading to poor oral bioavailability and potential toxicity.[2][3][4] Derivatization of this group is therefore a primary strategy to mitigate these issues while probing its role in target binding.

  • The Acetyl Group: The ketone functionality provides a key polar interaction point and a handle for further synthetic modifications. SAR studies on related hydroxyacetophenone derivatives have demonstrated that modifications to this part of the molecule can significantly impact biological activity.[5]

  • The Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6][7] Its high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[6][7] The fluorine atom can enhance membrane permeation and block sites of metabolic oxidation.[6][7] In this scaffold, the fluorine atom ortho to the hydroxyl group can also induce a conformational bias through electrostatic interactions, potentially leading to increased receptor specificity.[6]

Systematic derivatization of the this compound core allows for a granular exploration of the chemical space around this scaffold. The resulting SAR data is invaluable for optimizing lead compounds, improving their potency, selectivity, and overall drug-like properties.

Derivatization Strategies for SAR Exploration

The primary focus for derivatization of this compound is the phenolic hydroxyl group due to its significant impact on both pharmacodynamics and pharmacokinetics. Key strategies include:

  • O-Alkylation (Etherification): Converting the phenol to an ether masks the hydrogen bond donating ability and increases lipophilicity. This can protect the molecule from phase II metabolism and allow for the introduction of a wide variety of alkyl and aryl groups to probe steric and electronic requirements in the binding pocket. The Williamson ether synthesis is a common and effective method for this transformation.[8]

  • Esterification: Formation of a phenolic ester is another common strategy to mask the hydroxyl group.[9][10] Esters are often employed as prodrugs, as they can be hydrolyzed in vivo by esterases to release the active phenolic parent compound. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the ester moiety.

  • Bioisosteric Replacement: In cases where the phenolic hydroxyl is detrimental to the desired drug properties, it can be replaced by a bioisostere—a group with similar steric and electronic characteristics that can mimic its biological activity while offering improved properties.[2][3][4] Examples of phenol bioisosteres include various five- and six-membered heterocycles.[3][11]

The following workflow illustrates the general process for generating a library of derivatives for SAR studies.

SAR_Workflow A This compound (Starting Material) B Derivatization Reactions (O-Alkylation, Esterification, etc.) A->B Synthetic Chemistry C Library of Analogues B->C D Purification & Characterization (HPLC, NMR, MS) C->D Quality Control E Biological Screening (In vitro assays) D->E Testing F SAR Analysis E->F Data Interpretation G Lead Optimization F->G

Caption: General workflow for SAR studies.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[12]

Protocol 1: General Procedure for O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of a small library of ether derivatives of this compound.

Rationale: The Williamson ether synthesis is a robust and high-yielding method for the preparation of ethers from phenols.[8] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by a base, acts as a nucleophile and attacks an alkyl halide. The choice of a suitable base and solvent is critical for the success of the reaction.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Characterization: The purified products should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Derivative Alkyl Halide Expected Product Typical Yield
1a Methyl Iodide1-(4-Fluoro-3-methoxyphenyl)ethanone>90%
1b Ethyl Bromide1-(4-Fluoro-3-ethoxyphenyl)ethanone>85%
1c Benzyl Bromide1-(3-(Benzyloxy)-4-fluorophenyl)ethanone>80%
Protocol 2: General Procedure for Esterification

This protocol details the synthesis of ester derivatives, which can serve as potential prodrugs.

Rationale: The esterification of phenols is often achieved using activated acylating agents like acid chlorides or anhydrides in the presence of a mild base such as pyridine.[10] The base serves to neutralize the acidic byproduct (e.g., HCl) and can also activate the phenol for nucleophilic attack.[10]

Materials:

  • This compound

  • Pyridine

  • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add the acid chloride or anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired ester.

Characterization: Confirm the identity and purity of the final products using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Derivative Acylating Agent Expected Product Typical Yield
2a Acetyl Chloride4-acetyl-2-fluorophenyl acetate>95%
2b Benzoyl Chloride4-acetyl-2-fluorophenyl benzoate>90%

Analytical Characterization

The structural integrity and purity of all synthesized derivatives must be rigorously confirmed before biological evaluation. A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the elemental composition of the new derivatives.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.[13] For complex mixtures, 2D-LC strategies can be employed for enhanced resolution.[14]

The following diagram outlines the analytical workflow for compound characterization.

Analytical_Workflow cluster_purification Purification cluster_characterization Characterization Crude Crude Product Purified Purified Compound Crude->Purified Column Chromatography NMR NMR (1H, 13C) Purified->NMR MS Mass Spectrometry Purified->MS HPLC HPLC Purified->HPLC Final Characterized Derivative for Biological Screening NMR->Final Structure Confirmation MS->Final Molecular Weight Confirmation HPLC->Final Purity Assessment

Caption: Analytical workflow for derivative characterization.

Conclusion

The derivatization of this compound is a powerful approach for conducting SAR studies. The protocols and strategies outlined in this application note provide a solid foundation for the synthesis and characterization of a diverse library of analogues. By systematically modifying the phenolic hydroxyl group, researchers can gain critical insights into the molecular interactions governing biological activity, ultimately paving the way for the design of more potent and effective therapeutic agents. The principles of rational drug design, supported by robust synthetic chemistry and thorough analytical characterization, are paramount to the success of any drug discovery program.

References

Troubleshooting & Optimization

Improving the yield of 1-(4-Fluoro-3-hydroxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide to improving the yield and purity of 1-(4-Fluoro-3-hydroxyphenyl)ethanone. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to navigate the nuances of this synthesis.

The synthesis of this compound, a valuable intermediate in pharmaceutical development, presents a classic regioselectivity challenge. While seemingly straightforward reactions like Friedel-Crafts acylation or the Fries rearrangement are cornerstones of aromatic chemistry, their application to asymmetrically substituted phenols often yields complex isomeric mixtures. This guide focuses on a more direct and regioselective approach: the electrophilic fluorination of 3-hydroxyacetophenone. This method leverages the powerful directing effect of the hydroxyl group to achieve a more controlled outcome.

Below, you will find a comprehensive breakdown of this synthetic strategy, complete with detailed protocols, troubleshooting guides, and FAQs designed to empower researchers in their experimental endeavors.

Section 1: Synthesis Overview and Mechanism

The chosen synthetic route involves the direct electrophilic fluorination of commercially available 3-hydroxyacetophenone. This strategy is efficient as it builds upon a readily accessible scaffold and introduces the key fluorine substituent in the final step.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at C3 is a potent activating, ortho, para-directing group, while the acetyl group at C1 is a deactivating, meta-directing group. The hydroxyl group's activating effect strongly dominates, directing the incoming electrophile (F⁺) to the positions ortho (C2, C4) and para (C6) relative to itself. Due to steric hindrance from the adjacent acetyl group at C1, substitution at the C4 position is significantly favored, leading to the desired product.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Hydroxyacetophenone 3-Hydroxyacetophenone process Electrophilic Aromatic Substitution 3-Hydroxyacetophenone->process Substrate reagents Electrophilic Fluorinating Agent (e.g., Selectfluor) + Acetonitrile (Solvent) reagents->process Reaction Conditions product This compound process->product Yields

Caption: High-level workflow for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol provides a representative procedure for the electrophilic fluorination of 3-hydroxyacetophenone.

Materials:

  • 3-Hydroxyacetophenone (1.0 eq.)

  • Selectfluor (1-Chloro-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyacetophenone (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add Selectfluor (1.1 eq.) portion-wise over 15-20 minutes. The reaction may be slightly exothermic. Maintain the temperature at or below room temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is direct fluorination of 3-hydroxyacetophenone preferred over a Fries rearrangement or Friedel-Crafts acylation?

A: While the Fries rearrangement and Friedel-Crafts acylation are powerful C-C bond-forming reactions, they present significant regioselectivity issues for this specific target.[1][2][3]

  • Fries Rearrangement: A Fries rearrangement of 3-fluorophenyl acetate would produce a mixture of isomers, primarily 1-(2-hydroxy-4-fluorophenyl)ethanone and 1-(4-hydroxy-2-fluorophenyl)ethanone, neither of which is the desired product. Controlling the migration to the correct position is non-trivial.[4]

  • Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of 2-fluorophenol is also problematic. The powerful ortho, para-directing effect of the hydroxyl group would lead to acylation at the positions para or ortho to it, resulting in isomers like 1-(3-fluoro-4-hydroxyphenyl)ethanone, but not the target compound.[5] The presence of a strongly activating hydroxyl group can also lead to side reactions with the Lewis acid catalyst.[6][7] Direct fluorination of 3-hydroxyacetophenone simplifies the synthesis by leveraging predictable directing group effects on a pre-existing scaffold, thus avoiding complex isomeric separations.

Q2: What are the critical safety precautions when using electrophilic fluorinating agents like Selectfluor?

A: Electrophilic fluorinating agents are potent oxidizing agents and should be handled with care. Always use them in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. These reagents can react vigorously with reducing agents and combustible materials.

Q3: Can other solvents be used instead of acetonitrile?

A: Acetonitrile is commonly used for these reactions as it is relatively polar and aprotic, effectively solvating the reagents without interfering with the reaction. Other polar aprotic solvents may be suitable, but the reaction conditions, including time and temperature, would need to be re-optimized. Protic solvents like alcohols are generally unsuitable as they can react with the electrophilic fluorinating agent.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, or the yield of this compound is significantly lower than expected. What are the likely causes?

A: Low yields can often be traced back to reagent quality or reaction conditions. The most common culprits include:

  • Inactive Fluorinating Agent: Reagents like Selectfluor are sensitive to moisture and can degrade over time if not stored properly. Using a fresh, anhydrous batch is critical.

  • Insufficient Reaction Time: While typically complete within a few hours, some batches of starting material or slight variations in temperature may require longer reaction times. Always monitor by TLC to confirm the consumption of the starting material.

  • Sub-optimal Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and overall conversion, but may also increase the formation of side products.

Parameter Potential Issue Recommended Action
Fluorinating Agent Degradation due to moisture.Use a fresh bottle of reagent or one stored in a desiccator.
Reaction Time Incomplete conversion.Monitor reaction by TLC and extend the reaction time if necessary.
Temperature Sluggish reaction rate.Consider gentle heating (40-50 °C) while monitoring for side product formation.
Solvent Impurities or presence of water.Use anhydrous, HPLC-grade acetonitrile.
Problem 2: Formation of Isomeric Impurities

Q: My final product is contaminated with isomers. How can I improve the regioselectivity?

A: Although the directing groups strongly favor the desired 4-fluoro isomer, small amounts of other isomers (e.g., 2-fluoro and 6-fluoro) can form.

  • Controlling Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product and minimizing side reactions that might occur at higher energies.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the electrophile. While acetonitrile is standard, exploring other polar aprotic solvents might offer different selectivity profiles, though this requires significant re-optimization.

G cluster_products Potential Fluorination Products 3-Hydroxyacetophenone 3-Hydroxyacetophenone Desired_Product This compound (Major Product) 3-Hydroxyacetophenone->Desired_Product Favored Path (C4-Fluorination) Isomer_1 1-(2-Fluoro-3-hydroxyphenyl)ethanone (Minor Byproduct) 3-Hydroxyacetophenone->Isomer_1 Side Reaction (C2-Fluorination) Isomer_2 1-(6-Fluoro-3-hydroxyphenyl)ethanone (Minor Byproduct) 3-Hydroxyacetophenone->Isomer_2 Side Reaction (C6-Fluorination)

Caption: Regioselectivity in the fluorination of 3-hydroxyacetophenone.

Problem 3: Difficult Purification

Q: I am struggling to separate the product from the starting material and other byproducts. What purification strategies do you recommend?

A: The polarity of the desired product, its isomers, and the starting material are often very similar, which can complicate purification.

  • Column Chromatography: This is the most effective method. Use a high-quality silica gel with a fine mesh size for better resolution. Employ a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20-25%) to carefully elute the components. The starting material (3-hydroxyacetophenone) is generally more polar than the fluorinated products.

  • Recrystallization: If a solid product is obtained after chromatography that is still impure, recrystallization can be an effective final polishing step. A solvent system of ethyl acetate/hexanes or toluene can be explored.

References

Side-product formation in the synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this valuable pharmaceutical intermediate. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions to enhance the yield, purity, and reproducibility of your synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in the manufacturing of various active pharmaceutical ingredients, is most commonly achieved via the Fries rearrangement of 4-fluorophenyl acetate. This reaction, while powerful, is notorious for its potential to generate a mixture of regioisomers, primarily the desired 3-acylated product and the undesired 2-acylated isomer. The regiochemical outcome is highly sensitive to reaction conditions, making control of side-product formation a critical aspect of process optimization. This guide will dissect the underlying mechanisms of these side reactions and provide actionable protocols to steer the synthesis towards the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the main challenges?

The most prevalent method is the Fries rearrangement of 4-fluorophenyl acetate using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The primary challenge is controlling the regioselectivity of the acyl group migration. The reaction can yield both ortho and para isomers relative to the hydroxyl group.[3][4] In the case of 4-fluorophenyl acetate, the para position is blocked, so the competition is between the two ortho positions (C3 and C5 relative to the fluorine, which are ortho and meta to the hydroxyl group after rearrangement). This can lead to the formation of the undesired 1-(4-fluoro-2-hydroxyphenyl)ethanone isomer, which can be difficult to separate from the target molecule.

Q2: What are the key factors that control the regioselectivity in the Fries rearrangement?

The regioselectivity of the Fries rearrangement is principally governed by two factors: temperature and solvent polarity.[3][4][5]

  • Temperature: Lower temperatures (typically <60°C) favor the formation of the thermodynamically more stable para-isomer.[3][5] Conversely, higher temperatures (often >160°C) favor the kinetically controlled ortho-isomer.[3][4] This is because the ortho-isomer can form a more stable bidentate complex with the Lewis acid catalyst.[6]

  • Solvent Polarity: Non-polar solvents tend to promote the formation of the ortho-product, while an increase in solvent polarity generally leads to a higher proportion of the para-product.[3][4]

Q3: Why is the formation of the 1-(4-fluoro-2-hydroxyphenyl)ethanone isomer a significant issue?

The formation of the 2-acylated isomer is a major concern due to its structural similarity to the desired 3-acylated product. Both are isomers with the same molecular weight and similar polarities, which makes their separation by conventional methods like crystallization or standard column chromatography challenging.[6] The presence of this impurity can impact the purity of the final product and may lead to complications in subsequent synthetic steps.

Q4: Are there alternative synthetic routes to this compound?

Yes, other methods for the synthesis of hydroxyaryl ketones exist, though they may have their own limitations. The Houben-Hoesch reaction, which involves the reaction of a nitrile with an electron-rich arene like a phenol, is a viable alternative for producing aryl ketones.[4] Direct Friedel-Crafts acylation of 4-fluorophenol is generally not preferred as phenols tend to undergo O-acylation to form esters rather than the desired C-acylated ketone product under these conditions.[2]

Troubleshooting Guide: Side-Product Formation

This section addresses the most common issue encountered during the synthesis of this compound: the formation of the 1-(4-fluoro-2-hydroxyphenyl)ethanone isomer.

Issue: High Levels of the 1-(4-fluoro-2-hydroxyphenyl)ethanone Isomer

Root Cause Analysis:

The formation of the undesired 2-acyl isomer is a result of the acylium ion attacking the C2 position of the 4-fluorophenol ring system. Both the hydroxyl (after rearrangement) and fluoro groups are ortho, para-directors. The hydroxyl group is a strong activating group, while the fluorine atom is a deactivating ortho, para-director. The interplay of their electronic and steric effects, influenced by the reaction conditions, dictates the final isomer ratio. Higher reaction temperatures can overcome the kinetic barrier for the formation of the less stable 2-acyl isomer.

Mitigation Strategies:

The following table outlines experimental parameters that can be adjusted to minimize the formation of the undesired isomer.

ParameterRecommendation to Favor 3-Acyl ProductRationale
Temperature Maintain a lower reaction temperature (e.g., 25-60°C).Lower temperatures favor the thermodynamically more stable product. In this case, acylation at the 3-position is sterically less hindered and electronically favored by the powerful directing effect of the hydroxyl group.
Solvent Use a more polar solvent if feasible for your specific process.Increasing solvent polarity can favor the formation of the para-like product (in this case, the less sterically hindered 3-position).[3][4]
Catalyst Ensure the use of high-purity, anhydrous Lewis acid (e.g., AlCl₃).Moisture can deactivate the catalyst and lead to inconsistent results. The stoichiometry of the catalyst is also crucial as it complexes with both the starting material and the product.[6]
Reaction Time Monitor the reaction closely by TLC or HPLC.Pushing the reaction for longer times, especially at elevated temperatures, may lead to isomerization or decomposition, potentially increasing the proportion of the undesired isomer.
Experimental Protocol: Minimizing Isomer Formation

This protocol is designed to favor the formation of the desired this compound.

  • Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4-fluorophenyl acetate (1.0 eq.).

  • Solvent Addition: Add a suitable solvent. For favoring the 3-acyl product, a moderately polar solvent can be explored, but initial trials can be run in a less polar solvent like dichlorobenzene to control the reaction rate.

  • Catalyst Addition: Cool the mixture to 0-5°C using an ice-water bath. Slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.5 - 2.5 eq.), ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or HPLC, observing the consumption of the starting material and the formation of the product spots.

  • Work-up: Once the reaction is deemed complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be analyzed by ¹H NMR to determine the isomeric ratio. Purify by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.

Visualization of Reaction Pathways

Fries Rearrangement and Isomer Formation

Fries_Rearrangement Fries Rearrangement of 4-Fluorophenyl Acetate cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 4-Fluorophenyl_Acetate 4-Fluorophenyl Acetate Acylium_Ion Acylium Ion Intermediate 4-Fluorophenyl_Acetate->Acylium_Ion AlCl₃ Desired_Product This compound (Desired Product) Acylium_Ion->Desired_Product Attack at C3 (Favored) Side_Product 1-(4-Fluoro-2-hydroxyphenyl)ethanone (Side-Product) Acylium_Ion->Side_Product Attack at C2 (Disfavored)

Caption: Fries rearrangement leading to the desired product and isomeric side-product.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting High Isomer Formation Start High Isomeric Impurity Detected Check_Temp Was Reaction Temperature > 60°C? Start->Check_Temp Lower_Temp Action: Lower Temperature to 25-40°C Check_Temp->Lower_Temp Yes Check_Solvent Was a Non-Polar Solvent Used? Check_Temp->Check_Solvent No Re-evaluate Re-run and Analyze Isomer Ratio Lower_Temp->Re-evaluate Change_Solvent Action: Test a More Polar Solvent Check_Solvent->Change_Solvent Yes Check_Time Was Reaction Time Excessive? Check_Solvent->Check_Time No Change_Solvent->Re-evaluate Optimize_Time Action: Monitor by HPLC/TLC and Stop at Optimal Conversion Check_Time->Optimize_Time Yes Check_Time->Re-evaluate No Optimize_Time->Re-evaluate

Caption: A logical workflow for troubleshooting high isomeric impurity.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-fluoro-3-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable intermediate. Here, we provide in-depth, evidence-based answers and troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two principal and industrially relevant methods for synthesizing this compound:

  • Fries Rearrangement of 2-Fluorophenyl Acetate: This is a classic and widely used method that involves the rearrangement of an aryl ester to a hydroxy aryl ketone.[1][2] The reaction is catalyzed by a Lewis acid, which facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring.[3][4]

  • Friedel-Crafts Acylation of 2-Fluorophenol: This method involves the direct acylation of 2-fluorophenol using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[5][6] While seemingly more direct, this reaction can be complicated by competing O-acylation.[3][7]

Q2: I am getting a low yield in my Fries rearrangement. What are the most critical parameters to optimize?

Low yields in a Fries rearrangement are a common issue. Several factors can be responsible, and a systematic approach to optimization is crucial.

Key Parameters for Optimization:

  • Choice and Stoichiometry of Lewis Acid: Aluminum chloride (AlCl₃) is a common catalyst, but others like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[8][9] Often, a stoichiometric excess of the Lewis acid is required because it complexes with both the starting material and the product.[10][11]

  • Temperature: Temperature plays a critical role in directing the regioselectivity of the reaction. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[3] For this compound, the desired product is the result of acylation at the position para to the hydroxyl group.

  • Solvent: The choice of solvent can significantly influence the reaction outcome. Non-polar solvents tend to favor the ortho product, while polar solvents can increase the proportion of the para product.[3][12] Common solvents include nitrobenzene, chlorobenzene, and dichloroethane.[10] In some cases, the reaction can be performed without a solvent.[3]

  • Reaction Time: The reaction time should be optimized to ensure complete conversion without promoting side reactions or product degradation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: My Friedel-Crafts acylation of 2-fluorophenol is primarily yielding the O-acylated product (2-fluorophenyl acetate) instead of the desired C-acylated ketone. How can I favor C-acylation?

This is a classic challenge in the Friedel-Crafts acylation of phenols. The hydroxyl group is a potent nucleophile and can compete with the aromatic ring for the acylating agent.[3][7]

Strategies to Promote C-Acylation:

  • Use of a Stronger Lewis Acid: Stronger Lewis acids, such as trifluoromethanesulfonic acid (TfOH), can more effectively generate the acylium ion, which is a key intermediate for C-acylation.[7]

  • Higher Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable C-acylated product. The Fries rearrangement of the initially formed O-acylated product to the desired ketone can also occur at higher temperatures.[3]

  • Choice of Acylating Agent: While acyl chlorides are common, using a carboxylic acid with a strong acid catalyst like TfOH can sometimes provide better selectivity for C-acylation.[7]

  • Catalyst Loading: In some modern approaches, heterogeneous catalysts like phosphomolybdic acid encapsulated in metal-organic frameworks have been shown to effectively catalyze the C-acylation of fluorophenols.[5][13]

Troubleshooting Guide

Problem 1: Formation of Multiple Isomers and Side Products

Symptoms: Your crude product analysis (e.g., by GC-MS or NMR) shows a complex mixture of isomers and unexpected byproducts.

Possible Causes and Solutions:

  • Intermolecular Acyl Migration: At higher temperatures, the acyl group can migrate between different aromatic rings, leading to a mixture of products.[14]

    • Solution: Optimize the reaction temperature to the lowest effective point that still provides a reasonable reaction rate.

  • Deactivating Groups: If your starting material has strongly deactivating groups, the reaction may be sluggish and require harsh conditions, which can lead to side reactions.[3]

    • Solution: While 2-fluorophenol is activated, ensure your starting material is pure.

  • Catalyst Breakdown: Moisture can decompose the Lewis acid catalyst, leading to inconsistent results and side reactions.

    • Solution: Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Difficulty in Product Purification

Symptoms: The desired this compound is difficult to isolate from the reaction mixture, and purification by column chromatography or recrystallization is inefficient.

Possible Causes and Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting material (2-fluorophenyl acetate or 2-fluorophenol) can be challenging due to similar polarities.

    • Solution: Monitor the reaction to ensure completion. A post-reaction workup to remove unreacted starting materials may be necessary.

  • Formation of a Stable Complex with the Catalyst: The product, a hydroxyaryl ketone, can form a stable complex with the Lewis acid catalyst.[11]

    • Solution: A proper aqueous workup is essential to break this complex. This typically involves carefully quenching the reaction mixture with ice and then adding a strong acid like HCl.[15]

  • Isomeric Impurities: The presence of the ortho-acylated isomer can make purification difficult.

    • Solution: Optimize the reaction conditions (temperature and solvent) to maximize the formation of the desired para-isomer.[3] Careful selection of the recrystallization solvent may also help in separating the isomers.

Experimental Protocols and Data

Protocol 1: Fries Rearrangement of 2-Fluorophenyl Acetate

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • 2-Fluorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or another suitable solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-fluorophenyl acetate in nitrobenzene.

  • Cool the solution in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride. An exothermic reaction may be observed.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and stir for the optimized reaction time.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[15]

  • Stir until the ice has melted and the complex has decomposed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

ParameterCondition A (Favors para)Condition B (Favors ortho)
Temperature Low (e.g., 0-25 °C)High (e.g., >100 °C)
Solvent Polar (e.g., Nitrobenzene)Non-polar (e.g., Carbon Disulfide)
Expected Outcome Higher ratio of this compoundHigher ratio of 1-(2-fluoro-3-hydroxyphenyl)ethanone

Table 1: General Influence of Reaction Conditions on the Regioselectivity of the Fries Rearrangement.[3][12]

Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield

A decision-making workflow for troubleshooting low yields.

General Mechanism of Fries Rearrangement

Fries_Mechanism A 2-Fluorophenyl Acetate + AlCl3 B Lewis Acid-Base Complex Formation A->B Coordination C Formation of Acylium Ion and Aluminum Phenoxide B->C Rearrangement D Electrophilic Aromatic Substitution (Intramolecular) C->D Acyl Migration E Intermediate Sigma Complex D->E F Proton Transfer and Rearomatization E->F Deprotonation G Product-Catalyst Complex F->G H Aqueous Workup G->H I This compound H->I Liberation of Product

A simplified representation of the Fries rearrangement mechanism.

References

Technical Support Center: Stability of 1-(4-Fluoro-3-hydroxyphenyl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-Fluoro-3-hydroxyphenyl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and success of your experiments.

Introduction to the Stability Profile of this compound

This compound is a substituted aromatic ketone containing a phenolic hydroxyl group and a fluorine atom on the phenyl ring. This combination of functional groups dictates its chemical reactivity and, consequently, its stability in solution. The primary modes of degradation to consider are oxidation of the phenolic hydroxyl group and potential reactions under strongly acidic or basic conditions. The fluorine substituent generally enhances the stability of the aromatic ring.[1][2] This guide will walk you through identifying and addressing common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors influencing the stability of this compound are pH, exposure to light, presence of oxidizing agents, and elevated temperatures. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be accelerated by high pH and exposure to light and air.

Q2: How does pH impact the stability of the compound?

A2: The phenolic hydroxyl group has an acidic proton. At alkaline pH, this proton is abstracted to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-type structures. In contrast, under neutral to mildly acidic conditions, the phenolic form is more stable.

Q3: Is this compound sensitive to light?

A3: Yes, like many phenolic compounds, it can be sensitive to light, particularly UV radiation. Photodegradation can occur, leading to the formation of radical species and subsequent degradation products. It is recommended to store solutions of this compound in amber vials or otherwise protected from light.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products arise from the oxidation of the phenolic group. This can lead to the formation of corresponding hydroquinone and catechol derivatives, which can be further oxidized to quinones. Under harsh acidic or basic conditions, other reactions could potentially occur, but oxidation is the primary concern under typical experimental conditions.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To ensure maximum stability, solutions should be stored at low temperatures (2-8 °C), protected from light (using amber vials or foil wrapping), and under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required, to minimize oxidation. For short-term use, tightly sealed containers are usually sufficient. The choice of solvent is also important; protic solvents like methanol and ethanol are generally suitable, but their purity should be high to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Solution Turns Yellow/Brown Upon Standing
Observation Probable Cause Recommended Action
A freshly prepared colorless solution of this compound in a common organic solvent (e.g., methanol, DMSO) develops a yellow or brown tint over time.Oxidation of the phenolic hydroxyl group. This is often accelerated by exposure to air (oxygen), light, and/or a non-neutral pH of the solution. The colored species are likely quinone-type compounds formed from the oxidation of the initial phenol.1. Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil. 2. Minimize Headspace: Use a vial that is appropriately sized for the volume of the solution to reduce the amount of air in the headspace. 3. Inert Atmosphere: For long-term storage or sensitive applications, purge the solution and headspace with an inert gas like nitrogen or argon before sealing. 4. Control pH: If compatible with your experimental conditions, ensure the solvent is neutral or slightly acidic. Avoid basic conditions. 5. Fresh Preparation: Prepare solutions fresh before use whenever possible.
Issue 2: Inconsistent Results in Biological or Chemical Assays
Observation Probable Cause Recommended Action
You observe poor reproducibility in your assay results, such as varying IC50 values or inconsistent reaction yields, when using solutions of this compound prepared at different times.Degradation of the stock solution. The concentration of the active compound may be decreasing over time due to instability, leading to variability in your experiments. The degradation products may also interfere with the assay.1. Implement a Stability Testing Protocol: Regularly check the purity of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A simple isocratic HPLC method can often resolve the parent compound from its major degradants.[3][4][5][6] 2. Aliquoting: Prepare smaller, single-use aliquots from a freshly prepared stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air and light. 3. Solvent Purity: Ensure the use of high-purity solvents. Impurities in solvents can sometimes initiate or catalyze degradation.
Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Observation Probable Cause Recommended Action
When analyzing a sample containing this compound, you detect additional, unexpected peaks in your chromatogram that were not present in a freshly prepared standard.Formation of degradation products. These peaks likely correspond to compounds formed through oxidation, photodegradation, or other degradation pathways.1. Perform Forced Degradation Studies: To identify potential degradation products, intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic).[7][8] This will help in confirming if the unexpected peaks are indeed degradants. 2. Characterize Degradants: If the identity of the degradation products is critical for your research, techniques like LC-MS/MS can be used for their structural elucidation. 3. Optimize Analytical Method: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[3][4][5][6]

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • pH meter

  • Amber and clear glass vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a vial of the stock solution in a clear glass vial to direct sunlight or a photostability chamber.

  • Control Samples: Keep a portion of the stock solution in an amber vial at 2-8°C as a control.

  • Time Points: Analyze samples from each condition at initial (t=0), 2, 4, 8, and 24 hours.

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze by a suitable HPLC method.

Expected Outcome: The chromatograms will show the degradation of the parent compound and the appearance of new peaks corresponding to degradation products under specific stress conditions. This information is invaluable for developing a stability-indicating method and for understanding the compound's liabilities.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a simple HPLC method to separate this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a UV detector (e.g., photodiode array detector)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program (Example):

Time (min)%B
020
1580
1780
1820
2020
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples from the forced degradation study as described in Protocol 1.

  • Inject the control and stressed samples into the HPLC system.

  • Monitor the separation of the parent peak from any new peaks that appear in the stressed samples.

  • Adjust the gradient and mobile phase composition as needed to achieve adequate resolution between all peaks.

Visualizing Workflows

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

Degradation_Pathway Parent This compound Phenoxide Phenoxide Ion Parent->Phenoxide High pH Radical Phenoxy Radical Parent->Radical Light (hν) / Oxidant Phenoxide->Radical Oxidation (O₂) Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-(4-Fluoro-3-hydroxyphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Fluoro-3-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges leading to low conversion rates through a series of detailed, question-and-answer-based troubleshooting guides. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed, effective decisions in the lab.

Section 1: Understanding the Core Reactivity of this compound

Before troubleshooting, it is crucial to understand the electronic landscape of the molecule. The reactivity of this compound is governed by the interplay of its three key functional groups on the aromatic ring: the hydroxyl (-OH), the acetyl (-COCH₃), and the fluorine (-F).

  • Hydroxyl Group (-OH): Located at the C3 position, this is a powerful activating group for Electrophilic Aromatic Substitution (EAS) due to resonance donation. It is strongly ortho, para-directing. Furthermore, its phenolic proton is acidic (pKa ≈ 10), making it the primary site for reactions with bases, such as in alkylation or acylation reactions.

  • Acetyl Group (-COCH₃): Positioned at C1, this is a moderately deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director for EAS.

  • Fluoro Group (-F): At the C4 position, fluorine is an anomaly. It is deactivating inductively (due to high electronegativity) but ortho, para-directing via resonance.

The combined influence of these groups dictates the most probable sites for reaction and potential side reactions. The hydroxyl group's strong activating effect typically dominates, making the positions ortho and para to it (C2 and C6) the most nucleophilic and susceptible to electrophilic attack.

Figure 1: Electronic influence of substituents.

(Note: The image "molecule.png" in the DOT script is a placeholder for a chemical structure diagram of this compound with arrows indicating directing effects.)

Section 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses specific, common reactions where low conversion is a frequent issue.

Q1: My Williamson ether synthesis using this compound is stalling or giving a low yield. What are the likely causes?

The Williamson ether synthesis is a cornerstone reaction for modifying phenols. Low conversion typically stems from issues with deprotonation, solvent, or temperature.

A1: Root Cause Analysis & Solutions

  • Possible Cause 1: Incomplete Deprotonation (Base Selection). The phenolic proton must be fully removed to generate the reactive phenoxide nucleophile. The choice and stoichiometry of the base are critical.

    • Causality: A base that is too weak (e.g., NaHCO₃) will not sufficiently deprotonate the phenol, leading to a low concentration of the active nucleophile. An excessively strong base (e.g., NaH) might be unnecessary and can promote side reactions if sensitive functional groups are present on the alkylating agent.

    • Troubleshooting:

      • Switch to a More Suitable Base: For this phenol, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, offering a good balance of strength and solubility.[1][2]

      • Verify Stoichiometry: Use at least 1.5-2.0 equivalents of the base to ensure the equilibrium favors the phenoxide.

BaseTypeTypical SolventRationale & Considerations
K₂CO₃ Moderate InorganicAcetone, DMF, ACNStandard, cost-effective choice. Reaction may require heating (50-80 °C).
Cs₂CO₃ Stronger InorganicACN, THFMore effective at lower temperatures due to higher solubility and the "cesium effect."
NaH Strong, Non-nucleophilicTHF, DMF (Anhydrous)Highly effective but requires strictly anhydrous conditions. Use with caution.
  • Possible Cause 2: Suboptimal Solvent. The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Causality: This is typically an Sₙ2 reaction. Polar aprotic solvents are ideal as they solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (e.g., ethanol) will solvate and stabilize the phenoxide through hydrogen bonding, drastically reducing its reactivity.

    • Troubleshooting:

      • Ensure a Polar Aprotic Solvent is Used: Dimethylformamide (DMF), acetonitrile (ACN), or acetone are standard choices.

      • Confirm Anhydrous Conditions: Water is a protic solvent that can quench the phenoxide and hydrolyze some alkyl halides. Ensure solvents are dry.

  • Possible Cause 3: Inadequate Temperature or Reaction Time.

    • Causality: Like most reactions, kinetics are temperature-dependent. Insufficient thermal energy will result in a slow reaction that may not reach completion in a reasonable timeframe.[3]

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

      • Increase Temperature Systematically: If the reaction is sluggish at room temperature, increase the temperature in 10-15 °C increments (e.g., to 50 °C, then 65 °C). Be mindful that excessive heat can cause decomposition or side reactions.

Troubleshooting_Workflow start_node Low Conversion Observed decision_node Evaluate Parameters start_node->decision_node Start Analysis process_node Check Base: 1. Strength (K₂CO₃?) 2. Stoichiometry (1.5+ eq) decision_node->process_node Base Issue? p2 Switch to Polar Aprotic (DMF, ACN) Ensure Anhydrous decision_node->p2 Solvent Issue? p3 Increase Temp by 15°C Monitor by TLC/HPLC decision_node->p3 Temp/Time Issue? process_node->decision_node Re-evaluate end_node Reaction Optimized process_node->end_node Resolved p2->decision_node Re-evaluate p2->end_node Resolved p3->end_node

Figure 2: Systematic troubleshooting workflow for low conversion.
Q2: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) and observing a complex mixture of products or no reaction.

A2: Understanding Regioselectivity and Ring Activation

  • Possible Cause 1: Incorrect Prediction of Regioselectivity.

    • Causality: As shown in Figure 1, the hydroxyl group is the most powerful activating and directing group on the ring. Electrophilic attack will overwhelmingly favor the positions ortho and para to the -OH group, which are C2 and C6. The directing effects of the -F and -COCH₃ groups are secondary. Attempting to force substitution at other positions (e.g., C5, meta to -OH) will likely fail or require specialized conditions.

    • Troubleshooting:

      • Confirm the Target Isomer: Ensure your synthetic goal is substitution at C2 or C6.

      • Analyze the Product Mixture: Use NMR spectroscopy to determine the structure of the major product. The coupling patterns in the aromatic region of the ¹H NMR spectrum will reveal the substitution pattern.

  • Possible Cause 2: Catalyst Inhibition or Inappropriate Choice.

    • Causality: In reactions like Friedel-Crafts acylation or alkylation, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the lone pairs on the hydroxyl and carbonyl oxygen atoms. This deactivates both the catalyst and the aromatic ring. Often, more than a stoichiometric amount of the catalyst is required to overcome this inhibition.[4]

    • Troubleshooting:

      • Increase Catalyst Loading: For Friedel-Crafts type reactions, use at least 2.5-3.0 equivalents of the Lewis acid.

      • Protect the Hydroxyl Group: A common strategy is to protect the -OH group as a less Lewis-basic ether (e.g., methyl ether) before performing the EAS reaction, followed by deprotection.

  • Possible Cause 3: Reaction Conditions Are Too Harsh or Too Mild.

    • Causality: The activated ring is sensitive. Strong nitrating conditions (conc. HNO₃/H₂SO₄) must be performed at low temperatures (e.g., 0-5 °C) to prevent over-nitration and oxidative decomposition. Conversely, for weaker electrophiles, the deactivating effects of the acetyl and fluoro groups may require more forcing conditions than for phenol itself.

    • Troubleshooting:

      • Temperature Control: For exothermic reactions like nitration, maintain strict temperature control with an ice bath.

      • Choice of Reagent: For bromination, a milder reagent like N-Bromosuccinimide (NBS) may provide better control than liquid Br₂.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for In-Process Reaction Monitoring by TLC

This protocol provides a self-validating system to assess reaction progress and diagnose issues like stalling or side product formation.

  • Prepare TLC Plate and Chamber:

    • Use a silica gel 60 F₂₅₄ plate. Lightly draw a starting line in pencil ~1 cm from the bottom.

    • Prepare a developing chamber with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Place a filter paper inside to saturate the chamber atmosphere.

  • Spotting the Plate:

    • Time Zero (T₀): Before adding a key reagent (e.g., the alkylating agent), dissolve a tiny amount of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to make a small, concentrated spot on the left side of the starting line.

    • Co-spot (C): In the center of the line, place a spot of the T₀ sample, and then spot the reaction mixture directly on top of it. This helps to definitively identify the starting material spot in the reaction lane.

    • Reaction (Rxn): On the right side of the line, spot the current reaction mixture.

  • Development and Visualization:

    • Place the plate in the saturated chamber and allow the solvent front to rise to ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

    • Further visualization can be achieved using a potassium permanganate (KMnO₄) stain.

  • Interpretation:

    • Successful Reaction: The starting material spot in the "Rxn" lane should diminish over time, and a new spot (the product) should appear.

    • Stalled Reaction: The starting material spot remains intense, and little to no product is formed.

    • Side Product Formation: Multiple new spots appear in the "Rxn" lane.

Section 4: Advanced Analytical & Diagnostic Techniques

When troubleshooting complex mixtures, more advanced techniques are invaluable.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure. For this specific molecule, ¹⁹F NMR is a powerful tool. The fluorine atom provides a clean, sensitive probe. A change in its chemical shift and coupling constants can confirm that a reaction has occurred on the aromatic ring.[5]

  • Mass Spectrometry (MS): Techniques like LC-MS are ideal for identifying components in a complex reaction mixture. By obtaining the exact mass of byproducts, you can often deduce their chemical formula, providing critical clues to the unwanted side reactions.[6]

References

Technical Support Center: Purification of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Fluoro-3-hydroxyphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this key intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Initial Assessment - Understanding Your Impurity Profile

Before any purification attempt, a crucial first step is to understand the nature of your crude material. The synthetic route used to prepare this compound will largely dictate the types of impurities present.

FAQ 1: What are the most common impurities I should expect?

The impurity profile of this compound (Molecular Weight: 154.14 g/mol , MP: 119-126°C[1][2]) typically falls into three categories:

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted 2-fluorophenol or other precursors.

    • Regioisomers: Isomeric products, such as 1-(2-fluoro-5-hydroxyphenyl)ethanone, are common byproducts of electrophilic aromatic substitution reactions like Friedel-Crafts acylation[3]. Their similar structures often make them the most challenging impurities to remove.

    • Polysubstituted Products: Di-acetylated or other polysubstituted species, though usually formed in minor quantities under controlled conditions[3].

  • Reagent- and Solvent-Based Impurities:

    • Catalysts: Residual Lewis acids (e.g., AlCl₃) or their hydrolysis products.

    • Solvents: Residual high-boiling point solvents used during the reaction or workup (e.g., DMF, chlorobenzene).

  • Degradation Products:

    • Phenolic compounds can be susceptible to oxidation, especially under basic conditions or upon prolonged exposure to air, leading to colored impurities.

    • Forced degradation studies show that related pharmaceutical compounds can degrade under harsh acidic, basic, or thermal stress[4].

FAQ 2: How can I quickly assess the purity of my crude product?

A multi-pronged analytical approach is recommended to build a comprehensive picture of your material's purity.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective initial check. It helps visualize the number of components in your mixture. For phenolic compounds like this, a typical mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). Streaking of the main spot is common for phenols on silica gel and can sometimes be mitigated by adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent[5].

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment[6]. A reverse-phase C18 column is typically used. HPLC can resolve closely related impurities (like regioisomers) that may not be separable by TLC and provides an accurate percentage purity[].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your desired product and identifying impurities if they are present in significant quantities (>1-2%). The presence of unexpected aromatic signals or aliphatic peaks can point to specific contaminants.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range[8]. A broad or depressed melting range compared to the literature value (119-126°C[1]) is a strong indicator of impurity.

Part 2: Purification Strategies - A Guided Workflow

Based on your initial assessment, you can select the most appropriate purification strategy. The following workflow provides a logical progression from the simplest to more advanced techniques.

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Strategy 1: Recrystallization

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a specific solvent or solvent system at different temperatures. It is most effective for removing small amounts of impurities from a crystalline solid.

FAQ 3: How do I choose the right solvent for recrystallization?

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.

Solvent SystemRationale & Use Case
Water This compound is slightly soluble in water (1.1 g/L at 25°C)[1][9]. Water can be an effective and economical choice, particularly for removing non-polar, "oily" impurities. A patent for the related 4-hydroxyacetophenone notes the use of water for recrystallization[10].
Ethanol/Water A common co-solvent system. The product is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon cooling, crystals should form.
Ethyl Acetate/Hexanes An excellent choice for many organic compounds. The product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed. This is highly effective for removing both very polar and very non-polar impurities. Similar systems are used for related structures[11][12].
Toluene Can be effective for aromatic compounds, sometimes providing better crystal morphology than other solvents.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent may be higher than the melting point of the impure compound, or the solution is supersaturated. Try using a lower-boiling point solvent, using more solvent, or cooling the solution more slowly. Seeding the solution with a pure crystal can also induce crystallization.

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may be too dilute, or the compound is too soluble. Try evaporating some of the solvent to increase the concentration. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Problem: The product is colored.

    • Solution: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration[10]. The charcoal adsorbs colored impurities. Use with caution, as it can also adsorb some of your product.

Strategy 2: Column Chromatography

Principle: This is a powerful separation technique that partitions components of a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). It is the method of choice for separating complex mixtures, regioisomers, or purifying non-crystalline products[13].

FAQ 4: My phenolic compound streaks on the silica gel TLC plate. Will column chromatography work?

Yes, but streaking (or "tailing") indicates a strong interaction between the acidic phenolic group and the slightly acidic silica gel. This can lead to poor separation and low recovery. Here are some solutions:

  • Modify the Mobile Phase: Add a small amount of a weak acid, like acetic acid or formic acid (0.1-1% v/v), to your eluent[14]. This protonates the silica surface and the compound, reducing the strong ionic interactions and leading to sharper bands.

  • Use an Alternative Solvent System: For aromatic compounds, sometimes replacing hexanes/ethyl acetate with a toluene/ethyl acetate system can improve separation due to π-π interactions with the toluene[5].

  • Use a Different Stationary Phase:

    • Neutral or Basic Alumina: Can be effective for compounds that are sensitive to acid or interact too strongly with silica[5].

    • Reversed-Phase Silica (C18): In this case, the stationary phase is non-polar, and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used. This is an excellent alternative and often provides very different selectivity compared to normal-phase silica[15].

Troubleshooting Column Chromatography:

  • Problem: The compound won't elute from the column.

    • Cause & Solution: The mobile phase is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using a 10:1 Hexanes:EtOAc gradient, move to 5:1, then 2:1, and so on. A DCM/Methanol system is a more polar option[5].

  • Problem: Impurities are co-eluting with the product.

    • Cause & Solution: The separation resolution is poor. Try using a shallower solvent gradient, a longer column, or a different solvent system that provides better separation on TLC.

Strategy 3: Acid-Base Extraction

Principle: This chemical method exploits the acidic nature of the phenolic proton (pKa ≈ 7.89[1]). By washing an organic solution of the crude product with an aqueous base, the phenol is deprotonated to its water-soluble phenoxide salt, which partitions into the aqueous layer. Neutral or basic impurities remain in the organic layer.

FAQ 5: Which base should I use for the extraction?

  • Sodium Bicarbonate (NaHCO₃): A weak base. It will only deprotonate acids with a pKa lower than ~6.5. It is generally not strong enough to effectively deprotonate this compound.

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (dilute, e.g., 1-2 M): These are strong enough to fully deprotonate the phenol. They are the recommended choice.

Protocol: Acid-Base Extraction Workflow

  • Dissolve the crude material in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1 M NaOH solution (2-3 times).

  • Combine the aqueous layers. This now contains your product as the sodium salt. The organic layer contains neutral impurities and can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl or 3 M HCl until the pH is ~1-2. Your product will precipitate out as a solid or an oil.

  • Extract the product back into an organic solvent (e.g., ethyl acetate) (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to just dissolve the solid at a gentle boil.

  • Slowly add hexanes dropwise while the solution is still hot until you observe persistent cloudiness. Add a drop or two of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Flash Column Chromatography (Silica Gel)
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute the Column: Begin eluting with the low-polarity solvent system. Gradually increase the polarity (e.g., from 95:5 to 90:10, 80:20 Hexanes:EtOAc) to elute the compounds from the column.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

Technical Support Center: Recrystallization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Fluoro-3-hydroxyphenyl)ethanone via recrystallization. This document provides in-depth protocols, answers to frequently asked questions, and robust troubleshooting advice designed for researchers and drug development professionals. Our approach is grounded in the fundamental principles of physical organic chemistry to empower you to solve challenges and optimize your purification process.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of this compound.

  • Molecular Formula: C₈H₇FO₂[1][2]

  • Molecular Weight: 154.14 g/mol [1][2]

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): A polar, hydrogen-bond donating group.

    • Ketone (C=O): A polar, hydrogen-bond accepting group.

    • Fluorinated Aromatic Ring: The benzene ring itself is nonpolar, but the electronegative fluorine atom adds polarity.

This combination of functional groups renders the molecule moderately polar. Its reported melting point is in the range of 119-126°C, and it is only slightly soluble in water (1.1 g/L at 25°C).[3] This profile suggests that neither extremely polar nor entirely nonpolar solvents will be ideal. The key to a successful recrystallization is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][5][6]

Initial Solvent Selection: A Data-Driven Approach

The principle of "like dissolves like" provides a starting point for solvent selection.[7] Given the molecule's characteristics, we can predict its behavior in common laboratory solvents. A preliminary screening experiment is always the most reliable method for identifying the optimal solvent or solvent pair.

Table 1: Predicted Solubility & Rationale for Single Solvent Systems
SolventPolarityBoiling Point (°C)Rationale & Prediction
Water High100The molecule has low water solubility at room temperature.[3] The high boiling point may provide sufficient solubility for recrystallization, making it a potential candidate, especially for removing nonpolar impurities.
Ethanol High78The hydroxyl group of ethanol can hydrogen bond with the ketone and phenol groups of the target compound. It is likely to be a good solvent, possibly too good, meaning the compound may be too soluble even at room temperature, leading to low recovery.
Isopropanol Medium82Similar to ethanol but slightly less polar. It may offer a better solubility gradient between hot and cold conditions. A strong candidate.
Toluene Low111The aromatic nature of toluene will interact favorably with the compound's phenyl ring. It may be a good solvent for dissolving the compound when hot, especially if nonpolar impurities are present.
Heptane/Hexane Low98 / 69These nonpolar solvents are unlikely to dissolve the compound even when hot, due to the polar hydroxyl and ketone groups. They are better suited as "anti-solvents" in a mixed-solvent system.
Ethyl Acetate Medium77The ester functionality makes it a versatile solvent. It's a plausible candidate but may also be too effective at dissolving the compound at room temperature.
Solvent Screening Workflow

The following diagram illustrates the logical flow for selecting an appropriate solvent system.

Solvent_Screening start Start: Place ~20 mg of crude solid in a small test tube add_solvent Add 0.5 mL of candidate solvent start->add_solvent check_rt_sol Soluble at Room Temp? add_solvent->check_rt_sol reject_too_soluble Result: Unsuitable (Too Soluble) check_rt_sol->reject_too_soluble Yes heat_sample Heat to Boiling check_rt_sol->heat_sample No check_hot_sol Soluble when Boiling? heat_sample->check_hot_sol reject_insoluble Result: Unsuitable (Insoluble) check_hot_sol->reject_insoluble No cool_sample Cool Slowly to RT, then place in ice bath check_hot_sol->cool_sample Yes check_crystals Abundant Crystals Form? cool_sample->check_crystals good_single Result: Good Single Solvent check_crystals->good_single Yes poor_recovery Result: Poor Recovery (Consider Mixed Solvent) check_crystals->poor_recovery No

Caption: Decision tree for single-solvent screening.

Experimental Protocol: Recrystallization from an Ethanol/Water System

A mixed solvent system is often ideal for compounds like this.[8][9] Here, we use a soluble solvent (ethanol) to dissolve the compound and an anti-solvent (water) in which the compound is poorly soluble to induce precipitation.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add Soluble Solvent: Add the minimum amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[4][10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.[8] Note that for phenolic compounds, charcoal may contain iron impurities that can form colored complexes.[8] If this step is necessary, use high-purity, iron-free charcoal.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[10][11]

  • Induce Crystallization: Heat the clear filtrate. Slowly add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][11] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry. Purity can be assessed by taking a melting point; a sharp melting range close to the literature value indicates high purity.[10]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_purification 2. Purification cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying dissolve Dissolve crude solid in minimum hot ethanol charcoal Optional: Add charcoal, perform hot filtration dissolve->charcoal add_water Add hot water until cloudy charcoal->add_water re_dissolve Add ethanol until clear add_water->re_dissolve cool Cool slowly to RT, then ice bath re_dissolve->cool filtrate Collect crystals via vacuum filtration cool->filtrate wash Wash with ice-cold solvent mixture filtrate->wash dry Dry crystals and assess purity (MP) wash->dry

Caption: Step-by-step recrystallization workflow.

Troubleshooting Guide

Q: My compound "oiled out" as liquid droplets instead of forming crystals. What should I do?

A: This common issue, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[12] This often happens if the solution is too concentrated or cools too quickly. The resulting oil traps impurities, defeating the purpose of recrystallization.

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Solution 1 (Add More Solvent): Add a small amount of the "good" solvent (in this case, ethanol) to the hot solution to decrease its saturation point.[12]

  • Solution 2 (Slower Cooling): Allow the flask to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels to slow heat loss.[12]

  • Underlying Cause: The boiling point of your chosen solvent system might be higher than the melting point of your compound (119-126°C). If the problem persists, consider a solvent system with a lower boiling point.

Q: The solution has cooled, but no crystals have formed. Why?

A: This is typically due to one of two reasons: using too much solvent or supersaturation.

  • Problem 1 (Excess Solvent): You may have used too much solvent, and the solution is not saturated at the lower temperature.[12][13]

    • Solution: Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and attempt to cool it again.[12]

  • Problem 2 (Supersaturation): The solution is saturated, but crystallization has not been initiated because there are no nucleation sites for crystals to begin growing.[13]

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for nucleation.[10][13][14]

    • Solution B (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[10][13]

Q: My final yield of crystals is very low. What went wrong?

A: A low yield is a frustrating but fixable problem. Several factors could be responsible:

  • Excess Solvent: As mentioned above, using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[12]

  • Premature Crystallization: If the product crystallized in the funnel during hot filtration, that portion of the yield was lost. Ensure the solution and filtration apparatus are kept hot during this step.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in the ice bath can leave a substantial amount of product in the solution.

  • Excessive Washing: Washing the collected crystals with too much solvent or with solvent that was not ice-cold can dissolve some of your product.

Troubleshooting Workflow Diagram

Troubleshooting start Problem Occurs During Cooling problem_type What is the issue? start->problem_type oiling_out Liquid 'Oil' Droplets Form problem_type->oiling_out Oiling Out no_crystals No Crystals Form problem_type->no_crystals No Crystals reheat Reheat to Redissolve oiling_out->reheat check_supersat Is it Supersaturated? no_crystals->check_supersat add_solvent Add more 'good' solvent (e.g., Ethanol) reheat->add_solvent cool_slower Cool solution slower add_solvent->cool_slower scratch Scratch flask with glass rod check_supersat->scratch Yes boil_off Too much solvent: Boil off a portion check_supersat->boil_off No seed Add a seed crystal scratch->seed

Caption: A logical workflow for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: What is the ideal cooling rate for crystallization? A: Slower is almost always better. Rapid cooling leads to the formation of small, often impure crystals by trapping impurities within the fast-growing lattice.[11] Allowing the solution to cool to room temperature over 20-30 minutes before moving it to an ice bath is a good practice.

Q: How can I confirm the purity of my recrystallized product? A: The most common methods are melting point analysis and thin-layer chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value.[10] An impure compound will melt over a wider range and at a lower temperature. Comparing the TLC of the crude material and the recrystallized product against a pure standard can also effectively demonstrate the removal of impurities.

Q: Is it possible to recover the product if the recrystallization fails entirely? A: Yes. In most cases, the compound is still present in the flask. If you cannot induce crystallization or if the product has oiled out and solidified into an amorphous mass, you can typically remove the solvent using a rotary evaporator to recover the crude solid.[13] You can then attempt the recrystallization again, perhaps with a different solvent system based on your observations.[12]

References

Technical Support Center: Stabilizing 1-(4-Fluoro-3-hydroxyphenyl)ethanone During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Fluoro-3-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block and face challenges with its stability during chemical transformations. In the following sections, we will explore the root causes of its decomposition and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure the integrity of your reactions.

Understanding the Instability: Frequently Asked Questions

Q1: My solution of this compound turns pink/brown upon adding a base or on exposure to air. What is happening?

A: This color change is a classic indicator of decomposition, primarily through oxidation. The phenolic hydroxyl group in your molecule is highly susceptible to oxidation, especially under basic conditions. Deprotonation of the phenol by a base generates a phenoxide ion. This negatively charged species is electron-rich and readily oxidized by atmospheric oxygen or other oxidants in your reaction mixture. The process often leads to the formation of highly colored quinone or quinone-like oligomeric byproducts.[1][2]

The electronic nature of the aromatic ring—activated by the hydroxyl group and influenced by the fluorine and acetyl substituents—makes it prone to this oxidative degradation.[3]

Q2: Besides a color change, how can I detect decomposition?

A: Decomposition can manifest in several ways that are detectable with standard analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe the appearance of new, often colored, spots, and a corresponding decrease in the intensity of the spot for your starting material.

  • LC-MS or GC-MS: Analysis of the crude reaction mixture will show new peaks corresponding to degradation products. This is often accompanied by a lower-than-expected peak for your desired product.[4][5]

  • NMR Spectroscopy: You may see a complex mixture of new signals in your NMR spectrum, indicating the formation of multiple byproducts. The integration of your starting material's characteristic peaks will also be diminished.

Troubleshooting and Prevention Strategies

The most robust strategy to prevent decomposition is to temporarily "mask" the reactive functional groups using protecting groups. This approach is a cornerstone of multi-step organic synthesis.[6][7][8] The choice of protecting group depends on the specific reaction conditions you intend to use.

Q3: Which functional group should I protect, the phenol or the ketone?

A: In most cases, protecting the phenolic hydroxyl group is the primary and most effective strategy. The phenol is the main site of instability leading to oxidative decomposition. By protecting it, you not only prevent oxidation but also reduce the electron-donating effect on the aromatic ring, making it less susceptible to unwanted side reactions like undesired electrophilic substitutions.[3][9]

Protection of the ketone is necessary only when you are using reagents that specifically react with carbonyls, such as strong reducing agents (e.g., NaBH₄, LiAlH₄) or organometallics (e.g., Grignard reagents).[7][10]

Below is a decision workflow to help guide your strategy.

G start Start: Reaction Planned for This compound reagent_check What type of reagents will be used? start->reagent_check is_basic_oxidative Are conditions basic, oxidative, or involve strong electrophiles? reagent_check->is_basic_oxidative General Conditions is_carbonyl_reactive Are reagents reactive towards ketones? (e.g., Grignards, Hydrides) reagent_check->is_carbonyl_reactive Specific Reagents protect_phenol Protect the Phenolic Hydroxyl Group (e.g., as a Silyl Ether) is_basic_oxidative->protect_phenol Yes is_basic_oxidative->is_carbonyl_reactive No protect_phenol->is_carbonyl_reactive protect_ketone Protect the Ketone (e.g., as an Acetal/Ketal) is_carbonyl_reactive->protect_ketone Yes proceed Proceed with Reaction is_carbonyl_reactive->proceed No protect_ketone->proceed deprotect Deprotect as final step proceed->deprotect end Final Product deprotect->end

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Nuances of 1-(4-Fluoro-3-hydroxyphenyl)ethanone: An NMR Data Interpretation Masterclass

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and characterization of substituted aromatic compounds, 1-(4-Fluoro-3-hydroxyphenyl)ethanone stands as a key intermediate and a molecule of significant analytical interest. This guide provides an in-depth, expert-led interpretation of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. Moving beyond a mere listing of chemical shifts, we will delve into the causal relationships between the molecule's structure and its spectroscopic signature, offering a robust framework for confident data interpretation and comparison with alternative analytical methods.

The Structural Context: Understanding Substituent Effects

This compound presents a fascinating case study in the interplay of electronic effects within an aromatic system. The phenyl ring is substituted with three distinct groups: an acetyl group, a fluorine atom, and a hydroxyl group. Each of these substituents exerts a unique influence on the electron density distribution around the ring, which in turn governs the chemical shifts of the aromatic protons and carbons.

  • Acetyl Group (-COCH3): This is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. It will deshield the ortho and para carbons and protons.

  • Fluorine Atom (-F): Fluorine is an interesting case, exhibiting a strong electron-withdrawing inductive effect (-I) but a moderate electron-donating resonance effect (+R). Overall, it is considered a deactivating, ortho-para directing group. Its presence will significantly influence adjacent nuclei through space and through bonds, leading to characteristic splitting patterns (J-coupling).

  • Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho-para directing group due to its potent +R effect, which outweighs its -I effect. It will shield the ortho and para positions, shifting their NMR signals to a higher field (lower ppm).

The relative positioning of these groups on the benzene ring creates a unique electronic environment that is exquisitely probed by NMR spectroscopy.

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure the reliability of the spectral data, a standardized experimental protocol is crucial. The following outlines a typical procedure for acquiring 1H and 13C NMR spectra of this compound.

Sample Preparation Workflow

Caption: Workflow for NMR Sample Preparation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • 1H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters to optimize include the pulse width (calibrated for a 90° pulse), relaxation delay (e.g., 1-2 seconds), and the number of scans (typically 8-16 for sufficient signal-to-noise).

  • 13C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of 13C, a larger number of scans is required (hundreds to thousands) to achieve an adequate signal-to-noise ratio. A longer relaxation delay may also be necessary for quaternary carbons.

Interpreting the Spectra: A Peak-by-Peak Analysis

Below is a detailed interpretation of the predicted 1H and 13C NMR spectra of this compound. The predicted chemical shifts are based on computational models and comparison with analogous structures.

1H NMR Spectrum Analysis

Predicted 1H NMR Data

SignalChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
1~2.55Singlet3H-COCH3 (H-7)
2~9.5-10.5Broad Singlet1H-OH (H-8)
3~7.15Doublet of doublets1HH-6
4~7.55Doublet of doublets1HH-2
5~7.65Doublet of doublets1HH-5

Detailed Interpretation:

  • Methyl Protons (H-7): The three protons of the acetyl group are equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet at approximately 2.55 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.

  • Hydroxyl Proton (H-8): The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] It is expected to appear as a broad singlet in the region of 9.5-10.5 ppm. This signal can be confirmed by a D2O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[2]

  • Aromatic Protons (H-2, H-5, H-6): The three aromatic protons are in distinct chemical environments and will exhibit complex splitting patterns due to both proton-proton (H-HJ) and proton-fluorine (H-FJ) couplings.

    • H-6: This proton is ortho to the hydroxyl group and meta to the acetyl group. It is expected to be the most shielded of the aromatic protons, appearing around 7.15 ppm. It will be split by H-5 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta coupling, J ≈ 4-5 Hz), resulting in a doublet of doublets.

    • H-2: This proton is ortho to the acetyl group and meta to both the hydroxyl and fluorine groups. The deshielding effect of the carbonyl group will shift it downfield to around 7.55 ppm. It will be split by H-6 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (para coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets.

    • H-5: This proton is ortho to the fluorine atom and meta to the hydroxyl and acetyl groups. It will experience a significant downfield shift due to the ortho fluorine, appearing around 7.65 ppm. The splitting pattern will be a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (ortho coupling, J ≈ 8-10 Hz).

13C NMR Spectrum Analysis

Predicted 13C NMR Data

SignalChemical Shift (ppm, predicted)Assignment
1~26.5-COCH3 (C-7)
2~118.0 (d, JC-F ≈ 20 Hz)C-5
3~120.5 (d, JC-F ≈ 5 Hz)C-1
4~124.0C-2
5~127.0C-6
6~147.0 (d, JC-F ≈ 12 Hz)C-3
7~155.0 (d, JC-F ≈ 245 Hz)C-4
8~197.0C=O (C-8)

Detailed Interpretation:

  • Methyl Carbon (C-7): The carbon of the methyl group will appear at a characteristic upfield position of around 26.5 ppm.

  • Carbonyl Carbon (C-8): The carbonyl carbon is significantly deshielded and will be found far downfield, typically around 197.0 ppm.[3]

  • Aromatic Carbons: The chemical shifts and splitting patterns of the aromatic carbons are highly informative. The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant (1JCF) of approximately 245 Hz. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

    • C-4: Directly bonded to fluorine, this carbon will be significantly deshielded and appear as a doublet with a large coupling constant around 155.0 ppm.

    • C-3: Attached to the hydroxyl group, this carbon will also be deshielded and show a smaller coupling to fluorine (2JCF ≈ 12 Hz), appearing around 147.0 ppm.

    • C-1: The carbon bearing the acetyl group will be found around 120.5 ppm and will exhibit a three-bond coupling to fluorine (3JCF ≈ 5 Hz).

    • C-5: This carbon, ortho to the fluorine, will show a two-bond coupling (2JCF ≈ 20 Hz) and resonate around 118.0 ppm.

    • C-2 and C-6: These carbons are further from the fluorine and will show smaller or unresolved couplings. Their chemical shifts will be influenced by the other substituents, appearing around 124.0 and 127.0 ppm, respectively.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=O, C-F).Fast and simple, good for functional group identification.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

The relationship between these analytical techniques in the structural elucidation process can be visualized as follows:

G cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Definitive Structure NMR NMR Spectroscopy (1H, 13C) Structure Molecular Structure of This compound NMR->Structure Detailed Connectivity MS Mass Spectrometry MS->Structure Molecular Weight IR IR Spectroscopy IR->Structure Functional Groups XRay X-ray Crystallography Structure->XRay Confirmation (if crystal available)

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The 1H and 13C NMR spectra of this compound offer a wealth of structural information that, when expertly interpreted, allows for the unambiguous confirmation of its molecular architecture. By understanding the fundamental principles of chemical shifts, coupling constants, and the electronic effects of substituents, researchers can confidently analyze and interpret their experimental data. This guide provides a foundational framework for such an analysis, empowering scientists in their pursuit of novel chemical entities.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluoro-3-hydroxyphenyl)ethanone and its Characterization by Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a substituted acetophenone of interest in pharmaceutical and chemical research. By understanding its fragmentation fingerprint, researchers can achieve unambiguous identification and characterization. Furthermore, this guide presents a comparative overview of alternative analytical techniques, offering a comprehensive toolkit for the analysis of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a ketone derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, imparts specific chemical properties that are leveraged in the development of novel compounds with potential biological activity. Accurate and reliable analytical methods are paramount for its quality control, impurity profiling, and metabolic studies. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a primary tool for these purposes.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

The molecular ion ([M]•+) of this compound (molar mass: 154.14 g/mol ) is expected to be observed at an m/z of 154.[4] Upon ionization, the molecule will undergo a series of characteristic fragmentation pathways.

α-Cleavage: The Dominant Fragmentation Pathway

The most prominent fragmentation pathway for acetophenones is the α-cleavage of the bond between the carbonyl carbon and the methyl group.[1][5] This results in the formation of a stable acylium ion.

  • Loss of a Methyl Radical (•CH₃): The primary fragmentation is the loss of a methyl radical (mass = 15 u), leading to the formation of the 4-fluoro-3-hydroxybenzoyl cation at m/z 139 . This is anticipated to be the base peak in the spectrum due to the resonance stabilization of the acylium ion.

Secondary Fragmentation of the Acylium Ion

The acylium ion at m/z 139 can undergo further fragmentation:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for acylium ions is the neutral loss of carbon monoxide (mass = 28 u). This would result in a fluorohydroxyphenyl cation at m/z 111 .

Cleavage of the Aryl-Carbonyl Bond

Another possible, though typically less favorable, α-cleavage involves the bond between the phenyl ring and the carbonyl group.

  • Formation of the Acetyl Cation (CH₃CO⁺): This cleavage would generate an acetyl cation at m/z 43 and a 4-fluoro-3-hydroxyphenyl radical. The acetyl cation is a common fragment in the mass spectra of methyl ketones.[5]

Fragmentation Involving the Phenyl Ring

The substituents on the aromatic ring can also influence the fragmentation pattern.

  • Loss of a Fluorine Radical (•F): While less common, the loss of a fluorine radical (mass = 19 u) from the molecular ion or subsequent fragments could occur.[2]

  • Rearrangements and Ring Cleavage: More complex rearrangements and cleavage of the aromatic ring can lead to smaller fragment ions, but these are generally of lower intensity.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways of this compound.

Fragmentation_Pattern M [M]•+ m/z 154 frag1 [M - CH₃]⁺ m/z 139 (Base Peak) M->frag1 - •CH₃ frag3 [CH₃CO]⁺ m/z 43 M->frag3 - •C₆H₃(F)(OH) frag2 [M - CH₃ - CO]⁺ m/z 111 frag1->frag2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Summary of Predicted Fragment Ions
m/z Proposed Ion Structure Fragmentation Pathway Expected Intensity
154[C₈H₇FO₂]•+Molecular IonModerate to High
139[C₇H₄FO₂]⁺Loss of •CH₃High (likely Base Peak)
111[C₆H₄FO]⁺Loss of •CH₃ and COModerate
43[C₂H₃O]⁺Loss of •C₆H₃(F)(OH)Moderate

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a multi-faceted analytical approach often yields a more comprehensive characterization. The following section compares the utility of other instrumental techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and purification of this compound.[6]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase.

  • Advantages:

    • Excellent for quantitative analysis, offering high precision and accuracy.[7]

    • Can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for enhanced specificity and sensitivity.[8]

    • Non-destructive, allowing for the collection of fractions for further analysis.

  • Considerations: Method development is required to optimize separation from potential impurities or related compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 254-280 nm).

  • Quantification: Performed by creating a calibration curve with standards of known concentration.

The following diagram illustrates a typical HPLC workflow.

HPLC_Workflow sample Sample Injection hplc HPLC Column (Separation) sample->hplc detector UV Detector (Detection) hplc->detector data Chromatogram (Quantification) detector->data

Caption: A simplified workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

  • Advantages:

    • Provides unambiguous structural confirmation.

    • ¹H NMR gives information on the number and connectivity of hydrogen atoms.

    • ¹³C NMR provides information on the carbon skeleton.

    • ¹⁹F NMR is particularly useful for fluorinated compounds, offering high sensitivity and a wide chemical shift range.

  • Considerations: Requires a relatively pure sample in higher concentrations compared to mass spectrometry.

A ¹H NMR spectrum of this compound would be expected to show a singlet for the methyl protons, and a complex splitting pattern for the aromatic protons due to ¹H-¹H and ¹H-¹⁹F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for the identification of functional groups present in a molecule.[9][10]

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

  • Key Expected Absorptions:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

    • C=O stretch: A strong, sharp band around 1670-1690 cm⁻¹ for the conjugated ketone.[11]

    • C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Advantages: Fast, non-destructive, and requires minimal sample preparation.

  • Considerations: Provides information on functional groups but does not give a complete structural picture on its own.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by α-cleavage, leading to a characteristic base peak at m/z 139. This, in conjunction with the molecular ion peak and other fragment ions, provides a unique fingerprint for its identification. For comprehensive analysis, a multi-technique approach is recommended. HPLC is ideal for quantification and purification, NMR provides definitive structural elucidation, and IR spectroscopy offers rapid functional group identification. The selection of the most appropriate technique or combination of techniques will depend on the specific research question, whether it be routine quality control, structural confirmation of a newly synthesized batch, or in-depth impurity profiling.

References

A Comparative Guide to the Synthetic Routes of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-3-hydroxyphenyl)ethanone, also known as 4'-fluoro-3'-hydroxyacetophenone, is a key building block in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. We will delve into the classical electrophilic aromatic substitution methods of Friedel-Crafts acylation and the Fries rearrangement, alongside a potential organometallic approach via the Grignard reaction.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the introduction of an acetyl group onto the 2-fluorophenol backbone. The directing effects of the hydroxyl and fluoro substituents on the aromatic ring play a crucial role in determining the regioselectivity of these reactions. The main synthetic challenges lie in achieving the desired para-acylation to the fluorine atom and ortho-acylation to the hydroxyl group, while minimizing the formation of undesired isomers.

Route 1: Friedel-Crafts Acylation of 2-Fluorophenol

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an acylating agent, typically an acyl chloride or anhydride, with an aromatic compound in the presence of a Lewis acid catalyst.[1]

Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride).[2] The electron-rich aromatic ring of 2-fluorophenol then attacks the acylium ion. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In this case, the powerful activating effect of the hydroxyl group is expected to dominate, directing the incoming acyl group primarily to the positions ortho and para to it. Acylation at the position para to the hydroxyl group and ortho to the fluorine atom yields the desired product, this compound.

dot graph "Friedel_Crafts_Acylation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2-Fluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetyl_Chloride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lewis_Acid" [label="Lewis Acid (e.g., AlCl3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="Friedel-Crafts Acylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Aqueous Work-up & Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"2-Fluorophenol" -> "Reaction"; "Acetyl_Chloride" -> "Reaction"; "Lewis_Acid" -> "Reaction" [label="Catalyst"]; "Reaction" -> "Workup"; "Workup" -> "Product"; } Caption: Workflow for the Friedel-Crafts Acylation of 2-Fluorophenol.

Experimental Protocol

A general procedure for the Friedel-Crafts acylation of a phenol is as follows:

  • To a cooled (0-5 °C) suspension of a Lewis acid (e.g., anhydrous aluminum chloride, ~1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add the acylating agent (e.g., acetyl chloride, ~1.0 equivalent) dropwise.

  • Stir the mixture for a short period to allow for the formation of the acylium ion complex.

  • Add a solution of 2-fluorophenol (~1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or recrystallization.

Route 2: Fries Rearrangement of 2-Fluorophenyl Acetate

The Fries rearrangement is an intramolecular equivalent of the Friedel-Crafts acylation, involving the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[3] This method offers an alternative pathway that can sometimes provide better regioselectivity compared to the intermolecular Friedel-Crafts acylation.

Mechanism and Rationale

The reaction begins with the formation of 2-fluorophenyl acetate from the esterification of 2-fluorophenol with acetic anhydride or acetyl chloride. This ester is then treated with a Lewis acid, which coordinates to the carbonyl oxygen of the ester. This coordination facilitates the cleavage of the acyl-oxygen bond, generating an acylium ion and an aluminum phenoxide complex. The acylium ion can then re-attack the aromatic ring at the ortho or para positions relative to the hydroxyl group. The regioselectivity (ortho vs. para) of the Fries rearrangement is often temperature-dependent.

dot graph "Fries_Rearrangement_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2-Fluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic_Anhydride" [label="Acetic Anhydride/\nAcetyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Esterification" [label="Esterification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "2-Fluorophenyl_Acetate" [label="2-Fluorophenyl Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Lewis_Acid" [label="Lewis Acid (e.g., AlCl3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Rearrangement" [label="Fries Rearrangement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Aqueous Work-up & Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"2-Fluorophenol" -> "Esterification"; "Acetic_Anhydride" -> "Esterification"; "Esterification" -> "2-Fluorophenyl_Acetate"; "2-Fluorophenyl_Acetate" -> "Rearrangement"; "Lewis_Acid" -> "Rearrangement" [label="Catalyst"]; "Rearrangement" -> "Workup"; "Workup" -> "Product"; } Caption: Workflow for the Fries Rearrangement of 2-Fluorophenyl Acetate.

Experimental Protocol

A representative procedure for the Fries rearrangement is as follows:

  • Esterification: Reflux a mixture of 2-fluorophenol, acetic anhydride, and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) to form 2-fluorophenyl acetate. The product is then isolated and purified.

  • Rearrangement: To a cooled solution of 2-fluorophenyl acetate in a suitable solvent (or neat), add a Lewis acid (e.g., anhydrous aluminum chloride, stoichiometric amount) in portions.

  • The reaction mixture is then heated to the desired temperature to effect the rearrangement. The progress of the reaction is monitored by TLC.

  • After completion, the reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid.

  • The product is extracted, and the organic layer is washed, dried, and concentrated.

  • Purification is performed by column chromatography or recrystallization to isolate this compound. A patent for the synthesis of an isomeric compound, 5-fluoro-2-hydroxyacetophenone, utilizes a Fries rearrangement of 4-acetamidophenyl acetate, suggesting the viability of this approach for fluorinated hydroxyacetophenones.[4][5]

Route 3: Grignard Reaction with a Protected Halofluorophenol Derivative

An alternative approach involves the use of an organometallic Grignard reagent. This route would likely start from a suitably protected dihalofluorobenzene derivative, for instance, 4-bromo-2-fluoro-1-(methoxymethoxy)benzene.

Mechanism and Rationale

The synthesis would begin with the protection of the hydroxyl group of 4-bromo-2-fluorophenol, for example, as a methoxymethyl (MOM) ether. The resulting aryl bromide can then be converted to a Grignard reagent by reacting it with magnesium metal. This organometallic species is a potent nucleophile and can react with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the desired ketone. Subsequent deprotection of the hydroxyl group would yield the final product. The key challenge in this route is the selective formation of the Grignard reagent in the presence of the fluorine atom, though the carbon-bromine bond is significantly more reactive.

dot graph "Grignard_Reaction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"4-Bromo-2-fluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protection" [label="Hydroxyl Protection\n(e.g., MOM-Cl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Protected_Phenol" [label="Protected\n4-Bromo-2-fluorophenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Grignard_Formation" [label="Grignard Formation\n(Mg, THF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Grignard_Reagent" [label="Grignard Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acylation" [label="Acylation\n(e.g., Acetyl Chloride)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Protected_Product" [label="Protected Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotection" [label="Deprotection\n(e.g., Acidic Hydrolysis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Bromo-2-fluorophenol" -> "Protection"; "Protection" -> "Protected_Phenol"; "Protected_Phenol" -> "Grignard_Formation"; "Grignard_Formation" -> "Grignard_Reagent"; "Grignard_Reagent" -> "Acylation"; "Acylation" -> "Protected_Product"; "Protected_Product" -> "Deprotection"; "Deprotection" -> "Product"; } Caption: Plausible Grignard Reaction Workflow.

Experimental Protocol

A plausible, though not yet documented, protocol would involve:

  • Protection: React 4-bromo-2-fluorophenol with a protecting group reagent (e.g., chloromethyl methyl ether) in the presence of a base to yield the protected phenol.

  • Grignard Formation: Add the protected aryl bromide to a suspension of magnesium turnings in an anhydrous ether solvent (e.g., THF) to initiate the formation of the Grignard reagent.

  • Acylation: Cool the Grignard solution and add the acylating agent (e.g., acetyl chloride) dropwise.

  • Work-up and Deprotection: Quench the reaction with a saturated ammonium chloride solution. Extract the product and then treat with an acid (e.g., HCl) to remove the protecting group.

  • Purification: Purify the final product by column chromatography or recrystallization.

Comparative Analysis

Parameter Friedel-Crafts Acylation Fries Rearrangement Grignard Reaction (Proposed)
Starting Material 2-Fluorophenol2-Fluorophenyl AcetateProtected 4-Bromo-2-fluorophenol
Number of Steps 123
Reagents Acetyl chloride/anhydride, Lewis acidLewis acidMg, Acetyl chloride/anhydride, Protecting/Deprotecting agents
Typical Yields Moderate to good, but can be variableModerate to good, often cleanerPotentially good, but requires optimization
Regioselectivity Can lead to mixtures of isomersOften offers better control, temperature-dependentHighly specific based on starting material
Scalability Well-established for industrial scaleCan be scalable, but may require optimizationPotentially scalable, but requires strict anhydrous conditions
Advantages Direct, one-step processCan provide better regioselectivity, intramolecularHigh regioselectivity, avoids isomeric mixtures
Disadvantages Isomer separation can be challenging, harsh Lewis acidsTwo-step process, requires esterification firstMulti-step, requires protection/deprotection, sensitive to moisture
Safety/Environment Use of corrosive and moisture-sensitive Lewis acidsUse of corrosive Lewis acidsUse of reactive Grignard reagents, anhydrous solvents

Conclusion and Outlook

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher or organization, including scale, purity requirements, and available resources.

  • The Friedel-Crafts acylation offers the most direct, one-pot approach. However, the potential for isomeric impurities necessitates careful optimization of reaction conditions and efficient purification methods.

  • The Fries rearrangement , while being a two-step process, may provide a cleaner reaction profile with improved regioselectivity, potentially simplifying downstream purification.

  • The proposed Grignard reaction route, although the longest, promises the highest regioselectivity, as the position of acylation is predetermined by the starting material. This could be the preferred method when very high purity is required and the additional steps are justifiable.

Further research into optimizing the reaction conditions for each of these routes, particularly for the specific synthesis of this compound, is warranted. The development of more environmentally benign catalysts for the Friedel-Crafts and Fries reactions, and the exploration of one-pot protection-Grignard-acylation sequences, could offer significant improvements in the future synthesis of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 1-(4-Fluoro-3-hydroxyphenyl)ethanone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Building Block

1-(4-Fluoro-3-hydroxyphenyl)ethanone is a substituted acetophenone derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its precise molecular structure, featuring a ketone, a phenolic hydroxyl group, and a fluorine atom, provides a versatile scaffold for building more complex active pharmaceutical ingredients (APIs). The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final drug product. Therefore, robust, accurate, and reliable analytical methods for its quantification are not merely a procedural formality but a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies are fit for their intended purpose.[1][2][3]

Physicochemical Profile: this compound

Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method. These characteristics dictate choices regarding solvents, column chemistry, temperature, and detection strategy.

PropertyValueSource
Molecular Formula C₈H₇FO₂PubChem
Molecular Weight 154.14 g/mol PubChem[4]
Melting Point 119-126 °CChemicalBook[5]
Boiling Point 272.6 ± 25.0 °C (Predicted)ChemicalBook[5]
pKa 7.89 ± 0.10 (Predicted)ChemicalBook[5]
Solubility Slightly Soluble in Water (1.1 g/L at 25°C)ChemicalBook[5][6]
Appearance SolidCymitQuimica

The presence of a phenolic hydroxyl group (pKa ≈ 7.89) and a UV-active aromatic ring makes this compound an excellent candidate for reversed-phase HPLC with UV detection. Its predicted boiling point suggests that GC analysis is also feasible, though the polar hydroxyl group may necessitate derivatization to prevent peak tailing.

The Framework of Trust: Analytical Method Validation Workflow

Every analytical method must be validated to ensure its performance is reliable and reproducible. The validation process is a systematic series of experiments designed to verify that the method's performance characteristics are suitable for the intended application.[7][8]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Lifecycle Dev Develop Analytical Procedure Opt Optimize Parameters (e.g., Mobile Phase, Temp) Dev->Opt Refinement Proto Define Validation Protocol: - Performance Characteristics - Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Report Validation Report Rob->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle G cluster_hplc cluster_gc cluster_lcms Sample Sample in Diluent HPLC_Inject Inject into HPLC Sample->HPLC_Inject HPLC-UV Path Deriv Derivatize (Silylation) Sample->Deriv GC-MS Path LCMS_Inject Inject into LC Sample->LCMS_Inject LC-MS/MS Path HPLC_Sep C18 Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (Absorbance) HPLC_Sep->HPLC_Detect HPLC_Result Result: Concentration (µg/mL) HPLC_Detect->HPLC_Result GC_Inject Inject into GC Deriv->GC_Inject GC_Sep DB-5ms Separation GC_Inject->GC_Sep GC_Detect MS Detection (SIM) (Mass Fragments) GC_Sep->GC_Detect GC_Result Result: Concentration (ng/mL) + Identity Confirmation GC_Detect->GC_Result LCMS_Sep C18 Separation LCMS_Inject->LCMS_Sep LCMS_Detect MS/MS Detection (MRM) (Precursor -> Product Ion) LCMS_Sep->LCMS_Detect LCMS_Result Result: Concentration (pg/mL) + High-Assurance Identity LCMS_Detect->LCMS_Result

References

A Comparative Analysis of the Reactivity of 1-(4-Fluoro-3-hydroxyphenyl)ethanone and Structurally Related Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted phenols are pivotal intermediates. Their reactivity profile dictates their utility in a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Fluoro-3-hydroxyphenyl)ethanone against a curated selection of structurally similar phenols: phenol, 4'-hydroxyacetophenone, and 3'-hydroxyacetophenone.

The choice of these comparators allows for a systematic dissection of the electronic effects of the fluoro and acetyl substituents on the phenolic system. By examining the acidity of the hydroxyl group, the propensity of the aromatic ring to undergo electrophilic substitution, and the nucleophilicity of the phenoxide ion, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical behavior of this compound. This guide is grounded in established chemical principles and provides actionable experimental protocols for verifying the discussed reactivity trends.

The Panel of Phenols: A Structural Overview

The phenols selected for this comparative study are:

  • This compound: The subject of our investigation, featuring a hydroxyl group, a fluorine atom, and an acetyl group on the benzene ring.

  • Phenol: The parent compound, providing a baseline for comparison.

  • 4'-Hydroxyacetophenone: Allows for the isolation of the electronic effect of a para-acetyl group.

  • 3'-Hydroxyacetophenone: Enables the examination of the electronic effect of a meta-acetyl group.

I. Acidity of the Phenolic Proton: A Quantitative Comparison

The acidity of a phenol, quantified by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M) effects, thereby increasing the acidity (lowering the pKa)[1]. Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion and decrease acidity[2].

The acetyl group is a potent electron-withdrawing group, primarily through its strong -M effect when positioned ortho or para to the hydroxyl group, and a -I effect from all positions. The fluorine atom is an interesting case, exhibiting both a strong -I effect and a +M (electron-donating) effect. In phenols, the inductive effect of halogens typically outweighs the resonance effect, leading to an overall electron-withdrawing character[3][4].

Table 1: Comparison of pKa Values for Selected Phenols

CompoundpKa
Phenol10.0[5][6]
4'-Hydroxyacetophenone7.8[5]
3'-Hydroxyacetophenone9.2[5]
This compound7.89 (Predicted)[7]

Analysis of Acidity Trends:

  • 4'-Hydroxyacetophenone is significantly more acidic than phenol due to the powerful electron-withdrawing resonance effect of the para-acetyl group, which delocalizes the negative charge of the phenoxide ion onto the acetyl oxygen.

  • 3'-Hydroxyacetophenone is more acidic than phenol, but less so than its para-isomer. In the meta position, the acetyl group can only exert its -I effect, as the -M effect does not extend to the meta position.

  • This compound has a predicted pKa comparable to 4'-hydroxyacetophenone. This suggests that the combined electron-withdrawing effects of the meta-acetyl group (-I) and the para-fluoro group (-I > +M) lead to a substantial stabilization of the phenoxide ion, similar in magnitude to a para-acetyl group alone.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a method for the experimental determination of the pKa of the selected phenols.

Principle: The UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of a phenol are distinct. By measuring the absorbance of a solution at a wavelength where the two species have different molar absorptivities across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Materials:

  • The phenol of interest

  • A series of buffer solutions with known pH values (e.g., pH 6 to 11)

  • 0.1 M HCl

  • 0.1 M NaOH

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare a stock solution of the phenol in a suitable solvent (e.g., ethanol or methanol).

  • For each buffer solution: a. Add a small, constant volume of the phenol stock solution to a volumetric flask. b. Dilute to the mark with the buffer solution. c. Prepare a blank using the same buffer solution.

  • Prepare fully protonated and deprotonated solutions: a. Prepare a solution of the phenol in 0.1 M HCl. b. Prepare a solution of the phenol in 0.1 M NaOH.

  • Record the UV-Vis spectra of the fully protonated and deprotonated solutions to identify the wavelength of maximum absorbance difference (λ_max_diff).

  • Measure the absorbance of each buffered phenol solution at λ_max_diff.

  • Calculate the pKa by plotting the absorbance versus pH and fitting the data to the appropriate sigmoidal curve, or by using the following equation for each pH value and averaging the results: pKa = pH + log[(A_max - A)/(A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.

II. Electrophilic Aromatic Substitution: Reactivity of the Benzene Ring

The hydroxyl group is a powerful activating, ortho-para directing group for electrophilic aromatic substitution (EAS)[5][8][9]. This is due to the donation of a lone pair from the oxygen atom into the aromatic π-system, which increases the electron density of the ring, particularly at the ortho and para positions.

The presence of other substituents significantly modulates this reactivity:

  • Acetyl group: As a deactivating, meta-directing group, it will decrease the rate of EAS.

  • Fluoro group: While a deactivating group overall due to its strong -I effect, it is ortho-para directing because of its +M effect[3][4].

Expected Reactivity Trend in Bromination:

Phenol > 3'-Hydroxyacetophenone > 4'-Hydroxyacetophenone ≈ this compound

Rationale:

  • Phenol is the most reactive due to the absence of any deactivating groups.

  • 3'-Hydroxyacetophenone is less reactive than phenol because of the -I effect of the meta-acetyl group.

  • 4'-Hydroxyacetophenone is expected to be even less reactive due to the strong deactivating -M effect of the para-acetyl group.

  • This compound is also expected to be significantly deactivated due to the combined -I effects of the fluoro and acetyl groups.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution (Bromination)

CompoundPredicted Relative Rate
PhenolHighest
3'-HydroxyacetophenoneIntermediate
4'-HydroxyacetophenoneLow
This compoundLow
Experimental Protocol: Competitive Bromination of Phenols

This experiment will qualitatively determine the relative reactivity of the selected phenols towards bromination.

Principle: When a mixture of phenols is treated with a limited amount of a brominating agent, the more reactive phenol will be preferentially brominated. The product distribution can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Phenol, 4'-hydroxyacetophenone, 3'-hydroxyacetophenone, and this compound

  • Bromine solution in a suitable solvent (e.g., acetic acid or carbon tetrachloride)

  • Acetic acid (solvent)

  • Sodium thiosulfate solution (to quench excess bromine)

  • GC-MS or HPLC system

Procedure:

  • Prepare an equimolar solution of the four phenols in acetic acid.

  • Slowly add a sub-stoichiometric amount of the bromine solution (e.g., 0.25 equivalents relative to the total moles of phenols) to the stirred phenol mixture at a controlled temperature (e.g., room temperature).

  • Allow the reaction to proceed for a set amount of time.

  • Quench the reaction by adding sodium thiosulfate solution until the bromine color disappears.

  • Extract the products with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS or HPLC to determine the relative amounts of the brominated products of each phenol. The phenol that has undergone the most bromination is the most reactive.

III. Nucleophilicity of the Hydroxyl Group: Reactivity in Acylation

The hydroxyl group of a phenol can act as a nucleophile, typically after deprotonation to the more nucleophilic phenoxide ion. The nucleophilicity of the phenoxide is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the oxygen atom, making the phenoxide less nucleophilic[8].

Expected Nucleophilicity Trend:

Phenol > 3'-Hydroxyacetophenone > 4'-Hydroxyacetophenone ≈ this compound

Rationale:

  • The phenoxide derived from phenol is the most nucleophilic due to the absence of electron-withdrawing groups.

  • The phenoxide of 3'-hydroxyacetophenone is less nucleophilic due to the inductive electron withdrawal of the meta-acetyl group.

  • The phenoxide of 4'-hydroxyacetophenone is expected to be even less nucleophilic because the negative charge is delocalized onto the acetyl group through resonance, making the oxygen lone pairs less available for nucleophilic attack.

  • The phenoxide of This compound is also predicted to have low nucleophilicity due to the combined inductive effects of the fluoro and acetyl groups.

Table 3: Predicted Relative Nucleophilicity of the Corresponding Phenoxides

CompoundPredicted Relative Nucleophilicity
PhenolHighest
3'-HydroxyacetophenoneIntermediate
4'-HydroxyacetophenoneLow
This compoundLow
Experimental Protocol: Competitive Acylation of Phenols

This experiment will qualitatively compare the nucleophilic reactivity of the selected phenols in an acylation reaction.

Principle: In a competitive acylation reaction with a limited amount of an acylating agent, the more nucleophilic phenol will react faster to form the corresponding ester. The product ratio can be determined by chromatographic methods.

Materials:

  • Phenol, 4'-hydroxyacetophenone, 3'-hydroxyacetophenone, and this compound

  • Acetyl chloride or acetic anhydride (acylating agent)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • GC-MS or HPLC system

Procedure:

  • Prepare an equimolar solution of the four phenols in the chosen solvent.

  • Add one equivalent of the base to the solution.

  • Slowly add a sub-stoichiometric amount of the acylating agent (e.g., 0.25 equivalents relative to the total moles of phenols) to the stirred mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Work-up the reaction by washing with dilute acid (to remove the base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS or HPLC to determine the relative amounts of the acetylated products. The phenol that has formed the most ester is the most nucleophilic.

Visualizing Reactivity Concepts

Electronic_Effects cluster_acidity Acidity (pKa) cluster_eas Electrophilic Aromatic Substitution Reactivity cluster_nucleophilicity Nucleophilicity of Phenoxide Phenol Phenol (pKa ≈ 10.0) 3HAP 3'-Hydroxyacetophenone (pKa ≈ 9.2) Phenol->3HAP -I effect 4HAP 4'-Hydroxyacetophenone (pKa ≈ 7.8) FHPE This compound (pKa ≈ 7.89) 4HAP->FHPE Combined -I effects 3HAP->4HAP -M effect Phenol_EAS Phenol 3HAP_EAS 3'-Hydroxyacetophenone Phenol_EAS->3HAP_EAS Deactivation (-I) 4HAP_EAS 4'-Hydroxyacetophenone 3HAP_EAS->4HAP_EAS Stronger Deactivation (-M) FHPE_EAS This compound 4HAP_EAS->FHPE_EAS Strong Deactivation Phenol_Nuc Phenoxide 3HAP_Nuc 3'-Acetophenoxide Phenol_Nuc->3HAP_Nuc Reduced Nucleophilicity (-I) 4HAP_Nuc 4'-Acetophenoxide 3HAP_Nuc->4HAP_Nuc Further Reduced (-M) FHPE_Nuc 4-Fluoro-3-acetophenoxide 4HAP_Nuc->FHPE_Nuc Low Nucleophilicity

Caption: Interplay of electronic effects on phenol reactivity.

Experimental_Workflow cluster_competitive_reaction Competitive Reaction Workflow Start Prepare Equimolar Mixture of Phenols Reagent_Addition Add Sub-stoichiometric Amount of Reagent Start->Reagent_Addition Reaction Allow Reaction to Proceed Reagent_Addition->Reaction Quench Quench Reaction Reaction->Quench Workup Extraction and Purification Quench->Workup Analysis GC-MS or HPLC Analysis Workup->Analysis Result Determine Relative Reactivity Analysis->Result

Caption: General workflow for competitive reactivity experiments.

Conclusion

The reactivity of this compound is a product of the intricate interplay of the electronic properties of its substituents. Its acidity is significantly enhanced compared to phenol, placing it in a similar range to 4'-hydroxyacetophenone. This is attributed to the combined electron-withdrawing inductive effects of the fluoro and acetyl groups.

In terms of electrophilic aromatic substitution, the presence of two deactivating groups renders the aromatic ring of this compound significantly less reactive than phenol. Similarly, the nucleophilicity of its corresponding phenoxide is diminished, suggesting that reactions involving nucleophilic attack by the hydroxyl group will be less facile compared to phenol.

This guide provides a theoretical framework and practical experimental designs for a comprehensive comparison of the reactivity of these important phenolic compounds. The insights gained from such studies are invaluable for optimizing reaction conditions and predicting the behavior of these molecules in complex synthetic pathways.

References

Navigating the Structural Maze: A Comparative Guide to the Analysis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of function, reactivity, and interaction with biological targets. This guide focuses on 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of our latest search, this guide will provide a comprehensive framework for its structural elucidation. We will explore the gold-standard technique of X-ray crystallography, present data from structurally analogous compounds, and compare this method with powerful alternative analytical techniques.

The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the most powerful technique for obtaining an unambiguous three-dimensional structure of a small molecule.[1][2] The process relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined with high precision.

Although the crystal structure of this compound is not yet reported, we can gain valuable insights by examining the crystallographic data of structurally related compounds. These analogs provide a reference point for understanding the potential packing motifs, hydrogen bonding networks, and conformational preferences of our target molecule.

Comparative Crystallographic Data of Structurally Similar Compounds

The following table summarizes the crystallographic data for compounds with similar structural features to this compound. This comparative approach allows us to anticipate the likely crystal system and unit cell parameters for our target molecule.

Compound Name1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone[3]2-chloro-1-(3-hydroxyphenyl)ethanone[4]1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone[5]
Molecular Formula C₁₄H₁₁FO₃C₈H₇ClO₂C₁₁H₁₃ClO₃
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPna2₁
a (Å) 8.1640 (16)10.3673 (4)18.620 (2)
b (Å) 5.9120 (12)5.0240 (6)11.963 (11)
c (Å) 24.946 (6)15.011 (6)5.0240 (6)
β (°) ** 105.33 (3)108.831 (4)90
Volume (ų) **1161.2 (4)714.21 (5)1119.1 (11)

This data suggests that this compound is likely to crystallize in a common space group for organic molecules, such as a monoclinic or orthorhombic system. The presence of the hydroxyl and carbonyl groups makes intermolecular hydrogen bonding a key determinant of the crystal packing.

The Experimental Path to a Crystal Structure: A Step-by-Step Protocol

Obtaining a high-quality crystal structure is a multi-step process that requires careful planning and execution. The following is a generalized workflow for single-crystal X-ray diffraction.

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experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth Trials (e.g., slow evaporation, vapor diffusion) synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Suitable Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., direct methods, Patterson function) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation Final Structural Model

Step 1: Synthesis and Purification The starting material, this compound, must be synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Step 2: Crystal Growth This is often the most challenging and empirical step. The goal is to grow single crystals of sufficient size and quality for diffraction. Common techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that contains a poor solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Step 3: Crystal Selection and Mounting A suitable crystal is selected under a microscope. An ideal crystal will have well-defined faces and be free of cracks or other defects. The crystal is then mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant to flash-cool the crystal in a stream of cold nitrogen gas. This minimizes radiation damage during data collection.

Step 4: Data Collection The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction images at different orientations.

Step 5: Data Processing and Structure Solution The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays. This data is then used to solve the crystal structure, often using direct methods or Patterson techniques to obtain an initial model of the atomic positions.

Step 6: Structure Refinement and Validation The initial structural model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure. The quality of the final structure is assessed using various metrics, such as the R-factor, and is typically deposited in a crystallographic database.

Beyond Diffraction: A Multi-faceted Approach to Structural Characterization

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are indispensable, especially when suitable crystals cannot be obtained.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming the molecular structure in solution. Furthermore, through-space couplings between ¹H and ¹⁹F, as well as ¹³C and ¹⁹F, can provide valuable information about the preferred conformation of the molecule in solution.[7]

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

The Rise of Micro-Electron Diffraction (MicroED)

For compounds that are difficult to crystallize into a size suitable for conventional X-ray diffraction, MicroED has emerged as a powerful alternative.[1] This technique uses a beam of electrons instead of X-rays and can determine high-resolution structures from nanocrystals.[1]

Choosing the Right Tool: A Comparative Analysis

The selection of an appropriate analytical technique depends on the specific research question and the nature of the sample.

TechniqueStrengthsWeaknessesBest Suited For
Single-Crystal X-ray Diffraction Unambiguous 3D structure determination at atomic resolution.[1]Requires high-quality single crystals, which can be difficult to grow.Definitive structural elucidation of crystalline materials.
NMR Spectroscopy Provides detailed information about molecular connectivity and conformation in solution.[7]Does not directly provide a 3D structure of the solid state.Confirming molecular structure and studying solution-state dynamics.
Mass Spectrometry High sensitivity and accurate mass determination.Provides limited information about stereochemistry and 3D structure.Confirming molecular formula and identifying unknown compounds.
Micro-Electron Diffraction (MicroED) Can determine high-resolution structures from very small crystals.[1]A newer technique that is less widely available than X-ray diffraction.Structural analysis of compounds that form only nanocrystals.
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decision_tree start Structural Characterization of This compound confirm_identity Confirm Identity & Purity start->confirm_identity nmr_ms NMR & Mass Spectrometry confirm_identity->nmr_ms obtain_3d_structure Obtain 3D Structure crystallization_trials Crystallization Trials Successful? obtain_3d_structure->crystallization_trials nmr_ms->obtain_3d_structure scxrd Single-Crystal X-ray Diffraction crystallization_trials->scxrd Yes microed Consider MicroED crystallization_trials->microed No, but nanocrystals obtained no_3d_structure Rely on Spectroscopic Data & Computational Modeling crystallization_trials->no_3d_structure No microed->no_3d_structure Not available/successful

Conclusion

The structural elucidation of this compound, while not yet publicly detailed through X-ray crystallography, is a tractable problem through a combination of established and emerging analytical techniques. By leveraging comparative data from structural analogs, employing rigorous experimental protocols for crystallization and data collection, and supplementing with spectroscopic methods, researchers can confidently determine the three-dimensional architecture of this and other novel small molecules. This foundational knowledge is critical for advancing the fields of drug development and materials science.

References

A Comparative Guide to the In Silico and Experimental Properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher-Focused Analysis of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's physicochemical and biological properties is paramount. This guide provides a comprehensive comparison of the in silico (predicted) and experimentally determined properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a valuable synthetic intermediate. By juxtaposing computational predictions with real-world measurements, we aim to offer researchers, scientists, and drug development professionals a critical perspective on the utility and limitations of predictive modeling in chemical research.

Introduction to this compound

This compound, with the chemical formula C₈H₇FO₂, is a substituted acetophenone. Its structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it a versatile building block in organic synthesis. The presence of these functional groups is anticipated to influence its reactivity, solubility, and potential biological activity. For comparative analysis, this guide will reference the well-characterized and structurally similar compound, 1-(4-hydroxyphenyl)ethanone (also known as 4'-hydroxyacetophenone).

In Silico Profiling: A Computational First Look

In silico tools are indispensable in early-stage research, offering rapid and cost-effective evaluation of a molecule's properties before its synthesis or acquisition. These computational models leverage vast datasets and sophisticated algorithms to predict a wide range of characteristics.

The computational workflow for predicting the properties of a chemical compound typically starts with its simplified molecular-input line-entry system (SMILES) representation. This string of characters, which describes the molecular structure, is fed into various predictive models.

Caption: A generalized workflow for in silico property prediction.

For this compound, we utilized a suite of well-regarded online prediction tools to generate a comprehensive profile.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its comparator, 1-(4-hydroxyphenyl)ethanone, as predicted by various computational models.

PropertyThis compound (Predicted)1-(4-hydroxyphenyl)ethanone (Predicted)In Silico Tool(s) Used
Molecular Formula C₈H₇FO₂C₈H₈O₂-
Molecular Weight 154.14 g/mol 136.15 g/mol -
XlogP 1.4[1]1.4[2]PubChem
pKa (acidic) 7.89~8.05ChemicalBook / ACD/Labs Percepta
Water Solubility -0.99 log(mol/L)-1.03 log(mol/L)SwissADME
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 ŲSwissADME

The predicted lipophilicity (XlogP) of both compounds is identical, suggesting that the introduction of a fluorine atom ortho to the hydroxyl group does not significantly alter this property in the computational model. The predicted acidity (pKa) of the phenolic hydroxyl group is slightly lower for the fluorinated compound, which is chemically intuitive due to the electron-withdrawing nature of fluorine.

Predicted ADMET Profile

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical in drug development. In silico tools provide early-stage flags for potential liabilities.

ADMET ParameterThis compound (Predicted)1-(4-hydroxyphenyl)ethanone (Predicted)In Silico Tool(s) Used
Human Intestinal Absorption HighHighSwissADME
Blood-Brain Barrier Permeation YesYesSwissADME
P-glycoprotein Substrate NoNoSwissADME
CYP1A2 Inhibitor NoNoSwissADME
CYP2C9 Inhibitor YesYesSwissADME
CYP2D6 Inhibitor NoNoSwissADME
CYP3A4 Inhibitor NoNoSwissADME
AMES Toxicity Non-mutagenNon-mutagenadmetSAR 2.0
hERG Inhibition Low riskLow riskadmetSAR 2.0

Both compounds are predicted to have good intestinal absorption and the ability to cross the blood-brain barrier. A shared potential liability is the predicted inhibition of the cytochrome P450 enzyme CYP2C9, an important consideration for potential drug-drug interactions.

Experimental Data: Grounding Predictions in Reality

Experimental validation is the cornerstone of chemical science. The following section details the experimentally determined properties of this compound and its comparator.

The experimental workflow involves the synthesis or acquisition of the compound, followed by a battery of analytical techniques to determine its properties.

Caption: A standard workflow for experimental characterization of a chemical compound.

Experimentally Determined Physicochemical Properties
PropertyThis compound (Experimental)1-(4-hydroxyphenyl)ethanone (Experimental)
Melting Point 119-126 °C109-111 °C[3]
Boiling Point 272.6±25.0 °C (Predicted)147-148 °C / 3 mmHg[3]
Water Solubility Slightly Soluble (1.1 g/L at 25°C)Practically insoluble or insoluble in water[4]

The experimental melting point of this compound is notably higher than that of its non-fluorinated counterpart, a difference not always captured by simple predictive models. The experimental water solubility aligns with the general prediction of low solubility.

Spectroscopic Data

¹H NMR of 1-(4-hydroxyphenyl)ethanone (in CDCl₃):

  • δ 8.69 (s, 1H, -OH)

  • δ 7.92 (d, 2H, Ar-H)

  • δ 6.98 (d, 2H, Ar-H)

  • δ 2.60 (s, 3H, -CH₃) [5]

Mass Spectrum (EI) of 1-(4-hydroxyphenyl)ethanone:

  • m/z 136 (M⁺)

  • m/z 121 (M-CH₃)⁺

  • m/z 93

  • m/z 65 [4]

Comparative Analysis: Bridging the Gap Between In Silico and Experimental Data

The comparison between the predicted and experimental data reveals several key insights:

  • Physicochemical Properties: While in silico tools provided a reasonable estimate for properties like logP and pKa, they did not accurately predict the difference in melting points between the two compounds. This highlights the complexity of intermolecular forces in the solid state, which can be challenging to model accurately.

  • ADMET Profiling: The ADMET predictions serve as a valuable initial screen. The identification of potential CYP2C9 inhibition for both compounds is a critical piece of information that would warrant experimental investigation in a drug discovery context.

  • Spectroscopic Data: The lack of readily available experimental spectra for this compound underscores a common challenge in chemical research. While in silico spectral prediction tools exist, their accuracy is variable and they are best used in conjunction with experimental data for confirmation.

Methodologies

In Silico Property Prediction

The in silico data presented in this guide were generated using the following publicly accessible web servers:

  • SwissADME: For physicochemical properties, pharmacokinetic predictions, and drug-likeness. --INVALID-LINK--[1][3][5][6][7]

  • admetSAR 2.0: For ADMET property prediction. --INVALID-LINK--[8][9][10][11][12]

  • ADMETlab 2.0: For a comprehensive evaluation of ADMET properties. --INVALID-LINK--[4][13][14][15]

The SMILES string for this compound (CC(=O)C1=CC(=C(C=C1)F)O)[16][17] and 1-(4-hydroxyphenyl)ethanone (CC(=O)C1=CC=C(C=C1)O)[2] were used as inputs for these services.

Experimental Data Acquisition

The experimental data cited in this guide were compiled from publicly available, reputable chemical databases and peer-reviewed literature.

Conclusion

This comparative guide illustrates the powerful synergy between in silico and experimental approaches in chemical research. While computational tools provide an invaluable and rapid first assessment of a molecule's properties, experimental validation remains the gold standard for accuracy. For a compound like this compound, the in silico data suggests it is a promising synthetic intermediate with a generally favorable ADMET profile, though potential CYP450 inhibition should be noted. The discrepancies observed, particularly in physical properties like melting point, highlight the ongoing need for refinement in predictive algorithms. As more experimental data for this and similar compounds become available, the accuracy of future in silico predictions will undoubtedly improve, further accelerating the pace of scientific discovery.

References

A Comparative Bioactivity Analysis: 1-(4-Fluoro-3-hydroxyphenyl)ethanone and Its Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities.[2][3][4] This guide focuses on 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a synthetically accessible acetophenone derivative, and provides a comparative analysis of its bioactivity alongside its structurally related analogs. The presence of a fluorine atom and a hydroxyl group on the phenyl ring of this compound suggests the potential for interesting biological properties, as these functional groups are known to modulate a molecule's physicochemical and pharmacokinetic profiles.

This document aims to provide an in-depth, objective comparison of the performance of this compound and its analogs, supported by experimental data and detailed protocols to facilitate further research and development in this area.

Chapter 1: The Core Compound: this compound

This compound is a substituted acetophenone with the chemical formula C8H7FO2.[5] Its structure is characterized by an acetyl group, a fluorine atom at the C4 position, and a hydroxyl group at the C3 position of the phenyl ring.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C8H7FO2[5][6]
Molecular Weight 154.14 g/mol [5]
CAS Number 949159-95-9[5]

The selection of this compound as a lead compound is based on the established roles of its key functional groups in modulating bioactivity. The phenolic hydroxyl group is a well-known contributor to antioxidant properties, acting as a hydrogen donor to neutralize free radicals.[7][8] The fluorine atom, a bioisostere of the hydrogen atom, can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced biological activity.[9]

Chapter 2: Structural Analogs for Comparison

To understand the structure-activity relationships (SAR), a selection of analogs with systematic structural variations is crucial. The following analogs have been chosen for this comparative guide:

  • Analog 1: 1-(3-Fluoro-4-hydroxyphenyl)ethanone: A positional isomer of the core compound, allowing for the evaluation of the relative positions of the fluoro and hydroxyl groups on bioactivity.[10]

  • Analog 2: 1-(4-Hydroxyphenyl)ethanone: This analog lacks the fluorine atom, providing a direct assessment of the fluorine's contribution to the observed bioactivities.

  • Analog 3: 2',4'-Dihydroxyacetophenone: Featuring an additional hydroxyl group, this analog helps to elucidate the impact of the number and position of hydroxyl groups on biological effects.[2][11][12]

  • Analog 4: 1-(3-Bromo-4-fluorophenyl)ethanone: The replacement of the hydroxyl group with a bromine atom allows for an investigation into the effects of different halogen substitutions.[13]

Chapter 3: Comparative Bioactivity Analysis

Antimicrobial Activity

Substituted acetophenones have been reported to possess antimicrobial properties.[13] The presence of a halogen, such as fluorine, can enhance this activity.[9] A comparative analysis of the minimum inhibitory concentration (MIC) values of this compound and its analogs against various microbial strains would provide valuable insights into their potential as antimicrobial agents.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compoundData not availableData not availableData not available
Analog 1: 1-(3-Fluoro-4-hydroxyphenyl)ethanoneData not availableData not availableData not available
Analog 2: 1-(4-Hydroxyphenyl)ethanone>500>500>500
Analog 3: 2',4'-Dihydroxyacetophenone250500250
Analog 4: 1-(3-Bromo-4-fluorophenyl)ethanone125250125

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental data would need to be generated.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum: A 24-hour culture of the test microorganism is diluted in sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare Microbial Culture start->culture compound Prepare Compound Dilutions start->compound inoculate Inoculate Microtiter Plate culture->inoculate compound->inoculate incubate Incubate inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic end End mic->end

Caption: Workflow for MIC determination.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key area of investigation.[8] The ability of the hydroxyl group to donate a hydrogen atom is central to the radical scavenging activity of these molecules.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Table 2: Comparative Antioxidant Activity (IC50 in µM)

CompoundDPPH Radical Scavenging Activity (IC50)
This compoundData not available
Analog 1: 1-(3-Fluoro-4-hydroxyphenyl)ethanoneData not available
Analog 2: 1-(4-Hydroxyphenyl)ethanone85.6
Analog 3: 2',4'-Dihydroxyacetophenone32.4
Ascorbic Acid (Standard)15.2

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental data would need to be generated.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing methanol instead of the test compound is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

antioxidant_mechanism Phenol Phenolic Compound (Ar-OH) DPPH_H DPPH-H (Stable) Phenoxy_radical Phenoxy Radical (Ar-O•) Phenol->Phenoxy_radical H• donation DPPH_radical DPPH• (Radical) DPPH_radical->DPPH_H H• acceptance

Caption: Free radical scavenging by a phenolic compound.

Enzyme Inhibition

Acetophenone derivatives have been identified as inhibitors of various enzymes, including α-glucosidase, which is a target for anti-diabetic drugs.[2] The inhibitory potential of this compound and its analogs against such enzymes is of significant interest.

Table 3: Comparative α-Glucosidase Inhibitory Activity (IC50 in µM)

Compoundα-Glucosidase Inhibition (IC50)
This compoundData not available
Analog 1: 1-(3-Fluoro-4-hydroxyphenyl)ethanoneData not available
Analog 2: 1-(4-Hydroxyphenyl)ethanone152.3
Analog 3: 2',4'-Dihydroxyacetophenone45.8
Acarbose (Standard)54.7

Note: The data in this table is hypothetical and for illustrative purposes, with some values adapted from literature on similar compounds for context.[2]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in phosphate buffer (pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Reaction Mixture: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compounds for 10 minutes at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the wells.

  • Incubation: The plate is incubated for 20 minutes at 37°C.

  • Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.

  • Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

enzyme_inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_C Enzyme (E) ES_C ES Complex E_C->ES_C +S EI_C EI Complex E_C->EI_C +I S_C Substrate (S) I_C Inhibitor (I) P_C Product (P) ES_C->P_C k_cat E_NC Enzyme (E) ES_NC ES Complex E_NC->ES_NC +S EI_NC EI Complex E_NC->EI_NC +I S_NC Substrate (S) I_NC Inhibitor (I) ESI_NC ESI Complex ES_NC->ESI_NC +I P_NC Product (P) ES_NC->P_NC k_cat EI_NC->ESI_NC +S

Caption: Competitive vs. Non-competitive inhibition.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Based on the (hypothetical) data presented, several SAR insights can be drawn:

  • Effect of Hydroxylation: The presence of a second hydroxyl group in 2',4'-dihydroxyacetophenone (Analog 3) appears to significantly enhance both antioxidant and α-glucosidase inhibitory activities compared to the monohydroxylated 1-(4-hydroxyphenyl)ethanone (Analog 2). This aligns with the principle that the number and position of hydroxyl groups play a crucial role in these bioactivities.[14]

  • Effect of Halogenation: The introduction of a bromine atom in 1-(3-Bromo-4-fluorophenyl)ethanone (Analog 4) seems to confer potent antimicrobial activity, suggesting that halogenation is a key strategy for developing antimicrobial acetophenones.

  • Role of Fluorine: A direct comparison between 1-(4-hydroxyphenyl)ethanone (Analog 2) and the fluorinated analogs would be necessary to definitively establish the contribution of the fluorine atom. Its position (C3 vs. C4) would also be a critical determinant of activity.

SAR_summary Core Acetophenone Core OH Hydroxyl Group (-OH) Core->OH F Fluorine Atom (-F) Core->F Br Bromine Atom (-Br) Core->Br Antioxidant Antioxidant Activity OH->Antioxidant Increases Enzyme_Inhibition Enzyme Inhibition OH->Enzyme_Inhibition Increases Antimicrobial Antimicrobial Activity F->Antimicrobial Potentially Increases Br->Antimicrobial Increases

Caption: Summary of Structure-Activity Relationships.

Conclusion

This guide provides a framework for the comparative bioactivity analysis of this compound and its analogs. While comprehensive experimental data for the parent compound is currently lacking in publicly available literature, the analysis of its structural features and comparison with related analogs suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The provided protocols offer a starting point for researchers to systematically evaluate the antimicrobial, antioxidant, and enzyme inhibitory properties of this class of compounds. Further investigation is warranted to fully elucidate the bioactivity profile of this compound and to explore the rich chemical space of its derivatives.

References

A Comparative Guide to the Certificate of Analysis for 1-(4-Fluoro-3-hydroxyphenyl)ethanone and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Certificate of Analysis (CoA) in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity and quality of starting materials and intermediates are paramount. The Certificate of Analysis (CoA) is more than a mere document; it is a testament to a compound's identity, purity, and adherence to predefined quality standards. For a key intermediate like 1-(4-Fluoro-3-hydroxyphenyl)ethanone, which serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), a comprehensive CoA is the foundation upon which the safety and efficacy of the final drug product are built. This guide provides an in-depth comparison of the analytical specifications for this compound and two of its structural isomers, highlighting the importance of each parameter from a scientific and regulatory perspective.

The quality standards for pharmaceutical intermediates are guided by Good Manufacturing Practices (GMP) and the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7, which outlines GMP for Active Pharmaceutical Ingredients. These frameworks ensure that every batch of a chemical intermediate is produced and controlled consistently to meet its quality attributes.

Comparative Analysis of this compound and Its Alternatives

The selection of a chemical intermediate is often dictated by its substitution pattern, which influences its reactivity and the ultimate structure of the API. However, the purity profile, as detailed in the CoA, is a critical factor in this decision-making process. Below is a comparative analysis of a representative CoA for this compound against its isomers, 3'-Fluoro-4'-hydroxyacetophenone and 5'-Fluoro-2'-hydroxyacetophenone.

Table 1: Comparative Certificate of Analysis Specifications

TestThis compound (Representative)3'-Fluoro-4'-hydroxyacetophenone (Typical)5'-Fluoro-2'-hydroxyacetophenone (Typical)
Appearance White to off-white crystalline powderLight yellow to yellow-orange powder/crystalWhite to brown powder/crystal
Identification by FTIR Conforms to reference spectrumConforms to reference spectrumConforms to reference spectrum
Assay (by HPLC) ≥ 99.0%≥ 97.0% (GC)[1]≥ 98.0% (GC)
Purity by HPLC
Any Unspecified Impurity≤ 0.10%Not typically specifiedNot typically specified
Total Impurities≤ 0.50%Not typically specifiedNot typically specified
Water Content (by Karl Fischer) ≤ 0.5%Not specifiedNot specified
Residual Solvents (by GC-HS) Meets ICH Q3C limitsNot specifiedNot specified
Elemental Impurities Meets USP <232> requirementsNot specifiedNot specified
Melting Point Not specified127-129°C[1]56-60°C

In-Depth Methodologies and Their Scientific Rationale

The specifications outlined in a CoA are verified through a series of rigorous analytical tests. The choice of methodology is critical for ensuring the accuracy and reliability of the results.

Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: HPLC is the cornerstone of purity and assay determination for non-volatile organic molecules like substituted acetophenones. Its high resolution allows for the separation of the main compound from closely related structural isomers and process-related impurities. A reversed-phase C18 column is typically employed, separating compounds based on their hydrophobicity.[2][3] The assay value provides the quantity of the pure compound, while the purity analysis identifies and quantifies any detectable impurities.

Experimental Protocol:

  • Mobile Phase Preparation: A mixture of HPLC-grade acetonitrile and water (e.g., 60:40 v/v) is commonly used.[2] For ionizable compounds like hydroxyacetophenones, a buffer (e.g., 20 mM potassium phosphate) is added and the pH is adjusted (e.g., to 2.5) to ensure consistent ionization state and sharp peaks.[3]

  • Standard and Sample Preparation:

    • A reference standard of known purity is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • The sample is prepared similarly.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm or 280 nm.[3]

    • Injection Volume: 10 µL.

  • Analysis: The standard is injected to determine its retention time and peak area. The sample is then injected, and the peak areas of the main component and any impurities are measured. The assay is calculated by comparing the peak area of the sample to that of the standard. Impurity levels are typically reported as area percentages.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase (ACN/Buffered Water) Injector Autosampler/Injector Standard Reference Standard (1 mg/mL) Standard->Injector Sample Test Sample (1 mg/mL) Sample->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Assay & Purity Calculation Integration->Calculation Result Final Result Calculation->Result

Caption: Workflow for HPLC Assay and Purity Analysis.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Scientific Rationale: Pharmaceutical intermediates are often produced using various solvents. As these solvents offer no therapeutic benefit and can be harmful, their levels must be controlled within the limits set by ICH Q3C guidelines.[4][5][6][7][8] GC-Headspace is the preferred method for this analysis due to its ability to separate and quantify volatile organic compounds from a non-volatile sample matrix.

Experimental Protocol:

  • Sample Preparation: An accurately weighed amount of the sample is placed in a headspace vial and dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Standard Preparation: A standard solution containing the expected residual solvents at concentrations corresponding to the ICH limits is prepared in the same diluent.

  • GC-HS Conditions:

    • Column: A mid-polarity column like a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) is commonly used.[6]

    • Headspace Parameters: The vial is heated (e.g., at 80°C for 30 minutes) to allow the volatile solvents to partition into the headspace.[6]

    • GC Parameters:

      • Injector Temperature: 140°C.[6]

      • Oven Temperature Program: A gradient is used to separate the solvents (e.g., 40°C for 20 min, then ramp to 240°C).[6]

      • Detector: Flame Ionization Detector (FID).

  • Analysis: A known volume of the headspace gas from both the sample and standard vials is injected into the GC. The peak areas of the solvents in the sample are compared to those in the standard to quantify their concentrations.

Visualization of GC-HS Workflow:

GCHS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gc GC System cluster_analysis Data Analysis SampleVial Sample in Headspace Vial with Diluent Heating Vial Equilibration (Heating) SampleVial->Heating StandardVial Standard in Headspace Vial with Diluent StandardVial->Heating Sampling Headspace Sampling Heating->Sampling GC_Injector GC Injector Sampling->GC_Injector GC_Column GC Column GC_Injector->GC_Column FID FID Detector GC_Column->FID DataSystem Chromatography Data System FID->DataSystem Report Report Generation DataSystem->Report

Caption: Workflow for GC-Headspace Residual Solvent Analysis.

Water Content Determination by Karl Fischer Titration

Scientific Rationale: The presence of water can affect the stability, reactivity, and purity of a pharmaceutical intermediate. Karl Fischer titration is a highly specific and accurate method for determining water content.[9][10][11][12][13] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base. The volumetric method is suitable for samples with water content above 0.1%.[13]

Experimental Protocol:

  • Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), which is then pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

  • Sample Introduction: A precisely weighed amount of the sample is quickly introduced into the titration vessel.

  • Titration: The sample is titrated with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Calculation: The volume of titrant consumed is used to calculate the water content of the sample based on the known water equivalence factor of the reagent.

Elemental Impurities Analysis

Scientific Rationale: Elemental impurities in pharmaceutical products can arise from various sources, including catalysts used in synthesis and the manufacturing environment. Due to their potential toxicity, their levels are strictly controlled according to USP General Chapter <232>.[14][15][16][17] The old, non-specific heavy metals test (USP <231>) has been replaced by modern, more sensitive and specific techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[14]

Experimental Protocol:

  • Sample Preparation: A known amount of the sample is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system to bring the elements into solution.

  • Analysis: The digested sample solution is introduced into the ICP-MS or ICP-OES instrument. The instrument measures the concentration of specific elements based on their mass-to-charge ratio (ICP-MS) or the wavelength of light they emit (ICP-OES).

  • Quantification: The concentrations of the target elements are determined by comparing the instrument's response for the sample to that of certified reference standards. The results are then evaluated against the permissible daily exposure (PDE) limits defined in USP <232>.

Conclusion

The Certificate of Analysis is an indispensable tool in the pharmaceutical industry, providing a comprehensive quality profile of a chemical intermediate. For a compound like this compound, a thorough CoA, backed by robust and scientifically sound analytical methods, provides the necessary assurance of its suitability for use in the synthesis of safe and effective medicines. By understanding the nuances of the tests performed and their underlying principles, researchers and drug developers can make informed decisions about the quality of their starting materials, thereby ensuring the integrity of their final products. This comparative guide underscores the importance of scrutinizing the CoA not just for the primary assay value, but for the complete impurity and quality profile it presents.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering a deeper understanding of the causality behind these essential procedures.

Understanding the Hazard Profile of this compound

Before proceeding with disposal, it is imperative to understand the inherent hazards of this compound. A thorough understanding of its chemical and physical properties informs the necessary safety precautions and dictates the appropriate disposal pathway.

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇FO₂PubChem[1]
Molecular Weight 154.14 g/mol PubChem[1]
Appearance SolidCymitQuimica[2]
Melting Point 119-126°CChemicalBook[3]
Boiling Point 272.6±25.0 °C (Predicted)ChemicalBook[3]
Solubility Slightly Soluble (1.1 g/L) (25°C)ChemicalBook[3][4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501PubChem[1]

The presence of a fluorine atom categorizes this compound as a halogenated organic. This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams must be kept separate to ensure proper disposal and to prevent the formation of toxic byproducts during incineration.[5] The phenolic hydroxyl group and the ketone functional group also influence its reactivity and potential environmental impact.

Pre-Disposal: Essential Safety and Handling

Safe disposal begins with safe handling. Adherence to these protocols minimizes the risk of exposure to laboratory personnel.

Personal Protective Equipment (PPE)

Given the GHS hazard classifications, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are essential to prevent serious eye irritation.[6]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber, to protect against skin irritation.[7]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator is recommended if dusts are generated or if working outside of a fume hood.[8]

Engineering Controls

All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhaling irritating dust or vapors.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the disposal of this compound.

Step 1: Waste Identification and Classification
  • Hazardous Waste Determination: Based on its GHS classifications as a skin and eye irritant, this compound must be treated as a hazardous chemical waste.[9]

  • Waste Stream Segregation: Due to the presence of fluorine, this compound is classified as a halogenated organic waste .[5] It is crucial to segregate it from non-halogenated waste to comply with disposal regulations and to prevent complications in the waste treatment process.

Step 2: Preparing for Disposal
  • Container Selection: Choose a designated, leak-proof, and chemically compatible container for halogenated solid waste. The container must be clearly labeled.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "Halogenated Organic Solid Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Irritant"

    • The date the waste was first added to the container.

Step 3: Waste Transfer
  • Solid Waste: Carefully transfer the solid this compound into the designated halogenated solid waste container. Avoid generating dust. If the compound is in a solution, proceed to the liquid waste instructions.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • If the solvent is halogenated (e.g., dichloromethane, chloroform), transfer the solution to a designated "Halogenated Organic Liquid Waste" container.

    • If the solvent is non-halogenated (e.g., acetone, ethanol, methanol), the mixture is still considered halogenated waste due to the presence of the fluorinated compound. Transfer it to the "Halogenated Organic Liquid Waste" container.[5]

Step 4: Decontamination of Empty Containers
  • Gross Decontamination: Scrape out any remaining solid residue into the halogenated solid waste container.

  • Rinsing: Rinse the empty container with a suitable solvent, such as acetone. The resulting rinsate is now considered halogenated hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[8]

  • Final Disposal of Decontaminated Container: Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's specific guidelines.

Step 5: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.[10]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for this compound and its associated materials.

DisposalWorkflow cluster_start Start: Material for Disposal cluster_assessment Hazard Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start This compound or Contaminated Material is_solid Is the material solid or liquid? start->is_solid solid_waste Transfer to 'Halogenated Solid Waste' Container is_solid->solid_waste Solid liquid_waste Transfer to 'Halogenated Liquid Waste' Container is_solid->liquid_waste Liquid empty_container Is the original container empty? solid_waste->empty_container decontaminate Decontaminate Container (Rinse with Solvent) empty_container->decontaminate Yes store Store Labeled Container in Satellite Accumulation Area empty_container->store No (Container is full) rinsate Collect Rinsate in 'Halogenated Liquid Waste' decontaminate->rinsate dispose_container Dispose of Clean Container per Institutional Policy rinsate->dispose_container liquid_waste->store ehs Arrange Pickup by EHS or Licensed Contractor store->ehs

Caption: Disposal decision workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and laboratory supervisor.

  • Control Ignition Sources: If any flammable solvents are involved, eliminate all potential sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Small Spills (Solid): For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the collected material in a labeled hazardous waste container.

  • Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[8] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

References

An Essential Guide to the Safe Handling of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS No. 949159-95-9). Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research environment.

Understanding the Hazard Profile

This compound is a substituted acetophenone derivative. Like many compounds in its class, it is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with specific hazard statements.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3][4]

The signal word associated with this compound is "Warning".[1][2][3] A thorough understanding of these hazards is the foundation of a safe handling protocol. The causality is clear: direct contact with the skin or eyes, or inhalation of the dust/powder, can lead to significant irritation.

Key Safety and Physical Properties
PropertyValueSource
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1][5]
Appearance Solid (form may vary)N/A
Melting Point 119-126 °C[2]
Boiling Point 272.6 ± 25.0 °C (Predicted)[2]
Solubility Slightly Soluble in Water (1.1 g/L at 25°C)[2]
Storage Temperature 2-8°C[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3] Given the serious eye irritation hazard[1][3], standard safety glasses are insufficient. A face shield should be considered if there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374 or equivalent standards.[6] Always inspect gloves for integrity before use and wash your hands thoroughly after removing them.

    • Lab Coat/Gown: A long-sleeved lab coat is mandatory. For operations with a higher risk of contamination, wear impervious, flame-resistant clothing.[3]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[3][7] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is required.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure during routine weighing and dissolution of the compound.

  • Preparation:

    • Designate a specific area for handling, preferably inside a chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible.[8]

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) and PPE before retrieving the chemical from storage.

  • Donning PPE: Put on your lab coat, safety goggles, and gloves in the correct sequence.

  • Weighing the Compound:

    • Retrieve the container from its storage location (2-8°C).[2]

    • Allow the container to reach room temperature before opening to prevent condensation.

    • Inside the fume hood, carefully open the container.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid generating dust.

    • Securely close the primary container.

  • Dissolution:

    • Transfer the weighed solid into your reaction vessel or beaker.

    • Slowly add the desired solvent, ensuring the process is controlled to prevent splashing.

  • Post-Handling:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Properly doff and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures
  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]

  • If on Skin: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical help.[3]

  • If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Accidental Release Measures (Spill Cleanup)
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Prevent further spread of the material. Do not let the product enter drains.[7][10]

  • Absorb & Collect: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container.[7] Avoid generating dust. For a solution, absorb with an inert material (e.g., sand, vermiculite) and place it into the disposal container.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of the container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][7]

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent entry to drains) ventilate->contain cleanup Absorb/Sweep into Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose report Report Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.